molecular formula C7H6BrN3 B1525294 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190322-59-8

3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1525294
CAS No.: 1190322-59-8
M. Wt: 212.05 g/mol
InChI Key: FLCYLEYQRVGIDA-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCYLEYQRVGIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274414
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
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Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1190322-59-8
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID601274414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (also known as 3-bromo-4-amino-7-azaindole). As a critical heterocyclic building block in medicinal chemistry and drug discovery, precise structural confirmation is paramount. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The spectral data herein are presented based on established principles of spectroscopy and analysis of structurally related analogs. This guide is designed for researchers, chemists, and quality control professionals who require a robust framework for identifying and verifying this compound.

Molecular Structure and Overview

This compound has the molecular formula C₇H₆BrN₃ and a molecular weight of approximately 212.05 g/mol . The structure comprises a 7-azaindole core, which is a fusion of a pyridine and a pyrrole ring. The strategic placement of a bromine atom at the C3 position and an amine group at the C4 position makes it a versatile intermediate for further chemical modification.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. The following sections detail the predicted proton (¹H) and carbon (¹³C) NMR spectra.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The electron-donating amino (-NH₂) group at C4 significantly influences the chemical shifts of the pyridine ring protons (H5 and H6), causing them to appear at a higher field (lower ppm) compared to the unsubstituted 7-azaindole core.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.5 - 12.0Broad Singlet-H1 (Pyrrole N-H)
~7.85Doublet~5.5H6
~7.50Singlet-H2
~6.60Doublet~5.5H5
~6.0 - 6.5Broad Singlet--NH₂

Causality and Interpretation:

  • H1 (Pyrrole N-H): This proton is acidic and often appears as a broad singlet in the downfield region. Its chemical shift can be highly dependent on solvent and concentration.

  • H6 and H5: These two protons on the pyridine ring form an AX spin system and appear as doublets. The strong electron-donating effect of the C4-amino group shields these protons, shifting them upfield. H5 is shifted more significantly due to its ortho position relative to the amine.

  • H2: This proton on the pyrrole ring is adjacent to the bromine-substituted carbon and the pyrrole nitrogen. It is expected to appear as a singlet.

  • -NH₂ Protons: The amine protons typically appear as a broad singlet. The chemical shift can vary with temperature, solvent, and concentration due to hydrogen bonding and exchange rates.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150.0C7a
~148.5C6
~145.0C4
~127.0C2
~113.0C5
~110.0C3a
~93.0C3

Causality and Interpretation:

  • C4, C6, C7a: The carbons of the pyridine ring are significantly affected by the amine substituent. C4, directly attached to the nitrogen, is highly deshielded, as is the para-positioned C6.

  • C3: The carbon atom directly bonded to the bromine (C3) is expected to appear at a relatively high field (~93 ppm) due to the "heavy atom effect" of bromine.

  • C2, C3a, C5: These carbons are assigned based on typical values for the 7-azaindole scaffold, adjusted for the electronic effects of the bromo and amino substituents.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Acquisition (¹H, ¹³C, COSY) Sample->NMR IR IR Acquisition (ATR or KBr) Sample->IR MS MS Acquisition (EI or ESI) Sample->MS Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data Report Structural Confirmation Data->Report

Figure 2. General workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H bonds of the amine and pyrrole groups and the aromatic ring vibrations. The IR data for the closely related 3-bromo-1H-pyrrolo[2,3-b]pyridine provides a strong reference for the core ring system's vibrations.[1]

Predicted Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3300 - 3100N-H StretchPyrrole Ring
3100 - 3000C-H StretchAromatic Ring
1650 - 1580C=C and C=N Ring StretchingAromatic Rings
1640 - 1610N-H Scissoring (Bending)Primary Amine (-NH₂)
1350 - 1250C-N StretchAromatic Amine
850 - 750C-H Out-of-Plane BendingAromatic Ring
600 - 500C-Br StretchAryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Predicted Mass Spectrometry Data

m/z ValueIonNotes
211 / 213[M]⁺Molecular Ion. The presence of a ~1:1 ratio for the M and M+2 peaks is the characteristic isotopic signature of a monobrominated compound.
132[M - Br]⁺Loss of a bromine radical, a common fragmentation pathway for aryl bromides.
105[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the pyrrole or pyridine ring.

Causality and Interpretation: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 211 and 213 (for the respective isotopes), confirming the presence of a single bromine atom. The primary fragmentation is expected to be the loss of the bromine atom.[1]

Standard Experimental Protocols

The following are self-validating, field-proven protocols for acquiring high-quality spectroscopic data for 7-azaindole derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) for data acquisition.[2]

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to the sample.

    • Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol (ATR Method)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the software. Label the significant peaks.

Mass Spectrometry Protocol (ESI Method)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu). Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and its characteristic isotopic pattern. Analyze for common fragments.

References

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Available at: [Link]

  • Mondal, B., et al. (n.d.). Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5523659, 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a key heterocyclic scaffold in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, core is a significant pharmacophore due to its structural similarity to purine bases, enabling it to interact with a wide array of biological targets, particularly protein kinases. This document outlines a strategic, multi-step synthetic pathway, beginning with the bromination of 7-azaindole, followed by chlorination at the C4-position, and culminating in a regioselective amination. Each synthetic step is detailed with mechanistic insights and justifications for the chosen reagents and conditions. Furthermore, this guide provides a thorough analytical characterization workflow for the final compound, including predicted spectroscopic data based on analogous structures and established principles. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to synthesize and utilize this versatile molecular building block.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to the endogenous purine nucleobases allows it to function as a bioisostere, effectively mimicking the natural ligands of many enzymes. This mimicry facilitates competitive binding to the ATP-binding sites of protein kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases. Consequently, 7-azaindole derivatives have been successfully developed as potent kinase inhibitors.[1][2]

The strategic functionalization of the 7-azaindole core is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The introduction of a bromine atom at the 3-position and an amine group at the 4-position, as in the title compound, this compound, offers a versatile platform for further chemical elaboration through cross-coupling reactions and amide bond formations, respectively. This dual functionalization allows for the exploration of a vast chemical space in the pursuit of novel therapeutics.

This guide presents a robust and logical synthetic approach to this compound, emphasizing experimental rationale and providing a detailed roadmap for its characterization.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the 7-azaindole core is first appropriately halogenated before the introduction of the crucial amino group at the C4 position.

Retrosynthesis target This compound intermediate1 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine target->intermediate1 Buchwald-Hartwig Amination intermediate2 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate1->intermediate2 Electrophilic Bromination intermediate3 1H-pyrrolo[2,3-b]pyridine-N-oxide intermediate2->intermediate3 Chlorination (e.g., POCl3) starting_material 1H-pyrrolo[2,3-b]pyridine (7-azaindole) intermediate3->starting_material Oxidation

Caption: Retrosynthetic pathway for this compound.

This strategy hinges on the differential reactivity of the halogen substituents, allowing for a selective and high-yielding amination at the more reactive C4-position.

Detailed Synthetic Protocols and Mechanistic Insights

The proposed synthesis is a four-step process starting from commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Synthetic_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination cluster_3 Step 4: Amination start 1H-pyrrolo[2,3-b]pyridine step1_out 1H-pyrrolo[2,3-b]pyridine-N-oxide start->step1_out H2O2, Acetic Acid step2_in 1H-pyrrolo[2,3-b]pyridine-N-oxide step2_out 4-chloro-1H-pyrrolo[2,3-b]pyridine step2_in->step2_out POCl3, Heat step3_in 4-chloro-1H-pyrrolo[2,3-b]pyridine step3_out 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine step3_in->step3_out NBS, Acetonitrile step4_in 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine final_product This compound step4_in->final_product NH3 source, Pd catalyst, Ligand, Base

Caption: Proposed four-step synthesis of the target compound.

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-N-oxide

Rationale: The initial N-oxidation of the pyridine nitrogen activates the C4-position for subsequent nucleophilic substitution, a common strategy for functionalizing the pyridine ring in 7-azaindoles.[3]

Protocol:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetic acid, add hydrogen peroxide (30% aq. solution, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine

Rationale: The N-oxide is readily converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[3] This introduces a good leaving group at the desired position.

Protocol:

  • Carefully add 1H-pyrrolo[2,3-b]pyridine-N-oxide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and cautiously quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH of 8-9.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Rationale: The electron-rich pyrrole ring of the 7-azaindole is susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, selectively installing a bromine atom at the C3-position.

Protocol:

  • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel chromatography to obtain the desired di-halogenated intermediate.

Step 4: Synthesis of this compound

Rationale: The final step involves a regioselective amination. The C4-Cl bond is more activated towards nucleophilic aromatic substitution, particularly when mediated by a palladium catalyst in a Buchwald-Hartwig amination, compared to the C3-Br bond.[4] This selectivity is key to the success of this synthetic route.

Protocol:

  • To a sealed reaction vessel, add 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like RuPhos Pd G2), a suitable ligand (e.g., Xantphos or RuPhos), and a base (e.g., Cs₂CO₃ or NaOtBu).[4]

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., dioxane or toluene) and an ammonia source (e.g., ammonia in dioxane or ammonium chloride with an additional equivalent of base).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to yield this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the final product. The following techniques are recommended.

Spectroscopic Analysis
TechniquePredicted Observations
¹H NMR The spectrum is expected to show distinct signals for the aromatic protons. The C2-H proton will likely appear as a singlet. The protons on the pyridine ring (C5-H and C6-H) will exhibit characteristic doublet or doublet of doublets splitting patterns. The NH protons of the pyrrole and the C4-amine will likely appear as broad singlets.
¹³C NMR The spectrum will show seven distinct carbon signals corresponding to the 7-azaindole core. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.
Mass Spec. The mass spectrum (e.g., ESI-MS) should show a prominent molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for a monobrominated compound (approximately 1:1 ratio for the M and M+2 peaks).
FT-IR The IR spectrum will exhibit characteristic N-H stretching vibrations for the pyrrole and amine groups, as well as aromatic C-H and C=C/C=N stretching frequencies.
Chromatographic Analysis
TechniquePurpose and Expected Outcome
HPLC High-Performance Liquid Chromatography is crucial for assessing the purity of the final compound. A single, sharp peak should be observed under optimized conditions (e.g., reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient).
TLC Thin-Layer Chromatography is a rapid method for monitoring reaction progress and for preliminary purity assessment. The product should show a single spot with a distinct Rf value.
Physical Properties
PropertyDescription
Appearance Expected to be a solid, likely a crystalline powder, with a color ranging from off-white to pale yellow.
Melting Point A sharp melting point range is indicative of high purity.
Solubility Expected to have moderate solubility in polar organic solvents such as DMSO, DMF, and methanol.

Safety Considerations

  • Halogenated Compounds: Many halogenated organic compounds are irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

  • Reagents: Reagents such as phosphorus oxychloride are highly corrosive and react violently with water. Hydrogen peroxide is a strong oxidizing agent. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of this compound. The proposed synthetic route leverages established and reliable chemical transformations on the 7-azaindole scaffold, offering a logical progression to the target molecule. The outlined characterization workflow provides a comprehensive framework for confirming the structure and purity of the final compound. This versatile building block holds significant potential for the development of novel therapeutics, and this guide serves as a valuable resource for researchers in this endeavor.

References

  • Ye, F. (2017). Synthesis method of 3-bromo-7-azaindole.
  • Preparation method for 4-substituted-7-azaindole. (2012).
  • Surasani, R., Kalita, D., Venkat, D. R., & Kothapalli Bannoth, C. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2098–2105.
  • Larsen, J. S., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(15), 2719.
  • Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381.
  • PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Queffelec, C., et al. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Harris, P. A., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Gotor-Fernández, V., et al. (2010). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization.
  • Johnson, D. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1275-1280.
  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(10), 1179-1191.
  • Stoyanov, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6537.

Sources

Introduction: The Strategic Importance of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials and Precursors for 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

This compound, commonly known as 4-amino-3-bromo-7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its core structure, the 7-azaindole scaffold, is a recognized bioisostere of both purine and indole, allowing it to function as a versatile hinge-binding motif in various ATP-binding pockets of kinases.[1][2] This unique characteristic has positioned 7-azaindole derivatives as "privileged structures" in the design of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.[2]

The strategic placement of a bromine atom at the C3 position and an amine at the C4 position provides orthogonal chemical handles for further molecular elaboration. The bromine atom serves as a versatile coupling point for transition-metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[1] Simultaneously, the C4-amino group can be functionalized to modulate solubility, introduce additional binding interactions, or alter the compound's pharmacokinetic profile. This guide provides a detailed exploration of the common synthetic pathways, key precursors, and underlying chemical principles for the preparation of this valuable intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals the primary synthetic strategies, which hinge on the sequence of bond formations. The target molecule can be disconnected at the C-Br and C-N bonds, leading back to the foundational 7-azaindole core or, more fundamentally, to substituted pyridine precursors.

G cluster_0 Key Disconnections Target This compound C3_Br C3-Br Bond (Electrophilic Bromination) Target->C3_Br C4_N C4-N Bond (Amination) Target->C4_N Intermediate1 1H-pyrrolo[2,3-b]pyridin-4-amine C3_Br->Intermediate1 Intermediate2 3-bromo-1H-pyrrolo[2,3-b]pyridine (3-bromo-7-azaindole) C4_N->Intermediate2 Pyrrole Pyrrole Ring Formation (Annulation) Pyridine Substituted 2-Aminopyridines Pyrrole->Pyridine Core 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate1->Core Intermediate2->Core Core->Pyrrole

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy 1: Functionalization of the Core 7-Azaindole Scaffold

This is the most direct approach, beginning with the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The strategy relies on the inherent reactivity differences between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

Key Precursors and Starting Materials:
  • 1H-pyrrolo[2,3-b]pyridine (7-Azaindole): The primary starting material.

  • Halogenating Agents: N-Bromosuccinimide (NBS), Bromine (Br₂).

  • Nitrating Agents: Nitric acid/Sulfuric acid.

  • Reducing Agents: Tin(II) chloride (SnCl₂), Hydrogen gas with Palladium on carbon (H₂/Pd-C), Iron (Fe) or Zinc (Zn) in acetic acid.

Workflow and Mechanistic Rationale:

The workflow involves a sequence of electrophilic substitution on the pyrrole ring followed by functionalization of the pyridine ring.

G Start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Step1 Nitration at C4 (via N-Oxide) Start->Step1 Intermediate1 4-Nitro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 HNO₃/H₂SO₄ (after N-oxidation) Step2 Electrophilic Bromination at C3 Intermediate1->Step2 Intermediate2 3-Bromo-4-nitro-1H- pyrrolo[2,3-b]pyridine Step2->Intermediate2 NBS / DMF Step3 Reduction of Nitro Group Intermediate2->Step3 End 3-bromo-1H-pyrrolo[2,3-b] pyridin-4-amine Step3->End SnCl₂ or H₂/Pd-C

Caption: Synthetic workflow starting from the 7-azaindole core.

  • N-Oxidation and Nitration (C4-Functionalization): Direct electrophilic nitration of the 7-azaindole pyridine ring is challenging due to its electron-deficient nature. The standard method involves first forming the N-oxide of the pyridine nitrogen using an oxidant like hydrogen peroxide or m-CPBA.[3] This N-oxide activates the C4 position for subsequent reaction. Treatment with a nitrating agent then installs the nitro group at C4. The resulting 4-nitro-7-azaindole is a key precursor.

  • Electrophilic Bromination (C3-Functionalization): The pyrrole moiety of the 7-azaindole system is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position. The introduction of the electron-withdrawing nitro group at C4 further ensures that bromination occurs selectively on the pyrrole ring. N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is a standard and effective reagent for this transformation, yielding 3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Reduction to Amine: The final step is the reduction of the C4-nitro group to the target primary amine. This is a robust and high-yielding transformation, commonly achieved using reducing agents such as tin(II) chloride in ethanol or catalytic hydrogenation (H₂ over Pd/C).[2]

Synthetic Strategy 2: Annulation of a Substituted Pyridine

This strategy builds the pyrrole ring onto a pre-functionalized pyridine precursor that already contains the C4-amino group or a suitable surrogate. This approach is highly versatile and is often employed in fragment-based drug discovery programs.[2]

Key Precursors and Starting Materials:
  • 2-Amino-3-halopyridines: e.g., 2-amino-3-bromo-4-chloropyridine or 2-amino-3-iodopyridine derivatives.[4]

  • Terminal Alkynes: Used in Sonogashira coupling to introduce the carbons that will form the pyrrole ring.

  • Palladium and Copper Catalysts: For cross-coupling reactions (e.g., Pd(PPh₃)₄, CuI).[4]

Workflow and Mechanistic Rationale:

The core of this strategy is a palladium-catalyzed cross-coupling followed by an intramolecular cyclization.

  • Sonogashira Coupling: The synthesis begins with a 2-amino-3-halopyridine bearing a suitable substituent (like a chloro or nitro group) at the C4 position. This pyridine is subjected to a Sonogashira coupling with a terminal alkyne. The reaction is highly regioselective, occurring at the more reactive halogen (typically iodine or bromine at C3).[4] This step constructs the key 2-amino-3-alkynylpyridine intermediate.

  • Intramolecular Cyclization/Annulation: The 2-amino-3-alkynylpyridine intermediate is then cyclized to form the fused pyrrole ring. This annulation can be promoted by various conditions, including strong base (which deprotonates the C2-amino group to attack the alkyne) or, more commonly, under acidic conditions (e.g., TFA/TFAA) which catalyze the intramolecular hydroamination/cyclization.[4]

  • Final Functional Group Interconversion: If the C4-substituent was a placeholder like a chloro group, a final nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination step is required to install the C4-amine.

Synthetic Strategy 3: Modification of a Dihalogenated 7-Azaindole

This approach uses a dihalogenated 7-azaindole as a versatile intermediate, allowing for sequential and regioselective functionalization.

Key Precursors and Starting Materials:
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine: A key intermediate, often synthesized from 7-azaindole N-oxide and POCl₃.[3][5]

  • 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: The dihalogenated precursor.

  • Ammonia Source: Ammonium hydroxide or a protected amine equivalent for the amination step.

  • Palladium Catalysts and Ligands: For Buchwald-Hartwig amination (e.g., Pd₂(dba)₃, RuPhos, XPhos).[5]

Workflow and Mechanistic Rationale:
  • Preparation of the Dihalogenated Precursor: The synthesis starts with the bromination of 4-chloro-1H-pyrrolo[2,3-b]pyridine at the C3 position using NBS, affording 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. The synthesis of the initial 4-chloro-7-azaindole is a critical step, achieved by treating 7-azaindole N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

  • Selective Amination at C4: The chlorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine at C3. This is because C4 is part of the electron-deficient pyridine ring, making it more electrophilic. Heating the dihalo-intermediate with a source of ammonia (e.g., ammonium hydroxide in a sealed vessel) or employing a more sophisticated Buchwald-Hartwig amination reaction allows for the selective displacement of the C4-chloride to install the amine, leaving the C3-bromide intact for subsequent diversification.[5]

Summary of Synthetic Routes and Precursors

Strategy Primary Starting Material Key Precursors & Intermediates Core Transformations Advantages
1. Core Functionalization 1H-pyrrolo[2,3-b]pyridine7-Azaindole N-oxide; 4-Nitro-7-azaindole; 3-Bromo-4-nitro-7-azaindoleN-Oxidation, Nitration, Electrophilic Bromination, Nitro ReductionConvergent, starts from a simple commercial material.
2. Pyridine Annulation Substituted 2-aminopyridine2-Amino-3-halo-4-X-pyridine; 2-Amino-3-alkynyl-4-X-pyridineSonogashira Coupling, Intramolecular CyclizationHighly flexible for analog synthesis, allows for diversity at multiple positions.[2]
3. Dihalo Intermediate 4-Chloro-1H-pyrrolo[2,3-b]pyridine3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridineElectrophilic Bromination, Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig AminationExcellent for late-stage diversification; provides orthogonal handles.[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine (General Bromination)

This protocol describes the selective bromination of the 7-azaindole core, a precursor to the final target.

  • Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable organic solvent such as DMF or THF in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-bromo-1H-pyrrolo[2,3-b]pyridine.[6]

Protocol 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This protocol details the preparation of a key intermediate for Strategy 3.

  • N-Oxidation: Dissolve 7-azaindole (1.0 eq) in a suitable solvent like THF. Cool the solution to 0-5 °C. Add an oxidizing agent such as 50% hydrogen peroxide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3-4 hours.[3] The formation of the N-oxide can be monitored by LC-MS.

  • Chlorination: To a separate flask, add acetonitrile followed by phosphorus oxychloride (POCl₃) (5.0 eq). Add the previously prepared N-oxide solution under controlled conditions.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 5-6 hours.[3]

  • Workup: After cooling, carefully remove the excess POCl₃ and solvent under reduced pressure. Quench the residue by slowly adding it to ice water. Basify the aqueous solution to pH 9 with a 50% NaOH solution, which will cause the product to precipitate.

  • Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 4-chloro-1H-pyrrolo[2,3-b]pyridine.[3]

References

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). Google Scholar.
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Pipzine Chemicals.
  • 4-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. (n.d.). TargetMol.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central.
  • 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012). ACS Combinatorial Science.
  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (2013). Organic & Biomolecular Chemistry.
  • 3-Bromo-7-azaindole synthesis. (n.d.). ChemicalBook.
  • Preparation method for 4-substituted-7-azaindole. (n.d.). Google Patents.

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An In-depth Technical Guide to the Reactivity and Electronic Properties of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and electronic properties of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a key heterocyclic building block in medicinal chemistry. The document delves into the compound's electronic structure, offering insights into its frontier molecular orbitals and spectroscopic characteristics. A significant focus is placed on its reactivity, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed, field-proven experimental protocols are provided for these transformations, emphasizing the causality behind procedural choices to ensure reproducibility and success. This guide is intended to be an essential resource for researchers and scientists engaged in the synthesis and development of novel therapeutics derived from the versatile 7-azaindole scaffold.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, which is isosteric to indole, allows it to mimic the natural substrate in various biological processes, leading to its use in the development of a wide range of therapeutic agents, including potent kinase inhibitors. The strategic functionalization of the 7-azaindole core is paramount for modulating the biological activity and pharmacokinetic properties of drug candidates.

This compound, with its strategically placed bromine atom and amino group, serves as a versatile intermediate for the synthesis of a diverse array of substituted 7-azaindole derivatives. The bromine atom at the 3-position provides a reactive handle for the introduction of various substituents through cross-coupling reactions, while the amino group at the 4-position can be utilized for further derivatization or to modulate the electronic properties of the molecule. This guide will provide a deep dive into the chemical behavior and electronic landscape of this important synthetic intermediate.

Electronic Properties: A Quantum Mechanical Perspective

The electronic properties of this compound are fundamental to understanding its reactivity and spectroscopic behavior. Density Functional Theory (DFT) calculations provide valuable insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is primarily localized on the electron-rich pyrrolo[2,3-b]pyridine ring system, particularly on the pyrrole moiety and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the pyridine and pyrrole rings, with a significant contribution from the carbon atom bearing the bromine, suggesting this position is susceptible to nucleophilic attack, particularly in the context of oxidative addition in palladium-catalyzed reactions.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally correlates with higher reactivity. For this compound, the presence of the electron-donating amino group and the electron-withdrawing bromine atom influences this gap, fine-tuning its reactivity profile.

Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

Technique Observed Data
¹H NMR Characteristic signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core and the amine protons.
¹³C NMR Resonances corresponding to the carbon atoms of the bicyclic system, with the C-Br bond influencing the chemical shift of the C3 carbon.
Mass Spec A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern for the bromine atom.
UV-Vis Absorption maxima in the UV region, characteristic of the π-π* transitions within the aromatic system.
Fluorescence Emission spectra that are sensitive to the solvent environment, a known characteristic of the 7-azaindole chromophore.[1]

Note: Specific peak values can vary depending on the solvent and instrument used.

Synthesis of the Core Scaffold: this compound

A robust and reproducible synthesis of the title compound is crucial for its application in drug discovery programs. A common synthetic route involves the functionalization of a suitable pyridine derivative.

Detailed Synthesis Protocol

This protocol outlines a general and effective method for the preparation of this compound.

Workflow for the Synthesis of this compound

start Start with a suitable 4-aminopyridine derivative step1 Protection of the amino group (e.g., Boc, SEM) start->step1 step2 Directed ortho-metalation followed by bromination at C3 step1->step2 step3 Cyclization to form the pyrrole ring step2->step3 step4 Deprotection of the amino group step3->step4 end_product This compound step4->end_product

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Details:

  • Protection of the Amino Group: To a solution of the starting 4-aminopyridine derivative in a suitable solvent (e.g., dichloromethane or THF), add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine or DMAP). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Bromination: The protected 4-aminopyridine is then subjected to bromination at the 3-position. This can be achieved using a variety of brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent.

  • Pyrrole Ring Formation: The resulting 3-bromo-4-aminopyridine derivative is then used to construct the pyrrole ring. This can be accomplished through various methods, including the Larock indole synthesis or other palladium-catalyzed annulation reactions.

  • Deprotection: The final step involves the removal of the protecting group from the amino function. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

Causality: The protection of the amino group is essential to prevent side reactions during the bromination and cyclization steps. The choice of protecting group is critical and should be orthogonal to the conditions used in subsequent steps.

Reactivity in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the C3 position of this compound is the key to its versatility in synthetic chemistry, serving as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, providing a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2] It involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base.

Catalytic Cycle of Suzuki-Miyaura Coupling

Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate Pd(II) Intermediate Transmetalation->Pd(II) Intermediate R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst like XPhos Pd G2 (1-3 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Causality: The choice of catalyst, ligand, and base is crucial for the success of the reaction. For heteroaryl bromides, bulky electron-rich phosphine ligands like XPhos often improve catalytic activity and prevent catalyst decomposition. The base is required to activate the boronic acid for transmetalation. The use of a biphasic solvent system helps to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[3] This reaction is particularly valuable for the synthesis of complex amines that are difficult to prepare using traditional methods.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Ar-X Ar-X Ar-X->Oxidative\nAddition Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination Deprotonation Deprotonation Amine\nCoordination->Deprotonation R2NH R2NH R2NH->Amine\nCoordination Base Base Base->Deprotonation Pd(II) Amido\nComplex Pd(II) Amido Complex Deprotonation->Pd(II) Amido\nComplex Reductive\nElimination Reductive Elimination Pd(II) Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Self-Validating Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), a palladium pre-catalyst such as RuPhos Pd G3 (1-5 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equiv).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, 1,4-dioxane, or THF.

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Causality: The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich ligands like RuPhos facilitate both the oxidative addition and the reductive elimination steps. The use of a strong, sterically hindered base is necessary to deprotonate the amine without competing as a nucleophile. Anhydrous and anaerobic conditions are essential to prevent catalyst deactivation.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.

Catalytic Cycle of Sonogashira Coupling

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Ar-X Ar-X Ar-X->Oxidative\nAddition Transmetalation_Pd Transmetalation Pd(II) Complex->Transmetalation_Pd Pd(II) Alkynyl\nComplex Pd(II) Alkynyl Complex Transmetalation_Pd->Pd(II) Alkynyl\nComplex Reductive\nElimination Reductive Elimination Pd(II) Alkynyl\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Alkyne Ar-Alkyne Reductive\nElimination->Ar-Alkyne Terminal\nAlkyne Terminal Alkyne Deprotonation_Cu Deprotonation Terminal\nAlkyne->Deprotonation_Cu Base Base Base->Deprotonation_Cu Copper(I)\nAcetylide Copper(I) Acetylide Deprotonation_Cu->Copper(I)\nAcetylide Copper(I)\nAcetylide->Transmetalation_Pd

Caption: A simplified representation of the dual catalytic cycles in Sonogashira coupling.

Self-Validating Protocol for Sonogashira Coupling:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (1-10 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent, usually an amine base like triethylamine or diisopropylamine, which also serves as the base, or a mixture of a solvent like THF or DMF with an amine base. Then, add the terminal alkyne (1.1-1.5 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification: After completion, filter the reaction mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

Causality: The palladium catalyst facilitates the oxidative addition of the aryl bromide and the final reductive elimination. The copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base neutralizes the hydrogen halide formed during the reaction and can also serve as the solvent.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its electronic properties, characterized by a reactive C-Br bond and a tunable aromatic system, make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its electronic structure and reactivity, supplemented with robust and reproducible protocols for key synthetic transformations. By understanding the underlying principles and the causality behind the experimental choices, researchers can effectively utilize this scaffold to accelerate the development of novel and potent therapeutic agents.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. [Link]

  • DFT calculated representations of HOMO, LUMO, LUMO+1 for (1). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]

  • DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. ResearchGate. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. INTERNATIONAL JOURNAL OF ENGINEERING RESEARCH & TECHNOLOGY (IJERT). [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. Thai Science. [Link]

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Unlocking the Therapeutic Potential of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a pivotal scaffold in modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its structural resemblance to purine enables it to effectively compete for the ATP-binding sites of a wide array of kinases, making it a "privileged scaffold" in drug development. This guide provides an in-depth exploration of the methodologies and strategic considerations for elucidating the mechanism of action of 4-amino substituted 3-bromo-1H-pyrrolo[2,3-b]pyridine derivatives. While specific research on 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is not extensively documented, the principles and techniques detailed herein are derived from extensive studies of analogous compounds and provide a robust framework for investigation. We will delve into the rationale behind experimental design, from initial target identification to cellular pathway analysis, equipping researchers with the knowledge to comprehensively characterize novel drug candidates based on this versatile core structure.

The 1H-Pyrrolo[2,3-b]pyridine Core: A Foundation for Kinase Inhibition

The 7-azaindole core is a bioisostere of purine, the fundamental building block of ATP. This mimicry allows molecules built upon this scaffold to competitively bind to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is further enhanced by the strategic placement of substituents. The bromine atom at the 3-position, for instance, serves as a highly versatile chemical handle.[2] It allows for a variety of cross-coupling reactions, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[1] This is a crucial step in optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. The 4-amino group, in turn, often plays a key role in forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many potent kinase inhibitors.

Devising a Strategy for Mechanism of Action Elucidation

A thorough investigation into the mechanism of action of a novel 1H-pyrrolo[2,3-b]pyridine-based compound requires a multi-faceted approach. The overall goal is to move from broad, initial observations to a detailed molecular understanding of how the compound exerts its biological effects. This process can be logically structured into a cascading series of experiments.

MOA_Workflow A Initial Phenotypic Screening (e.g., Cell Viability Assays) B Broad Kinase Panel Screening A->B Identify Potential Kinase-driven Phenotype C Target Validation & Biochemical Characterization B->C Identify Primary Kinase Targets D Cellular Target Engagement & Pathway Analysis C->D Confirm On-Target Activity in Cells E In Vivo Model Confirmation D->E Validate Therapeutic Hypothesis

Figure 1: A generalized workflow for elucidating the mechanism of action of a kinase inhibitor.

Phase 1: Initial Target Identification and Biochemical Validation

The first phase of investigation aims to identify the primary molecular target(s) of the compound and characterize the nature of their interaction.

Broad Kinome Screening

Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is known to target kinases, a logical first step is to screen the compound against a large panel of recombinant kinases.[3] This provides an unbiased view of the compound's selectivity profile and helps to identify high-affinity targets.

Table 1: Representative Data from a Broad Kinase Screen

Kinase TargetPercent Inhibition at 1 µM
FGFR195%
FGFR292%
VEGFR288%
CSF1R75%
SRC45%
EGFR15%

This is illustrative data and does not represent actual results for this compound.

Biochemical IC50 Determination

Once primary targets are identified, the next step is to quantify the compound's potency through biochemical assays. These assays measure the concentration of the inhibitor required to reduce the activity of the purified enzyme by 50% (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for FGFR1)

  • Reagents and Materials:

    • Recombinant human FGFR1 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compound (this compound derivative) serially diluted in DMSO

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a kinase reaction mixture containing the kinase buffer, recombinant FGFR1, and the peptide substrate.

    • Add the test compound at various concentrations (typically from 1 nM to 100 µM) to the reaction mixture.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality in Experimental Choice: The use of a purified recombinant kinase allows for the direct assessment of the inhibitor's effect on the enzyme's catalytic activity, independent of cellular factors. The radiolabeled ATP provides a highly sensitive method for detecting phosphorylation of the substrate.

Phase 2: Cellular Target Engagement and Pathway Analysis

Demonstrating that a compound inhibits a purified enzyme is a critical first step, but it is equally important to confirm that it engages its intended target in a cellular context and modulates downstream signaling pathways.

Cellular Target Engagement Assays

Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can be employed to verify that the compound binds to its target protein within intact cells.

Western Blot Analysis of Downstream Signaling

If the compound is hypothesized to inhibit a kinase like FGFR, its effect on the phosphorylation of downstream signaling proteins should be examined.[4]

FGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 Inhibitor This compound Derivative Inhibitor->FGFR Inhibition PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Figure 2: A simplified diagram of the FGFR signaling pathway, indicating the point of inhibition.

Experimental Protocol: Western Blot for Phospho-ERK

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line with known FGFR activation (e.g., breast cancer 4T1 cells).[5]

    • Starve the cells of serum overnight to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a relevant fibroblast growth factor (FGF) for a short period (e.g., 15 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream effector (e.g., phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

Trustworthiness of the Protocol: This protocol includes critical controls, such as serum starvation and ligand stimulation, to ensure that the observed changes in phosphorylation are a direct result of the inhibitor's activity. Probing for total protein levels serves as a self-validating system for equal sample loading.

Phase 3: Cellular Phenotypic Assays

The ultimate goal of a therapeutic agent is to elicit a desired biological response. Cellular assays are used to determine the functional consequences of target inhibition.

Cell Viability and Apoptosis Assays

If the target kinase is involved in cell proliferation and survival, its inhibition should lead to a decrease in cell viability and/or an induction of apoptosis.[5]

Table 2: Representative Cell Viability Data (IC50)

Cell LineIC50 (µM)
4T15.2
Hep3B8.9

This is illustrative data and does not represent actual results for this compound.

Cell Migration and Invasion Assays

For kinases implicated in metastasis, such as FGFR, assays like the wound-healing assay or Transwell invasion assay can assess the inhibitor's impact on cell motility.[5]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. A systematic and rigorous approach to elucidating the mechanism of action of novel derivatives, such as those based on a this compound core, is essential for their successful development as therapeutic agents. By combining biochemical assays, cellular target engagement studies, and functional phenotypic screens, researchers can build a comprehensive understanding of a compound's biological activity and its potential for clinical translation. The methodologies outlined in this guide provide a robust framework for these investigations, emphasizing the importance of experimental rigor and logical progression from molecular interactions to cellular consequences.

References

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  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021). Journal of Medicinal Chemistry, 64(15), 11476-11495. [Link]

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A Technical Guide to the Biological Activity of Novel 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with a wide range of biological targets.[1][2] This is particularly evident in the field of kinase inhibition, where its unique geometry facilitates high-affinity binding to the ATP-binding site of numerous kinases.[3] This guide focuses on a specific, strategically functionalized variant: 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. The introduction of a bromine atom at the C3 position and an amine at the C4 position creates a versatile chemical intermediate, ripe for diversification through modern synthetic methodologies like cross-coupling and amidation reactions.[4][5] By leveraging this scaffold, researchers have developed potent and selective modulators of critical cellular pathways, leading to promising new agents with significant anticancer, anti-inflammatory, and neuroprotective activities. This document provides an in-depth exploration of these biological activities, the underlying mechanisms of action, and the robust experimental protocols used to validate these findings.

The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold: A Privileged Core in Medicinal Chemistry

The 7-azaindole framework has emerged as a highly successful scaffold in drug discovery, largely due to its function as a bioisostere of indole and purine systems.[2] Its most significant contribution is in the development of protein kinase inhibitors.[1] The defining feature of the 7-azaindole ring is its ability to act as an exceptional hinge-binding motif. The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the adjacent pyrrole N-H group acts as a hydrogen bond donor.[3] This arrangement allows the scaffold to form two stable, bidentate hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[1][3] This high-affinity interaction is a foundational principle for many potent and selective kinase inhibitors. The clinical and commercial success of drugs like the B-RAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib, both of which are built upon the 7-azaindole core, validates its therapeutic importance.[6][7]

cluster_0 Kinase ATP-Binding Site hinge_acceptor Backbone C=O hinge_donor Backbone N-H scaffold N H-N 7-Azaindole Core scaffold:p2->hinge_acceptor H-Bond (Donor) scaffold:p1->hinge_donor H-Bond (Acceptor)

Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold.

The Strategic Importance of 3-Bromo-4-Amine Substitution

The functionalization of the 7-azaindole core at the C3 and C4 positions is a deliberate synthetic strategy designed to maximize molecular diversity. The this compound scaffold is not merely a single active compound but a versatile platform for generating extensive chemical libraries.

  • C3-Position (Bromine): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura coupling (for C-C bond formation) or Buchwald-Hartwig amination (for C-N bond formation) allow for the introduction of a vast array of aryl, heteroaryl, or alkyl groups.[2][5] This position is often used to project a substituent into a hydrophobic pocket of the target protein, significantly influencing potency and selectivity.

  • C4-Position (Amine): The primary amine at the C4 position is a nucleophile that can be readily modified through acylation, sulfonylation, or reductive amination. This allows for the attachment of various side chains that can modulate physicochemical properties (like solubility and cell permeability) or form additional interactions with the biological target.

This dual-functionalization strategy provides chemists with precise control over the structure-activity relationship (SAR), enabling the systematic optimization of lead compounds.

cluster_0 C3-Position Derivatization cluster_1 C4-Position Derivatization start 3-Bromo-4-Amino 7-Azaindole Core c3_reaction Suzuki or Buchwald-Hartwig Cross-Coupling start->c3_reaction Modify Potency c4_reaction Amidation, Sulfonylation, etc. start->c4_reaction Tune Properties c3_groups Aryl, Heteroaryl, Alkyl Groups c3_reaction->c3_groups end Diverse Library of Bioactive Derivatives c3_groups->end c4_groups Diverse Side Chains c4_reaction->c4_groups c4_groups->end PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 P AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Anticancer Activity via Microtubule Disruption

Beyond kinase inhibition, certain pyrrolopyridine derivatives exert their anticancer effects by targeting the cellular cytoskeleton. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for cancer therapy. [8]A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were identified as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site. [8] The lead compound, 10t , displayed excellent antitumor activity against HeLa, SGC-7901, and MCF-7 cancer cell lines. [8]Mechanistic studies confirmed that it potently inhibited tubulin polymerization, disrupted microtubule dynamics, and caused a significant arrest of cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. [8]

Compound HeLa IC₅₀ (µM) SGC-7901 IC₅₀ (µM) MCF-7 IC₅₀ (µM)
10t 0.12 0.21 0.15

Table based on data for a 1H-pyrrolo[3,2-c]pyridine derivative as a colchicine-binding site inhibitor.[8]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol provides a robust method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells. It measures the metabolic activity of viable cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals. [9]

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7) during their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.

Neuroprotective Potential via NADPH Oxidase 2 (NOX2) Inhibition

Chronic activation of NADPH oxidase 2 (NOX2) is a significant source of reactive oxygen species (ROS) and oxidative stress, which are implicated in the progression of numerous neurodegenerative diseases. [10]Therefore, selective inhibition of NOX2 is a promising therapeutic strategy. An optimized synthesis has been developed for a class of inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure. [10]These compounds, including GSK2795039 and its novel isomer IMBIOC-1, were shown to be potent NOX2 inhibitors. [10]In a cellular model of neuroinflammation, these inhibitors completely prevented the pathological effects of amyloid-beta-induced oxidative stress and toxicity in HMC3 microglial cells, highlighting their potential as neuroprotective agents. [10]

Workflow for Neuroprotection Assay cluster_endpoints Endpoints A 1. Culture HMC3 Microglial Cells B 2. Induce Pathological Stress (e.g., with Amyloid-Beta) A->B C 3. Treat Cells with NOX2 Inhibitor Derivatives B->C D 4. Incubate for 24-48h C->D E 5. Measure Endpoints D->E Endpoint1 Cell Viability (e.g., MTT Assay) E->Endpoint1 Endpoint2 Oxidative Stress (e.g., ROS Assay) E->Endpoint2

Caption: Conceptual workflow for testing neuroprotective effects.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a rich and versatile class of bioactive molecules. Their proven ability to potently and selectively modulate key biological targets, particularly protein kinases, has cemented their role in the development of novel therapeutics for oncology. Furthermore, emerging research into their effects on targets like NOX2 and tubulin demonstrates the broad therapeutic potential of this chemical class, extending to neurodegenerative and inflammatory diseases.

Future research should focus on leveraging the synthetic tractability of the 3-bromo-4-amine intermediate to build larger, more diverse chemical libraries. The application of structure-based drug design, guided by co-crystal structures of derivatives bound to their targets, will be crucial for optimizing potency and selectivity. Finally, a thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for translating the promising in vitro activity of these derivatives into clinically successful therapeutic agents.

References

  • Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
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  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1745.
  • Wang, L., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 723-727.
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  • Klingberg, F., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3326.
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  • Wang, Z., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6537.
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The Strategic Deployment of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold, a privileged heterocyclic system, has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the design of targeted therapies. This technical guide provides an in-depth exploration of a key exemplar of this class: 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. We will dissect its strategic importance as a molecular fragment, detailing its synthesis, chemical attributes, and its pivotal role in fragment-based drug discovery (FBDD). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-value scaffold in their discovery programs. We will delve into the causality behind its design, provide actionable experimental protocols, and illustrate its application in the generation of potent and selective kinase inhibitors.

Introduction: The 7-Azaindole Core and the Rationale for the 3-Bromo-4-Amino Substitution Pattern

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bioisostere of indole and purine, granting it access to a vast array of biological targets. Its defining feature is the pyridine nitrogen, which, in conjunction with the pyrrole N-H, creates a hydrogen bond donor-acceptor pair that masterfully mimics the hinge-binding motif of ATP. This has rendered the 7-azaindole a "privileged fragment" in the realm of kinase inhibitor design.[1][2][3]

The specific substitution pattern of this compound is not arbitrary; it is a deliberate design choice that imparts significant advantages in a drug discovery context:

  • The 4-Amino Group: This primary amine serves as a crucial hydrogen bond donor and a key vector for synthetic elaboration. It can engage in critical interactions within a protein's active site and provides a reactive handle for the introduction of further molecular complexity.

  • The 3-Bromo Substituent: The bromine atom at the 3-position is a versatile synthetic handle. It allows for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a cornerstone of hit-to-lead optimization.[4] Furthermore, the bromine atom can itself participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design.

This strategic combination of a key recognition element (the 4-amino group) and a versatile synthetic handle (the 3-bromo group) makes this compound an ideal starting point for FBDD campaigns.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through a multi-step sequence, often starting from commercially available 7-azaindole. A plausible and referenced synthetic pathway involves the following key transformations:

Synthesis of the Precursor: 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

A robust method for the synthesis of the key intermediate, 4-bromo-3-iodo-7-azaindole, has been reported.[5] This procedure involves the initial oxidation of 7-azaindole to its N-oxide, followed by bromination at the 4-position and subsequent iodination at the 3-position.

Experimental Protocol: Synthesis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Step 1: N-Oxidation of 7-Azaindole

  • 7-azaindole is treated with an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA), in a suitable solvent like dichloromethane (DCM) to yield 1H-pyrrolo[2,3-b]pyridine 1-oxide.

Step 2: Bromination of 1H-pyrrolo[2,3-b]pyridine 1-oxide

  • The N-oxide is then subjected to bromination using a reagent like phosphorus oxybromide (POBr₃) to introduce the bromine atom at the 4-position, yielding 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 3: Iodination of 4-bromo-1H-pyrrolo[2,3-b]pyridine

  • The final step in generating the key intermediate is the iodination at the 3-position. This can be achieved using N-iodosuccinimide (NIS) in a solvent such as dichloromethane, resulting in the formation of 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.[5]

Final Amination Step: Synthesis of this compound

Plausible Synthetic Step: Reduction of a Nitro Intermediate

  • Nitration: 4-bromo-1H-pyrrolo[2,3-b]pyridine can be nitrated at the 3-position to yield 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Reduction: The nitro group can then be reduced to the primary amine using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a metal in acid (e.g., Fe, HCl or SnCl₂, HCl), to afford the final product, this compound.

Chemical Properties Summary

PropertyValue
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMSO and DMF
Reactivity The 3-bromo substituent is amenable to various cross-coupling reactions. The 4-amino group can act as a nucleophile and a hydrogen bond donor.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful strategy for identifying high-quality lead compounds. This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. The structural information gleaned from these initial hits is then used to guide the design and synthesis of more potent and selective lead compounds.

This compound is an exemplary fragment for FBDD campaigns targeting ATP-binding proteins, particularly kinases.

The FBDD Workflow

The utilization of this compound in an FBDD campaign typically follows a structured workflow:

Caption: A generalized workflow for a fragment-based drug discovery campaign utilizing this compound.

Biophysical Screening and Hit Validation

Due to the anticipated low-affinity binding of fragments, sensitive biophysical techniques are essential for screening and hit validation.[7]

  • Surface Plasmon Resonance (SPR): SPR is a powerful technique for the primary screening of fragment libraries.[8][9] It allows for the real-time detection of binding events and can provide valuable kinetic data (kₐ and kₑ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based methods, such as saturation transfer difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG) experiments, are invaluable for confirming direct binding of the fragment to the target protein.

  • X-ray Crystallography: Obtaining a co-crystal structure of the fragment bound to the target protein is the gold standard for hit validation. It provides high-resolution information about the binding mode, which is critical for the subsequent structure-based design phase.

Hit-to-Lead Optimization: A Case Study in Kinase Inhibition

Hypothetical Scenario: Targeting a Serine/Threonine Kinase

  • Hit Identification: this compound is identified as a hit in a biophysical screen against a serine/threonine kinase.

  • Structural Elucidation: A co-crystal structure reveals that the 7-azaindole core forms the canonical hydrogen bonds with the kinase hinge region. The 4-amino group may form an additional hydrogen bond with a backbone carbonyl or a key residue in the active site. The 3-bromo substituent is solvent-exposed and points towards a hydrophobic pocket.

  • Structure-Based Design and Synthesis: The 3-bromo position becomes the primary vector for optimization. A library of analogs is synthesized using Suzuki coupling to introduce various aryl and heteroaryl moieties designed to occupy the adjacent hydrophobic pocket.

Caption: A schematic representation of a hit-to-lead optimization strategy for this compound.

4. Case in Point: The 7-Azaindole Scaffold in Approved Drugs and Clinical Candidates

The success of the 7-azaindole scaffold is exemplified by the FDA-approved drug Vemurafenib , a potent inhibitor of the B-RAF kinase used in the treatment of melanoma.[3][10] The discovery of Vemurafenib is a landmark example of a successful fragment-based drug discovery campaign where a simple 7-azaindole fragment was elaborated into a clinically effective drug.[1][10] Numerous other 7-azaindole-based kinase inhibitors are currently in various stages of clinical development, targeting a wide range of kinases involved in oncology and inflammatory diseases.[3][11]

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically designed fragment for modern drug discovery. Its inherent ability to engage with the kinase hinge region, coupled with the synthetic versatility afforded by the 3-bromo substituent, makes it an ideal starting point for FBDD campaigns. The principles outlined in this guide—from its rational design and synthesis to its application in biophysical screening and hit-to-lead optimization—provide a framework for researchers to effectively leverage this privileged scaffold. As our understanding of the kinome and the nuances of targeted therapies continues to evolve, the strategic deployment of well-designed fragments like this compound will undoubtedly continue to be a key driver of innovation in the discovery of new medicines.

References

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  • Williams, G., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10186–10204. [Link]

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Sources

Unlocking New Therapeutic Avenues: A Technical Guide to Target Exploration for the 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold, a derivative of 7-azaindole, represents a privileged core structure in medicinal chemistry. While the 7-azaindole class is well-recognized for its utility in developing kinase inhibitors, the specific potential of the 3-bromo-4-amino substituted variant remains a fertile ground for the discovery of novel biological targets. This guide provides a comprehensive, technically-focused framework for researchers to systematically explore and identify new protein targets for this versatile scaffold. By integrating computational prediction, innovative chemical proteomics, and robust validation methodologies, we delineate a strategic pathway from initial hypothesis to confirmed target, empowering the development of next-generation therapeutics.

The Strategic Value of the this compound Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a bioisostere of purine and indole, granting it access to a wide range of biological targets.[1] Its defining feature is the pyridine nitrogen, which can act as a hydrogen bond acceptor, a property frequently exploited in the design of kinase inhibitors that target the ATP-binding pocket.[1][2] The addition of a bromine atom at the 3-position and an amine group at the 4-position of this core introduces critical functionality for target discovery efforts.

The bromine atom serves as a versatile synthetic handle for creating a diverse library of analogs through cross-coupling reactions.[3][4] This allows for systematic Structure-Activity Relationship (SAR) studies. The 4-amino group provides an additional point for interaction with protein targets and can be crucial for establishing binding affinity and selectivity. This unique combination of a proven core scaffold with strategic functionalization makes this compound an ideal starting point for campaigns aimed at identifying novel therapeutic targets.

A Multi-pronged Approach to New Target Identification

A successful target identification campaign for a novel scaffold requires a multi-faceted approach that combines computational and experimental methods. This ensures a higher probability of identifying and validating physiologically relevant targets.[5][6]

In Silico Target Prediction: Charting the Probable Interaction Landscape

Computational methods provide a cost-effective and rapid means to generate initial hypotheses about the potential biological targets of this compound.[7][8] These approaches can be broadly categorized into ligand-based and structure-based methods.

  • Ligand-Based Approaches : These methods utilize the chemical structure of the scaffold to predict targets based on the known activities of similar molecules.[8]

    • 2D and 3D Similarity Searching : Comparing the scaffold to databases of compounds with known biological activities can reveal potential targets.

    • Pharmacophore Modeling : This involves creating a 3D model of the essential chemical features of the scaffold required for biological activity and using it to screen for proteins with complementary binding sites.

    • Machine Learning and AI : Modern computational platforms can predict kinase activity and other target interactions with increasing accuracy.[9][10]

  • Structure-Based Approaches : When a three-dimensional structure of a potential target is available, structure-based methods can be employed.[7]

    • Reverse/Inverse Docking : This technique involves docking the this compound scaffold into the binding sites of a large number of proteins to predict potential interactions.[8]

A logical workflow for computational target prediction is outlined below:

G cluster_0 Computational Target Prediction Scaffold This compound LigandBased Ligand-Based Methods (Similarity, Pharmacophore, AI) Scaffold->LigandBased StructureBased Structure-Based Methods (Reverse Docking) Scaffold->StructureBased TargetList Prioritized List of Potential Targets LigandBased->TargetList StructureBased->TargetList

Caption: Computational workflow for in silico target prediction.

Chemical Proteomics: Fishing for Targets in their Native Environment

Chemical proteomics has emerged as a powerful suite of techniques for identifying the molecular targets of small molecules directly within a complex biological system, such as a cell lysate or even in living cells.[11][12][13] This approach provides a more physiologically relevant picture of target engagement.

Affinity-based methods are a cornerstone of chemical proteomics and involve using a modified version of the small molecule to "pull down" its binding partners from a proteome.[5][14]

  • Probe Synthesis : The first critical step is the synthesis of an affinity probe. This involves attaching a linker and a reporter tag (e.g., biotin) to the this compound scaffold. The attachment point of the linker is crucial and should be chosen carefully to minimize disruption of the scaffold's native binding interactions.

  • Affinity Chromatography-Mass Spectrometry (AC-MS) : In this workflow, the biotinylated probe is immobilized on streptavidin-coated beads.[5] These beads are then incubated with a cell lysate. Proteins that bind to the probe are captured, washed to remove non-specific binders, and then eluted. The eluted proteins are then identified by mass spectrometry.[15][16][17]

A generalized workflow for an affinity-based pull-down experiment is as follows:

G cluster_1 Affinity-Based Pull-Down Workflow Probe Biotinylated Scaffold Probe Incubate Incubation & Binding Probe->Incubate Lysate Cell Lysate Lysate->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elution of Bound Proteins Wash->Elute MS Mass Spectrometry (LC-MS/MS) Elute->MS Hits Identified Protein Hits MS->Hits

Caption: Experimental workflow for affinity chromatography.

Experimental Protocol: Synthesis of a Biotinylated Affinity Probe

  • Reaction Setup : To a solution of this compound in a suitable solvent (e.g., DMF), add a biotin-PEG-linker with a reactive group (e.g., an NHS ester).

  • Coupling : Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Purification : Purify the crude product using flash column chromatography to obtain the pure biotinylated probe.

  • Characterization : Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Experimental Protocol: Affinity Pull-Down and Mass Spectrometry

  • Lysate Preparation : Prepare a cell lysate from a relevant cell line under non-denaturing conditions.

  • Probe Immobilization : Incubate streptavidin-coated magnetic beads with the biotinylated probe.

  • Binding : Add the cell lysate to the beads and incubate to allow for protein binding.

  • Washing : Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution : Elute the bound proteins from the beads using a denaturing buffer.

  • Sample Preparation for MS : Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Identify the proteins using a database search algorithm.

Target Validation: From Hits to High-Confidence Targets

Identifying a list of potential protein binders is only the first step. Rigorous validation is essential to confirm that these "hits" are genuine and biologically relevant targets of the scaffold.[18][19][20][21]

Orthogonal Validation of Target Engagement
  • Drug Affinity Responsive Target Stability (DARTS) : This label-free method assesses the ability of the unmodified scaffold to protect its target protein from proteolysis.[5] If the compound binds to the protein, it can increase its stability and make it less susceptible to digestion by proteases. This change can be detected by Western blotting or mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA) : CETSA measures the thermal stability of a protein in the presence and absence of the compound. Ligand binding typically stabilizes a protein, leading to a higher melting temperature. This shift can be quantified in cell lysates or intact cells.

Functional Validation in a Cellular Context

Once target engagement is confirmed, the next crucial step is to demonstrate that interaction with the target leads to a functional consequence in a disease-relevant setting.[22]

  • In Vitro Assays : If the identified target is an enzyme, its activity can be measured in the presence of the this compound scaffold. For other target classes, relevant biochemical or cellular assays should be developed.[19]

  • Gene Knockdown/Knockout : Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein can help determine if the cellular phenotype observed with the compound is dependent on that specific target.[21]

  • Phenotypic Screening : Comparing the cellular phenotype induced by the compound with that of known modulators of the identified target can provide further evidence of a functional link.[6]

The overall strategy for target identification and validation is a cyclical process of hypothesis generation, experimental testing, and refinement.

G cluster_2 Integrated Target Discovery and Validation Hypothesis Target Hypothesis Generation (Computational & Chemical Proteomics) Engagement Target Engagement Validation (DARTS, CETSA) Hypothesis->Engagement Functional Functional Validation (In Vitro Assays, Gene Knockdown) Engagement->Functional ValidatedTarget Validated Target Functional->ValidatedTarget ValidatedTarget->Hypothesis Iterative Refinement

Caption: An integrated approach to target discovery.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the discovery of novel therapeutic targets. By employing a systematic and integrated approach that combines the predictive power of computational methods with the empirical strength of chemical proteomics and rigorous biological validation, researchers can unlock the full potential of this versatile chemical entity. The methodologies outlined in this guide provide a robust framework for moving beyond the known landscape of 7-azaindole targets and into new frontiers of drug discovery. The insights gained from such explorations will be invaluable in developing the next generation of targeted therapies for a wide range of diseases.

References

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Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a substituted 7-azaindole, represents a significant scaffold in medicinal chemistry and drug development. The 7-azaindole core is a well-recognized bioisostere of indole, offering unique physicochemical properties that can enhance molecular interactions with biological targets and improve pharmacokinetic profiles. The strategic placement of a bromine atom and an amine group on this heterocyclic system presents both opportunities and challenges in drug formulation and development. The bromine atom can serve as a handle for further synthetic modifications, while the amine group can influence the molecule's solubility and basicity.

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a detailed focus on its solubility and stability. Understanding these parameters is paramount for researchers and drug development professionals to advance this promising molecule from the laboratory to clinical applications. This document will delve into the theoretical underpinnings of its solubility and stability, supported by field-proven experimental protocols and data interpretation strategies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various environments.

PropertyPredicted/Observed Value/CharacteristicSignificance in Drug Development
Molecular Formula C₇H₆BrN₃Defines the elemental composition and molecular weight.
Molecular Weight 212.05 g/mol Influences diffusion, membrane permeability, and formulation design.
Appearance Likely a solid at room temperature, potentially a white to pale yellow crystalline powder.[1]Important for handling, storage, and formulation processes.
pKa The 7-azaindole core has two nitrogen atoms with different basicities. The pyridine-like nitrogen is more basic than the pyrrole-like nitrogen. The presence of the electron-donating amine group at the 4-position is expected to increase the basicity of the pyridine nitrogen.Governs the ionization state at different pH values, which profoundly impacts solubility, absorption, and interaction with biological targets.
LogP The presence of the polar amine group and the heterocyclic nitrogen atoms suggests a moderate lipophilicity.A key determinant of membrane permeability, solubility, and potential for non-specific binding.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its dissolution rate and, consequently, its oral bioavailability. The 7-azaindole scaffold, in general, tends to exhibit improved aqueous solubility compared to its indole counterparts due to the presence of the additional nitrogen atom capable of hydrogen bonding.[2][3] However, the overall solubility of this compound will be a complex interplay of its crystalline structure, and the influence of the bromo and amino substituents.

Factors Influencing Solubility
  • pH: The presence of the basic amine group and the pyridine nitrogen means that the solubility of this compound is expected to be highly pH-dependent. In acidic environments, these nitrogen atoms will be protonated, forming salts that are generally more water-soluble.

  • Solvent: While aqueous solubility is crucial for oral absorption, solubility in organic solvents is important for synthesis, purification, and the preparation of stock solutions for in vitro assays. This compound is expected to be soluble in common polar organic solvents like DMSO, DMF, and alcohols.[1]

  • Temperature: Solubility is generally an endothermic process for solid solutes, meaning that solubility tends to increase with temperature.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being tested.

Experimental Determination of Solubility

To accurately assess the solubility of this compound, both kinetic and thermodynamic solubility assays are recommended.

This high-throughput screening method is valuable in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[4][5][6]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO add_stock Add stock to buffer (2% final DMSO) prep_stock->add_stock prep_buffer Prepare PBS (pH 7.4) prep_buffer->add_stock incubate Incubate (e.g., 2h at 25°C) with shaking add_stock->incubate filter Filter to remove precipitate incubate->filter quantify Quantify concentration in filtrate (LC-MS/UV) filter->quantify result Determine Kinetic Solubility quantify->result

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol for Kinetic Solubility Assay:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well plate, add the stock solution to phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of 2%. A typical final compound concentration for screening is 100 µM.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with constant shaking.

  • Filtration: After incubation, filter the samples through a solubility filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The kinetic solubility is reported as the concentration of the compound in the filtrate.

This method measures the solubility of the solid compound at equilibrium and is considered the gold standard for solubility determination.[4][7][8]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid to buffer (pH 1.2, 4.5, 6.8) incubate Incubate (e.g., 24-48h at 37°C) with shaking add_solid->incubate check_eq Sample at time points to confirm equilibrium incubate->check_eq separate Centrifuge/Filter to remove solid check_eq->separate quantify Quantify concentration in supernatant (HPLC-UV) separate->quantify result Determine Thermodynamic Solubility quantify->result G cluster_method_dev Method Development cluster_stress_samples Forced Degradation cluster_validation Method Validation select_column Select Column (e.g., C18) select_mobile Select Mobile Phase (e.g., ACN/Water with buffer) select_column->select_mobile optimize_gradient Optimize Gradient Elution select_mobile->optimize_gradient optimize_detection Optimize Detection Wavelength optimize_gradient->optimize_detection specificity Specificity (Peak Purity) optimize_detection->specificity generate_degradants Generate Degradation Products generate_degradants->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for Stability-Indicating HPLC Method Development.

Key Steps in Method Development:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The choice of buffer and its pH should be guided by the pKa of the analyte to ensure good peak shape.

  • Gradient Optimization: A gradient elution is usually necessary to separate the parent compound from its degradation products, which may have a wide range of polarities.

  • Detection: UV detection is commonly used. The detection wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity (demonstrated using forced degradation samples), linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. The provided protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, offer a robust starting point for the characterization of this and related molecules.

A thorough understanding of these fundamental properties is not merely a regulatory requirement but a cornerstone of rational drug design and development. The insights gained from these studies will guide formulation strategies, inform on appropriate storage conditions, and ultimately contribute to the development of a safe, stable, and efficacious drug product. As this compound and its derivatives continue to be explored for their therapeutic potential, the principles and methodologies outlined in this guide will remain indispensable for advancing these promising candidates through the development pipeline.

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  • NIH. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

  • NIH. (1998). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. [Link]

  • PubMed. (2020). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. [Link]

  • PubMed. (2021). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. [Link]

  • PubChem. 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine. [Link]

  • MDPI. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. [Link]

  • PubMed. (2021). Bromo-Substituted Diketopyrrolopyrrole Derivative with Specific Targeting and High Efficiency for Photodynamic Therapy. [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Consequently, 7-azaindole derivatives are integral components of numerous clinically significant molecules, particularly as kinase inhibitors in oncology. The targeted functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics.

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of a key building block: 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. The presence of the 4-amino group and the inherent electronic properties of the 7-azaindole ring system present unique challenges and opportunities in synthetic design, necessitating a carefully optimized approach.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

A foundational understanding of this mechanism is critical for rational troubleshooting and optimization. The choice of palladium source, ligand, base, and solvent all directly influence the efficiency of each step in the cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII->PdII_R1R2 Transmetalation Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Reductive Elimination L3 R¹-R² RedElim Reductive Elimination L1 R¹-X L2 R²-B(OR)₂ ArylHalide This compound (R¹-X) BoronicAcid Arylboronic Acid (R²-B(OH)₂) CoupledProduct 3-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (R¹-R²)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Challenges in the Suzuki-Miyaura Coupling of this compound

The successful coupling of this substrate requires careful consideration of its unique structural features:

  • Lewis Basicity: The pyridine nitrogen and the exocyclic amine can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this effect by sterically hindering non-productive binding.

  • Substrate Reactivity: While aryl bromides are generally good substrates for Suzuki couplings, the electron-rich nature of the 7-azaindole ring can influence the rate of oxidative addition.

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid and debromination of the starting material. These can be minimized by careful selection of the base and solvent system, and by ensuring rigorously anaerobic conditions.

Recommended Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis offers significant advantages for this transformation, including reduced reaction times and often improved yields. The following protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water or ethanol/water)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the selected palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), to the vial to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor and heat the reaction mixture to the desired temperature (typically 100-140°C) for the specified time (usually 20-60 minutes) with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 3-bromo-7-azaindole - Boronic Acid - Catalyst - Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Microwave Irradiation (e.g., 120°C, 30 min) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Filter through Celite F->G H Aqueous Work-up G->H I Dry and Concentrate H->I J Column Chromatography I->J

Figure 2: Experimental workflow for the microwave-assisted Suzuki-Miyaura coupling.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various conditions for the Suzuki-Miyaura coupling of bromo-7-azaindole derivatives and related nitrogen-containing heterocycles. This data can serve as a valuable starting point for the optimization of the reaction with this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromo-5-nitro-1H-indazolePd(PPh₃)₄ (10)-Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O140 (MW)1.6769[3][4]
23-Bromo-1H-indazolePd(PPh₃)₄ (10)-Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O140 (MW)1.6778[3][4]
33-Bromo-5-methoxy-1H-indazolePd(PPh₃)₄ (10)-Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O140 (MW)1.6775[3][4]
43-ChloroindazoleP2 (XPhos precatalyst) (2.0-3.5)-K₃PO₄ (2)Dioxane/H₂O10015-2070-95[5][6]
56-Chloro-3-iodo-N-protected-7-azaindolePd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol600.585-93[7]
64-Chloro-7-azaindolePdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane150 (MW)0.33~70-80[3]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst inhibition/deactivationUse bulky, electron-rich ligands (e.g., SPhos, XPhos). Ensure rigorously anaerobic conditions.
Low catalyst activityIncrease catalyst loading. Switch to a more active pre-catalyst (e.g., XPhos Pd G3).
Insufficient temperatureIncrease reaction temperature, especially for less reactive boronic acids.
Debromination of Starting Material Presence of a hydride sourceUse a non-protic solvent or minimize water content. Ensure the base is not a hydride source.
Protodeboronation of Boronic Acid Presence of excess water or protic solventUse anhydrous solvents or a mixed solvent system with minimal water. Consider using a boronic ester.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain an inert atmosphere throughout the reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of a diverse array of 3-aryl-7-azaindole derivatives. A thorough understanding of the reaction mechanism and the specific challenges posed by this substrate are crucial for success. The provided microwave-assisted protocol, coupled with the comparative data and troubleshooting guide, offers a robust framework for researchers in drug discovery and development to efficiently access these valuable compounds. Further optimization of the catalyst, ligand, base, and solvent system for specific arylboronic acid coupling partners will likely lead to even higher yields and reaction efficiencies.

References

  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]

  • El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 9(10), 713-718. [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cardoza, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415–8426. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • de la Fuente, M. C., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(12), 21150–21164. [Link]

  • Buinauskaitė, V., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidine]-6'-one. Chemija, 25(4). [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • de Souza, R. O. M. A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Khan, K. M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(6), 1342. [Link]

  • Reddy, T. J., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 1264–1273. [Link]

  • Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2901–2912. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics. The targeted functionalization of this heterocyclic system is therefore of paramount importance for the development of new pharmaceutical agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and challenging substrate: 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. The presence of multiple reactive sites in this molecule—the C-Br bond, the pyrrole N-H, and the 4-amino group—necessitates a carefully optimized and selective approach.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate.[1][3] Understanding this mechanism is crucial for rational catalyst and ligand selection and for troubleshooting potential issues.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ PdII_intermediate L₂Pd(II)(Ar)(X) Pd0->PdII_intermediate Oxidative Addition ArylHalide Ar-X (this compound) OxAdd Oxidative Addition AmidoComplex L₂Pd(II)(Ar)(NR₂) PdII_intermediate->AmidoComplex Amine Coordination & Deprotonation Amine R₂NH (Amine) LigandExchange Amine Coordination & Deprotonation Base Base AmidoComplex->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NR₂ (Product)

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Key Considerations for the Amination of this compound

The successful amination of this substrate requires careful consideration of several factors due to its unique structural features:

  • Chemoselectivity: The molecule presents three potential sites for reaction: the C3-Br bond, the N1-H of the pyrrole, and the N4-H₂ of the amino group. The desired reaction is the selective amination at the C3 position.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Substrate Reactivity: The electron-rich nature of the 7-azaindole ring system can influence the rate of oxidative addition.

Recommended Reaction Parameters

Based on literature precedents for structurally similar compounds, particularly 2-amino-3-bromopyridine, the following parameters are recommended as a starting point for the Buchwald-Hartwig amination of this compound.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A reliable Pd(0) source that is widely used in Buchwald-Hartwig aminations.
Ligand For Secondary Amines: RuPhosFor Primary Amines: BrettPhosBulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination, and for preventing catalyst inhibition by the pyridine nitrogen. RuPhos and BrettPhos have shown excellent performance with similar aminopyridine substrates.
Base LiHMDS (Lithium bis(trimethylsilyl)amide)A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. LiHMDS is effective in these systems and can also deprotonate the pyrrole N-H, potentially preventing side reactions at that position.
Solvent Anhydrous and deoxygenated THF or TolueneThese aprotic solvents are standard for Buchwald-Hartwig reactions and are compatible with the reagents.
Temperature 65-100 °CThe reaction temperature will likely require optimization depending on the reactivity of the specific amine coupling partner.

Experimental Protocols

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

protocol_secondary_amine start Start reagents To a dry Schlenk tube under Argon add: - this compound (1.0 equiv) - Pd₂(dba)₃ (2 mol%) - RuPhos (4 mol%) - LiHMDS (2.5 equiv) start->reagents solvent Add anhydrous and deoxygenated THF reagents->solvent amine Add Morpholine (1.2 equiv) solvent->amine reaction Heat the reaction mixture at 80 °C for 16-24 h amine->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Cool to room temperature, quench with sat. aq. NH₄Cl, and extract with Ethyl Acetate monitoring->workup purification Purify by column chromatography workup->purification end End purification->end

Figure 2: Workflow for the amination with a secondary amine.

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).

  • Add a magnetic stir bar.

  • Evacuate and backfill the tube with Argon (repeat three times).

  • Add anhydrous and deoxygenated THF via syringe.

  • Add LiHMDS (2.5 equiv, e.g., as a 1 M solution in THF) dropwise at room temperature.

  • Add the secondary amine (e.g., morpholine, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Primary Amine (e.g., Aniline)

The procedure is similar to that for secondary amines, with the key difference being the choice of ligand.

protocol_primary_amine start Start reagents To a dry Schlenk tube under Argon add: - this compound (1.0 equiv) - Pd₂(dba)₃ (2 mol%) - BrettPhos (4 mol%) - LiHMDS (2.5 equiv) start->reagents solvent Add anhydrous and deoxygenated THF reagents->solvent amine Add Aniline (1.2 equiv) solvent->amine reaction Heat the reaction mixture at 80 °C for 16-24 h amine->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Cool to room temperature, quench with sat. aq. NH₄Cl, and extract with Ethyl Acetate monitoring->workup purification Purify by column chromatography workup->purification end End purification->end

Figure 3: Workflow for the amination with a primary amine.

Key Modification:

  • Replace RuPhos with BrettPhos (4 mol%). BrettPhos is often more effective for the coupling of primary amines.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a pre-catalyst (e.g., RuPhos Pd G3) for more reliable generation of the active Pd(0) species.- Screen other strong bases such as NaOt-Bu or K₃PO₄.- Incrementally increase the reaction temperature (e.g., to 100 °C).
Formation of Side Products (e.g., N1-arylation) - The pyrrole N-H is competing with the desired amine.- Ensure a sufficient excess of the strong base (LiHMDS) is used to deprotonate both the incoming amine and the pyrrole N-H.- Consider N-protection of the pyrrole (e.g., with a SEM or BOC group), though this adds extra synthetic steps.
Debromination of the Starting Material - The rate of reductive elimination is slow compared to competing side reactions.- Screen different ligands that may accelerate reductive elimination.- Lowering the reaction temperature may sometimes disfavor this pathway.

Conclusion

The Buchwald-Hartwig amination of this compound presents a viable and efficient method for the synthesis of novel 3-amino-substituted 7-azaindole derivatives. Careful selection of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base is critical to achieving high yields and selectivity. The protocols provided herein, based on successful applications with structurally related substrates, offer a robust starting point for further optimization and exploration in the context of drug discovery and development.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-125). Thieme. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., & Hoff, B. H. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5035. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-mediated catalyst premeditation: a general method for the room-temperature, palladium-catalyzed amination of aryl bromides and chlorides. Organic letters, 10(16), 3505-3508. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Azaindole Scaffold in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, is a privileged heterocyclic scaffold in the field of medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3] Its structure is a bioisostere of indole and purine, allowing it to mimic the adenine core of ATP and effectively bind to the hinge region of the kinase active site.[2][3] The strategic placement of a nitrogen atom in the six-membered ring can modulate the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which can translate to improved potency and pharmacokinetic profiles.[1]

Vemurafenib, a BRAF inhibitor, stands as a prominent example of a successful drug built upon the 7-azaindole core, underscoring the therapeutic potential of this scaffold.[4][5] The functionalization of the 7-azaindole nucleus is therefore a critical aspect of developing novel kinase inhibitors. The starting material, 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, offers a versatile platform for introducing diverse chemical moieties at the C3 position through various palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors from this key intermediate, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Strategic Considerations: The Imperative of Protecting Groups

Direct functionalization of this compound via cross-coupling reactions is challenging due to the presence of multiple reactive sites: the pyrrole N-H, the 4-amino group, and the C-Br bond. The N-H protons of both the pyrrole and the amino group are acidic and can interfere with the catalytic cycle of palladium-catalyzed reactions. Furthermore, the amino group itself can act as a nucleophile. To ensure selective and efficient reaction at the C3-bromo position, a robust protecting group strategy is essential.[6][7]

A dual-protection strategy is recommended:

  • Pyrrole N-H Protection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the pyrrole nitrogen. It is stable under a wide range of reaction conditions, including those typically employed in cross-coupling reactions, and can be reliably removed under acidic conditions or with fluoride ions.[1][8][9] The SEM group can also play an activating role in nucleophilic aromatic substitution reactions on the 7-azaindole core.[9][10]

  • 4-Amino Group Protection: The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for amines.[11][12] It is stable to many reaction conditions used for C-C and C-N bond formation and can be readily cleaved under acidic conditions, often concurrently with SEM group deprotection.

The overall synthetic workflow is depicted in the following diagram:

G start This compound step1 Dual Protection (SEM and Boc) start->step1 SEM-Cl, Boc2O step2 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, or Sonogashira) step1->step2 Arylboronic acid (Suzuki) Amine (Buchwald-Hartwig) Alkyne (Sonogashira) step3 Deprotection step2->step3 TFA or Fluoride Source end 3-Substituted-1H-pyrrolo[2,3-b]pyridin-4-amine (Kinase Inhibitor Scaffold) step3->end

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Part 1: Dual Protection of this compound

This protocol details the sequential protection of the pyrrole nitrogen with a SEM group and the 4-amino group with a Boc group.

Protocol 1: Synthesis of tert-Butyl (3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
This compound213.061.01.0
Sodium Hydride (60% dispersion in mineral oil)24.001.21.2
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)166.721.21.2
Di-tert-butyl dicarbonate (Boc₂O)218.251.51.5
4-(Dimethylamino)pyridine (DMAP)122.170.10.1
Anhydrous Tetrahydrofuran (THF)---
Anhydrous Dichloromethane (DCM)---

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N1-SEM protected intermediate.

  • Dissolve the purified N1-SEM protected intermediate in anhydrous DCM.

  • Add Boc₂O (1.5 mmol) and DMAP (0.1 mmol).

  • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the dual-protected product.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols describe the functionalization of the C3 position of the dual-protected 7-azaindole.

Protocol 2A: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction introduces an aryl or heteroaryl moiety at the C3 position.

G start Dual-Protected 3-Bromo-7-azaindole product 3-Aryl-7-azaindole Derivative start->product Suzuki-Miyaura Coupling reagents Arylboronic Acid Pd Catalyst Ligand Base reagents->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
Dual-Protected 3-Bromo-7-azaindole-0.51.0
Arylboronic Acid-0.751.5
Pd₂(dba)₃915.720.0250.05
SPhos410.510.050.1
Potassium Phosphate (K₃PO₄)212.271.02.0
1,4-Dioxane/Water (e.g., 4:1)---

Procedure:

  • To a reaction vial, add the dual-protected 3-bromo-7-azaindole (0.5 mmol), arylboronic acid (0.75 mmol), Pd₂(dba)₃ (0.025 mmol), SPhos (0.05 mmol), and K₃PO₄ (1.0 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2B: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol enables the introduction of a primary or secondary amine at the C3 position.

G start Dual-Protected 3-Bromo-7-azaindole product 3-Amino-7-azaindole Derivative start->product Buchwald-Hartwig Amination reagents Amine Pd Catalyst Ligand Base reagents->product

Caption: Buchwald-Hartwig amination reaction.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Equivalents
Dual-Protected 3-Bromo-7-azaindole-0.51.0
Amine-0.61.2
Pd(OAc)₂224.500.0250.05
RuPhos468.580.050.1
Sodium tert-butoxide (NaOtBu)96.100.71.4
Anhydrous Toluene or Dioxane---

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.025 mmol), RuPhos (0.05 mmol), and NaOtBu (0.7 mmol) to a reaction vial.

  • Add the dual-protected 3-bromo-7-azaindole (0.5 mmol) and the amine (0.6 mmol).

  • Add anhydrous toluene or dioxane.

  • Seal the vial and heat at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 2C: Sonogashira Coupling for C-C Alkyne Bond Formation

This reaction is used to install a terminal alkyne at the C3 position.[13][14]

G start Dual-Protected 3-Bromo-7-azaindole product 3-Alkynyl-7-azaindole Derivative start->product Sonogashira Coupling reagents Terminal Alkyne Pd Catalyst Cu(I) Co-catalyst Base reagents->product

Sources

Application Notes and Protocols: Strategic Functionalization of the Pyrrole Ring in 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its unique physicochemical properties and its role as a superior bioisostere for indoles and purines.[1][2] This is particularly evident in the field of kinase inhibition, where the 7-azaindole motif serves as an exceptional hinge-binding element, capable of forming critical bidentate hydrogen bonds with the kinase hinge region.[3][4] The compound 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is a highly valuable intermediate, combining the essential 4-amino group for target engagement with a versatile bromine atom at the C3 position of the pyrrole ring. This bromine serves as a strategic handle for introducing molecular diversity through a variety of functionalization reactions. This guide provides an in-depth exploration of the key synthetic strategies for the C3-functionalization of this scaffold, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.

The 7-Azaindole Core: A Privileged Scaffold in Drug Design

The strategic incorporation of a nitrogen atom at the 7-position of the indole ring fundamentally alters the molecule's electronic properties, enhancing its ability to participate in hydrogen bonding.[1] For kinase inhibitors, the 4-amino group on the pyridine ring and the pyrrole N-H act in concert to form a powerful bidentate hydrogen bond interaction with the enzyme's hinge region, an interaction that often translates to superior binding affinity and potency compared to analogous indole scaffolds.[2][4]

The C3-bromo substituent does not typically participate directly in target binding but is a crucial linchpin for synthetic elaboration. Its functionalization allows for the systematic exploration of the surrounding chemical space, enabling the optimization of a compound's potency, selectivity, and pharmacokinetic profile (ADME).

cluster_start Starting Scaffold cluster_reactions C3-Functionalization Pathways cluster_products Diverse Analogs Start 3-Bromo-4-amino-7-azaindole Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki [Pd] cat. R-B(OH)₂ Sonogashira Sonogashira Coupling (C-C Bond Formation) Start->Sonogashira [Pd]/[Cu] cat. R-C≡CH Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald [Pd] cat. R₂NH Product_Aryl 3-Aryl/Heteroaryl Analogs Suzuki->Product_Aryl Product_Alkynyl 3-Alkynyl Analogs Sonogashira->Product_Alkynyl Product_Amino 3-Amino Analogs Buchwald->Product_Amino

Figure 1. Key C3-functionalization pathways for 3-bromo-4-amino-7-azaindole.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C3-Functionalization

Palladium-catalyzed cross-coupling reactions are the most robust and widely used methods for functionalizing the C3-bromo position of the 7-azaindole core. These reactions offer broad substrate scope and functional group tolerance, making them ideal for complex molecule synthesis.

Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a premier method for installing aryl and heteroaryl moieties.[5][6] This is critical for probing interactions with hydrophobic pockets or extending the molecular structure to reach new binding regions.

Causality and Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. For challenging substrates, preformed catalysts like XPhosPdG2 can offer superior activity.[7][8]

  • Ligand: The choice of phosphine ligand is crucial. Electron-rich and bulky ligands (e.g., SPhos, XPhos) facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, often leading to higher yields and faster reactions.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which participates in the transmetalation step. The choice of base can be critical and often needs to be optimized for specific substrates.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry reaction vessel (e.g., microwave vial or Schlenk flask), add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2–1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DME/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Microwave irradiation can often significantly reduce reaction times. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 3-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine product.[9][10]

ParameterRecommended ConditionsNotes
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG22–10 mol% loading
Boron Reagent Aryl/Heteroaryl boronic acids or pinacol esters1.2–1.5 equivalents
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0–3.0 equivalents
Solvent 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂ODegassed prior to use
Temperature 80–120 °C (conventional) or 100-150 °C (microwave)Substrate dependent

Table 1. Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling introduces a rigid alkyne linker by reacting the aryl bromide with a terminal alkyne.[11][12] This functionality is valuable not only as a pharmacophore itself but also as a synthetic handle for further transformations like cyclizations or click chemistry.

Causality and Experimental Choices:

  • Dual Catalysis: The reaction mechanism involves two interconnected catalytic cycles. A palladium cycle, similar to other cross-couplings, and a copper(I) co-catalyst cycle.[11] The copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the H-X acid formed during the reaction and to act as the solvent in some cases.[13]

  • Copper-Free Variants: While the copper co-catalyst (typically CuI) is traditional, concerns over homocoupling of the alkyne (Glaser coupling) and catalyst reproducibility have led to the development of copper-free Sonogashira protocols, which often require specific ligands and stronger bases.[12]

Pd0 Pd(0)L₂ ArX Ar-X Pd_Complex1 Ar-Pd(II)-X L₂ Pd_Complex2 Ar-Pd(II)-C≡CR L₂ Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Product Ar-C≡CR Pd_Complex2->Product Reductive Elimination CuX Cu(I)X CuX->Pd_Complex2 Alkyne H-C≡CR Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->Pd_Complex1 Cu_Alkyne->CuX BaseH Base-H⁺X⁻ ArX->Pd_Complex1 Oxidative Addition Alkyne->Cu_Alkyne Base Base Base

Figure 2. Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a dry, inert reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 5-10 mol%).

  • Inert Atmosphere: Purge the vessel with Argon or Nitrogen.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., TEA, 3.0 eq.). Finally, add the terminal alkyne (1.1–1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with aqueous NH₄Cl solution and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain the 3-alkynyl-1H-pyrrolo[2,3-b]pyridin-4-amine.[13][14]

Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of primary and secondary amines at the C3 position.[15][16] This is particularly useful for modulating physicochemical properties like solubility and pKa, or for installing new hydrogen bond donors/acceptors.

Causality and Experimental Choices:

  • Ligand is Key: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos).[17] These ligands promote the crucial, and often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases like K₂CO₃ can sometimes be used with more advanced catalyst systems.

  • Substrate Challenges: Heterocyclic substrates like 7-azaindoles can sometimes be challenging due to their potential to coordinate with the palladium catalyst and inhibit catalysis. Careful selection of the ligand and reaction conditions is often necessary to achieve high yields.[9][18]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., XPhos, 4-8 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.

  • Substrate Addition: Add the this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat with stirring (typically 80–110 °C). Monitor the reaction by LC-MS.

  • Work-up: After cooling, carefully quench the reaction with water (note: quenching strong bases can be exothermic). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography to isolate the 3-amino-1H-pyrrolo[2,3-b]pyridin-4-amine derivative.

ParameterRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1–5 mol% loading
Ligand XPhos, RuPhos, BINAP1.2–2.4 eq. relative to Pd
Amine Primary or secondary amines1.1–1.5 equivalents
Base NaOtBu, K₃PO₄, Cs₂CO₃1.4–2.5 equivalents
Solvent Toluene, Dioxane, THF (anhydrous)Degassed prior to use
Temperature 80–110 °CSubstrate and ligand dependent

Table 2. Typical Reaction Conditions for Buchwald-Hartwig Amination.

Conclusion and Future Outlook

The this compound scaffold is a powerful platform for the development of novel therapeutics. The functionalization of the C3-position via palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—provides a reliable and versatile toolkit for generating extensive chemical diversity. Each method allows for the introduction of distinct functionalities, enabling a thorough investigation of structure-activity relationships. While these methods are well-established, ongoing research into more sustainable C-H activation strategies and novel catalytic systems continues to expand the possibilities for derivatizing this privileged core structure.[19][20] The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this scaffold in their drug discovery programs.

References

  • BenchChem. The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery.

  • PharmaBlock. Azaindoles in Medicinal Chemistry.

  • Li, W., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.

  • ResearchGate. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.

  • Ohno, H. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi.

  • RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles.

  • Singh, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications.

  • MDPI. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.

  • Rani, P., et al. (2023). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Advanced Synthesis & Catalysis.

  • Wikipedia. Buchwald–Hartwig amination.

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.

  • Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.

  • Gangjee, A., et al. (2011). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry.

  • RSC Publishing. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions.

  • ACS Publications. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.

  • National Institutes of Health. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

  • Wikipedia. Sonogashira coupling.

  • National Institutes of Health. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling.

  • ResearchGate. Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...

  • Academia.edu. Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors.

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Tetrahedron Letters. Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for.

  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

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  • Organic Chemistry Portal. Azaindole synthesis.

  • ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.

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Application Notes & Protocols: Strategic Derivatization of the 4-Amino Group of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a premier heterocyclic scaffold in modern medicinal chemistry. Its structure, being a bioisostere of indole and purine systems, allows it to form key hydrogen bond interactions with biological targets, making it a "privileged structure" in drug discovery.[1][2][3] Specifically, the 7-azaindole framework is a cornerstone in the design of kinase inhibitors, where the pyridine nitrogen and pyrrole N-H can form bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site.[2] Marketed drugs such as the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax feature this core, underscoring its clinical significance.[1]

The compound 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine serves as a particularly versatile intermediate. It presents three primary points for chemical modification: the C3-bromo position, the pyrrole N1-H, and the C4-amino group. The C4-amino group is a critical vector for chemical exploration. Modification at this position allows for the fine-tuning of a compound's physicochemical properties, target engagement, and selectivity profile.

This guide provides a detailed technical overview and actionable protocols for the selective derivatization of the 4-amino group of this scaffold. We will explore common and robust methodologies, emphasizing the rationale behind procedural choices to empower researchers in their drug discovery efforts.

Strategic Considerations for Derivatization

Before proceeding to specific protocols, it is crucial to consider the chemoselectivity of the starting material. The this compound possesses multiple reactive sites.

  • C4-Amino Group: A primary aromatic amine, it is nucleophilic and readily undergoes acylation, sulfonylation, and other related transformations.

  • Pyrrole N1-H: This nitrogen is weakly acidic and can be deprotonated by strong bases. It can also be a competing nucleophile in certain reactions, making N1-protection a consideration for specific synthetic routes.

  • C3-Bromo Group: This position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl substituents.[4][5]

The protocols detailed below are designed to favor selective reaction at the 4-amino group. However, for multi-step syntheses, the sequence of reactions is critical. For instance, derivatization of the 4-amino group is typically performed before any cross-coupling at the C3-position to avoid potential catalyst inhibition or side reactions involving the amine.

General Workflow for 4-Amino Group Derivatization

The following diagram illustrates the primary pathways for modifying the 4-amino group of the 3-bromo-7-azaindole core, which will be detailed in the subsequent protocols.

G cluster_1 Derivatization Pathways SM This compound Acylation Acylation / Amidation SM->Acylation RCOCl or RCOOH, Coupling Agent Sulfonylation Sulfonylation SM->Sulfonylation RSO₂Cl, Base Amide N-(3-Bromo...)-amide Acylation->Amide Sulfonamide N-(3-Bromo...)-sulfonamide Sulfonylation->Sulfonamide Buchwald Buchwald-Hartwig Amination (on 4-halo precursor) ArylAmine N-Aryl/Alkyl-4-amine Buchwald->ArylAmine Precursor->Buchwald R'R''NH, Pd Catalyst

Caption: Overview of major derivatization strategies for the 4-amino position.

Protocol 1: Acylation for Amide Synthesis

The formation of an amide bond is one of the most common and reliable transformations in medicinal chemistry. It introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can significantly influence ligand-receptor interactions. This protocol details the coupling of a carboxylic acid to the 4-amino group using a phosphonic anhydride coupling reagent.

Principle and Rationale

Directly reacting a carboxylic acid with an amine to form an amide is inefficient. A coupling agent is required to activate the carboxylic acid. Propanephosphonic acid anhydride (T3P®) is an excellent choice as it is highly effective, and its byproducts are water-soluble, simplifying purification. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction without competing with the primary amine substrate.

Detailed Step-by-Step Protocol

Materials and Reagents

ReagentCAS NumberSupplier ExamplePurpose
This compound155721-14-3Sigma-AldrichStarting Material
Carboxylic Acid (e.g., Benzoic Acid)65-85-0Sigma-AldrichAcylating Agent
T3P® (50% solution in DMF or EtOAc)68957-94-8Sigma-AldrichCoupling Agent
N,N-Diisopropylethylamine (DIPEA)7087-68-5Sigma-AldrichNon-nucleophilic Base
N,N-Dimethylformamide (DMF), anhydrous68-12-2Sigma-AldrichReaction Solvent
Ethyl Acetate (EtOAc)141-78-6Sigma-AldrichExtraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8Fisher ScientificAqueous Wash
Brine7647-14-5Fisher ScientificAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichDrying Agent

Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Reagents: Add the desired carboxylic acid (1.1 eq) followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.

  • Initiation: Slowly add the T3P® solution (1.5 eq) dropwise to the stirred mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Expected Characterization Data for N-(3-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide:

  • ¹H NMR: Expect characteristic shifts for the pyrrolopyridine core protons, aromatic protons from the benzoyl group, and a downfield singlet for the amide N-H.

  • MS (ESI+): A prominent peak corresponding to [M+H]⁺.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation/N-Alkylation

While the previous protocol modifies the existing amino group, a more powerful strategy for generating diversity is to construct the C4-N bond directly using a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide.[6][7] For this application, one would typically start with a 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine precursor, as the C-Cl bond at the 4-position is more reactive towards palladium-catalyzed amination than the C-Br at the 3-position under specific conditions.[8][9][10]

Principle and Rationale

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[6] The reaction relies on a palladium catalyst, typically a Pd(0) species, which undergoes oxidative addition into the aryl-halide bond. This is followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or RuPhos are often used to facilitate the key steps of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.[11]

Catalytic Cycle Visualization

Buchwald_Hartwig Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition Amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ PdII_complex->Amine_complex R₂NH Ligand_Exch Amine Coordination Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Base Deprotonation Deprotonation (Base) Amido_complex->Pd0 Product (Ar-NR₂) Red_Elim Reductive Elimination ArX Ar-X R2NH R₂NH Product Ar-NR₂ OxAdd_label Oxidative Addition Ligand_Exch_label Amine Binding & Deprotonation Red_Elim_label Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

Materials and Reagents

ReagentCAS NumberSupplier ExamplePurpose
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine951900-53-1Combi-BlocksStarting Material
Amine (e.g., Morpholine)110-91-8Sigma-AldrichNucleophile
XPhos Pd G21310584-14-5Sigma-AldrichCatalyst Precursor
XPhos564483-18-7Sigma-AldrichLigand
Sodium tert-butoxide (NaOtBu)865-48-5Sigma-AldrichBase
Toluene, anhydrous108-88-3Sigma-AldrichReaction Solvent

Procedure

  • Reaction Setup: To a dry Schlenk tube or microwave vial, add the palladium precatalyst (e.g., XPhos Pd G2, 0.05 eq) and ligand (e.g., XPhos, 0.05 eq).

  • Add Solids: Add 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon) three times.

  • Add Liquids: Add anhydrous toluene (to approx. 0.1 M) and the desired amine (1.2 eq).

  • Heating: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Microwave heating can also be employed to reduce reaction times.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-16 hours.

  • Cooling and Quenching: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted derivative.

Data and Troubleshooting Summary
Parameter/ProblemObservationPotential CauseSuggested Solution
Reaction Yield Low to moderate yieldInactive catalyst; insufficient base; poor solvent qualityUse a fresh bottle of anhydrous solvent. Ensure the base is dry and handled in a glovebox. Use a pre-catalyst.
Side Product Formation Debromination at C3 or dechlorination at C4 without couplingCatalyst deactivation; presence of water/oxygenEnsure the reaction is run under a strictly inert atmosphere. Degas the solvent before use.
Starting Material No reaction or slow conversionLow reaction temperature; sterically hindered amineIncrease the temperature. For hindered amines, consider a more active ligand system (e.g., a different generation Buchwald ligand).
Purification Product co-elutes with ligand byproductsSimilar polarityUse a different solvent system for chromatography. A wash with dilute acid may remove some phosphine oxide byproducts.

Conclusion

The this compound scaffold is a powerful starting point for the synthesis of biologically active molecules, particularly kinase inhibitors.[12][13][14] The strategic derivatization of the 4-amino group is a key tactic for modulating the pharmacological profile of these compounds. The protocols provided herein for acylation and Buchwald-Hartwig amination represent robust, field-proven methods for generating diverse libraries of 7-azaindole derivatives. Careful selection of reagents, reaction conditions, and purification techniques, as outlined in this guide, is essential for achieving successful and reproducible outcomes in the laboratory.

References

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  • Al-awar, R. S., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
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  • Zhang, C., et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 8(40), 22449-22463. [Link]

  • Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NTNU Open. [Link]

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  • Reddy, V. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 520-523. [Link]

  • Ohno, H. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(11), 1331-1340. [Link]

  • Al-duaij, O. K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2151-2160. [Link]

  • Belyakov, S., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(15), 5707. [Link]

  • da Silva, A. D., et al. (2019). On the nucleophilic derivatization of 4,7-dibromo-[8][15][16]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. New Journal of Chemistry, 43(28), 11215-11224. [Link]

  • Liu, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7802-7824. [Link]

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Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine in Drug Discovery

The 7-azaindole scaffold, the core of 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties and enhanced biological activity. The specific intermediate, this compound, is a highly valuable building block for the synthesis of a multitude of pharmacologically active compounds, particularly kinase inhibitors. The strategic placement of the bromine atom at the 3-position and the amino group at the 4-position provides two orthogonal handles for further chemical elaboration, enabling the exploration of diverse chemical space in drug discovery programs.

This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and scalable synthetic route. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the practical aspects of large-scale production, including process safety, optimization, and analytical controls.

Synthetic Strategy: A Convergent Approach for Scalability and Efficiency

The synthesis of this compound can be approached in a convergent manner. The key is to first construct the 1H-pyrrolo[2,3-b]pyridin-4-amine core and then introduce the bromine atom at the 3-position. This strategy is generally preferred for scale-up as it often leads to higher overall yields and avoids carrying a potentially sensitive bromo-intermediate through multiple synthetic steps.

Our proposed synthetic route commences with the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and proceeds through two key transformations:

  • Chlorination at the 4-position: Introduction of a chloro group at the 4-position of the 7-azaindole nucleus to furnish 4-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Palladium-Catalyzed Amination: A Buchwald-Hartwig amination of the 4-chloro intermediate to introduce the 4-amino group.

  • Regioselective Bromination: Introduction of a bromine atom at the 3-position of the 1H-pyrrolo[2,3-b]pyridin-4-amine.

This approach has been selected for its demonstrated scalability and the availability of well-established and robust chemical transformations.

Diagram of the Synthetic Pathway

Synthetic Pathway start 7-Azaindole intermediate1 4-Chloro-1H-pyrrolo[2,3-b]pyridine start->intermediate1 Chlorination intermediate2 1H-Pyrrolo[2,3-b]pyridin-4-amine intermediate1->intermediate2 Buchwald-Hartwig Amination product This compound intermediate2->product Bromination

Caption: Overall synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The synthesis of 4-chloro-7-azaindole is a crucial first step. A reliable method involves the N-oxidation of 7-azaindole followed by chlorination with a chlorinating agent like phosphorus oxychloride (POCl₃)[1][2].

Protocol 1: Scale-Up Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Parameter Value Rationale/Notes
Starting Material 7-AzaindoleCommercially available.
Reagents m-Chloroperoxybenzoic acid (mCPBA), Phosphorus oxychloride (POCl₃)mCPBA for N-oxidation. POCl₃ for chlorination.
Solvent Dimethoxyethane (DME) / HeptaneA mixed solvent system can improve solubility and reaction control.
Temperature 0 °C to refluxInitial N-oxidation at lower temperatures for control, followed by heating for chlorination.
Reaction Time 18-24 hoursReaction progress should be monitored by HPLC.
Work-up Aqueous work-up with pH adjustmentNeutralization is critical for product isolation.
Purification RecrystallizationProvides high purity material suitable for the next step.
Typical Yield 80-90%

Step-by-Step Methodology:

  • N-Oxidation: To a stirred solution of 7-azaindole (1.0 equiv) in a mixture of dimethoxyethane and heptane at 0 °C, add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the formation of the N-oxide is complete (monitored by TLC or HPLC).

  • Chlorination: To the reaction mixture, slowly add phosphorus oxychloride (POCl₃, 3.0 equiv) at room temperature.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours. Monitor the reaction for the disappearance of the N-oxide intermediate by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and slowly quench by adding it to a stirred mixture of ice and water.

  • Adjust the pH of the aqueous mixture to 8-9 with a suitable base (e.g., sodium hydroxide solution) while maintaining the temperature below 20 °C.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethyl acetate/heptane.

Part 2: Synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine

The conversion of 4-chloro-1H-pyrrolo[2,3-b]pyridine to the corresponding 4-amino derivative can be efficiently achieved using a palladium-catalyzed Buchwald-Hartwig amination[3][4][5]. The use of ammonia or an ammonia surrogate is required. For scale-up, using a stable ammonia source is often preferred.

Protocol 2: Scale-Up Buchwald-Hartwig Amination

Parameter Value Rationale/Notes
Starting Material 4-Chloro-1H-pyrrolo[2,3-b]pyridineFrom the previous step.
Amine Source Ammonia solution in dioxane or Benzophenone imineDirect use of ammonia requires pressure equipment. Benzophenone imine is a common ammonia surrogate.
Catalyst Pd₂(dba)₃ or a suitable palladium precatalystTris(dibenzylideneacetone)dipalladium(0) is a common choice.
Ligand Xantphos or a suitable biarylphosphine ligandThe choice of ligand is crucial for reaction efficiency.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required.
Solvent Toluene or DioxaneAnhydrous conditions are essential.
Temperature 80-110 °CThe reaction temperature will depend on the specific catalyst system and substrate.
Reaction Time 12-24 hoursMonitor by HPLC.
Work-up Aqueous work-up and extractionTo remove inorganic salts and the catalyst.
Purification Column chromatography or recrystallizationDepending on the purity of the crude product.
Typical Yield 70-85%

Step-by-Step Methodology:

  • Reaction Setup: To a dry, inerted reactor, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), and the ligand (e.g., Xantphos, 0.02-0.10 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Add the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).

  • Add the ammonia source (e.g., a solution of ammonia in dioxane or benzophenone imine, 1.2-1.5 equiv).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction with water and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent.

Part 3: Regioselective Bromination to this compound

The final step is the regioselective bromination at the 3-position of the pyrrole ring. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation[6][7]. The electron-donating amino group at the 4-position activates the pyrrole ring towards electrophilic substitution, favoring bromination at the 3-position.

Protocol 3: Scale-Up Regioselective Bromination

Parameter Value Rationale/Notes
Starting Material 1H-pyrrolo[2,3-b]pyridin-4-amineFrom the previous step.
Brominating Agent N-Bromosuccinimide (NBS)A solid, easy-to-handle source of electrophilic bromine.
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM)Solvents that are inert to the reaction conditions.
Temperature 0 °C to room temperatureThe reaction is typically fast at low temperatures.
Reaction Time 1-4 hoursMonitor by HPLC.
Work-up Aqueous work-upTo remove succinimide and any unreacted NBS.
Purification Recrystallization or slurry in a suitable solventOften provides the product in high purity.
Typical Yield 85-95%

Step-by-Step Methodology:

  • Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 equiv) in the chosen solvent (e.g., acetonitrile) in a reactor.

  • Bromination: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS, 1.0-1.1 equiv) portion-wise, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction for completion by HPLC.

  • Work-up: Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate, to destroy any excess NBS.

  • Add water and stir for 30 minutes. The product will often precipitate.

  • Collect the solid product by filtration and wash with cold water.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization or by slurrying in a suitable solvent to remove impurities.

Safety Considerations for Scale-Up

N-Bromosuccinimide (NBS):

  • NBS is a strong oxidizing agent and can be corrosive[7][8].

  • Reactions involving NBS are often exothermic and require careful temperature control, especially on a large scale[6].

  • The use of NBS in combination with certain solvents, such as DMF, can lead to thermal runaway reactions and should be thoroughly evaluated for safety before scale-up[9].

  • It is recommended to perform a reaction calorimetry study to understand the thermal profile of the bromination reaction before proceeding to a large scale.

Palladium Catalysts:

  • Palladium catalysts are expensive and should be handled with care to minimize losses.

  • Appropriate measures should be taken to remove palladium residues from the final product to meet regulatory requirements for active pharmaceutical ingredients (APIs).

General Precautions:

  • All reactions should be carried out in a well-ventilated fume hood or in a contained environment.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Emergency procedures should be in place to handle any accidental spills or exposures.

Analytical Methods

Consistent and reliable analytical methods are crucial for monitoring reaction progress, determining product purity, and ensuring the quality of the final intermediate.

Method Purpose Typical Conditions
High-Performance Liquid Chromatography (HPLC) Reaction monitoring, purity assessment, and impurity profiling.Reverse-phase column (e.g., C18), mobile phase of acetonitrile and water with a suitable buffer (e.g., formic acid or phosphoric acid)[10].
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of intermediates and the final product.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆).
Mass Spectrometry (MS) Molecular weight confirmation.Electrospray ionization (ESI) is a common technique.

Workflow Diagram for Quality Control

QC_Workflow cluster_0 Starting Materials cluster_1 In-Process Controls (IPCs) cluster_2 Final Product Release sm1 7-Azaindole ipc1 IPC 1: 4-Chloro Intermediate (HPLC Purity) sm1->ipc1 sm2 Reagents sm2->ipc1 ipc2 IPC 2: 4-Amino Intermediate (HPLC Purity) ipc1->ipc2 final_product This compound ipc2->final_product release_testing Release Testing: - HPLC Purity - NMR Confirmation - MS Confirmation - Residual Solvents final_product->release_testing

Caption: Quality control workflow for the synthesis of this compound.

Conclusion

The synthetic route and protocols outlined in this application note provide a robust and scalable method for the preparation of this compound, a key intermediate in modern drug discovery. By employing well-established and optimized chemical transformations, this guide aims to facilitate the efficient and safe production of this valuable building block for researchers and drug development professionals. Careful attention to process safety, particularly in the bromination step, and rigorous analytical monitoring are paramount for successful scale-up.

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  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. Retrieved from [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Retrieved from [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. Retrieved from [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole. Google Patents.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Retrieved from [Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
  • Azaindole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.
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Application Notes and Protocols for 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the application of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 4-amino-3-bromo-7-azaindole) as a novel building block in materials science. While its applications are still emerging, its unique bifunctional nature, possessing both a reactive bromine atom and a nucleophilic amine group on a photophysically active 7-azaindole core, presents significant opportunities for the synthesis of advanced functional materials. This guide will detail its potential in creating novel conjugated polymers for organic electronics, complete with detailed, field-proven synthetic protocols and characterization methodologies.

Introduction: A Versatile Bifunctional Monomer

This compound is a heterocyclic compound built upon the 7-azaindole scaffold. The 7-azaindole core is of considerable interest in medicinal chemistry and has been explored for its unique photophysical properties.[1] The strategic placement of a bromine atom at the 3-position and an amino group at the 4-position makes this molecule a highly versatile monomer for polymerization. The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3] The amino group, on the other hand, can participate in condensation polymerizations or be functionalized to tune the electronic properties of the resulting material.

The inherent electronic properties of the 7-azaindole core, coupled with the ability to create extended conjugated systems through polymerization, positions this compound as a promising candidate for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As a component of the emissive or charge-transport layers.

  • Organic Photovoltaics (OPVs): As a donor or acceptor material in the active layer.

  • Organic Field-Effect Transistors (OFETs): As the semiconductor in the channel.

This guide will focus on two primary polymerization strategies to harness the potential of this monomer: Suzuki-Miyaura polycondensation and Buchwald-Hartwig polyamination .

Core Properties and Specifications

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
CAS Number 1190322-59-8
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)
Key Functional Groups Primary Amine (-NH₂), Aryl Bromide (-Br)

Synthetic Pathways to Functional Polymers

The bifunctional nature of this compound allows for its use in step-growth polymerization to form conjugated polymers. The following sections provide detailed protocols for two such polymerization methods.

Suzuki-Miyaura Polycondensation for C-C Bond Formation

This protocol describes the synthesis of a copolymer by reacting this compound with a diboronic acid ester comonomer. This approach leverages the well-established Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds, leading to a conjugated polymer backbone.[2]

Workflow Diagram:

Suzuki_Polycondensation Monomer1 This compound Reaction Suzuki-Miyaura Polycondensation Monomer1->Reaction Monomer2 Diboronic Acid Ester Comonomer Monomer2->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Polymer Conjugated Polymer Reaction->Polymer Purification Purification (Precipitation & Soxhlet Extraction) Polymer->Purification Characterization Characterization (GPC, NMR, UV-Vis, etc.) Purification->Characterization

Caption: Suzuki-Miyaura Polycondensation Workflow.

Experimental Protocol:

  • Reagent Preparation:

    • In a flame-dried Schlenk flask, dissolve this compound (1.0 eq.) and a suitable aromatic diboronic acid ester comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 eq.) in a degassed mixture of toluene and water (e.g., 4:1 v/v).

    • Causality: The use of an inert atmosphere and degassed solvents is critical to prevent the oxidation of the palladium(0) catalyst. The biphasic solvent system is often necessary to dissolve both the organic monomers and the inorganic base.

  • Catalyst and Base Addition:

    • To the stirred solution, add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) and a base, typically potassium carbonate (K₂CO₃) (4.0 eq.).

    • Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid ester for transmetalation to the palladium center.

  • Polymerization Reaction:

    • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for 24-72 hours.

    • Causality: Elevated temperatures are necessary to drive the polymerization to completion and achieve high molecular weight polymers. The reaction time is optimized to ensure maximum monomer conversion.

  • Polymer Isolation and Purification:

    • After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent such as methanol or acetone to precipitate the crude polymer.

    • Filter the precipitate and wash with methanol and water to remove residual catalyst and salts.

    • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and catalyst residues. The final polymer is typically extracted with a good solvent like chloroform or chlorobenzene.

    • Precipitate the purified polymer from the concentrated chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum.

    • Causality: Purification is crucial for obtaining a polymer with well-defined properties suitable for electronic device fabrication. Soxhlet extraction is a highly effective method for removing low molecular weight impurities.

Buchwald-Hartwig Polyamination for C-N Bond Formation

This protocol outlines the synthesis of a polymer through a Buchwald-Hartwig amination reaction, forming carbon-nitrogen bonds in the polymer backbone.[3] This can be achieved by reacting this compound with a dibromo comonomer in a self-condensation reaction or with a diamine comonomer. The protocol below describes the reaction with a dibromo comonomer.

Logical Relationship Diagram:

Buchwald_Hartwig_Polymerization cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer This compound Reaction Buchwald-Hartwig Polyamination Monomer->Reaction Comonomer Aromatic Dibromide Comonomer->Reaction Catalyst Pd Pre-catalyst (e.g., RuPhos Pd G3) Catalyst->Reaction Ligand Ligand (e.g., RuPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Polymer C-N Linked Polymer Reaction->Polymer

Caption: Buchwald-Hartwig Polyamination Components.

Experimental Protocol:

  • Reagent Preparation:

    • In a glovebox, charge a flame-dried Schlenk flask with this compound (1.0 eq.), an aromatic dibromide comonomer (e.g., 1,4-dibromobenzene) (1.0 eq.), a palladium pre-catalyst (e.g., RuPhos Pd G3) (0.01-0.03 eq.), and a suitable ligand (e.g., RuPhos) (0.02-0.06 eq.).

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (2.2 eq.).

    • Causality: The use of a glovebox and anhydrous conditions is paramount for the success of the Buchwald-Hartwig amination, as both the catalyst and the strong base are sensitive to air and moisture. Pre-catalysts are often used for their stability and ease of handling.

  • Polymerization Reaction:

    • Add anhydrous, degassed toluene to the flask and heat the mixture to 80-110 °C for 12-48 hours under an inert atmosphere.

    • Causality: The choice of a non-polar aprotic solvent like toluene is typical for this reaction. The reaction temperature and time are optimized to achieve high monomer conversion and polymer molecular weight.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture and dilute with toluene.

    • Pour the solution into a large volume of methanol to precipitate the polymer.

    • Filter the crude polymer and wash with methanol.

    • Purify the polymer using Soxhlet extraction as described in the Suzuki-Miyaura protocol (Section 3.1, Step 4).

    • Causality: Similar to the Suzuki polycondensation, rigorous purification is necessary to remove catalyst residues and low molecular weight species that can negatively impact the material's performance in electronic devices.

Characterization of the Resulting Polymers

The synthesized polymers should be thoroughly characterized to understand their structure, molecular weight, and photophysical properties.

Characterization TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the polymer structure and provides information on the monomer incorporation and end groups.
UV-Visible (UV-Vis) Spectroscopy Determines the absorption spectrum of the polymer in solution and as a thin film, providing information on the optical bandgap.
Photoluminescence (PL) Spectroscopy Measures the emission spectrum of the polymer, revealing its emissive properties and potential for use in OLEDs.
Cyclic Voltammetry (CV) Determines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing electronic devices.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer, which is important for device lifetime and processing.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of novel functional materials. The presence of orthogonal reactive sites allows for the construction of a wide variety of polymer architectures through well-established cross-coupling chemistries. The protocols outlined in this guide provide a solid foundation for the exploration of this monomer in the field of organic electronics. Further research into the functionalization of the amine group prior to polymerization could lead to even greater control over the electronic and physical properties of the resulting materials, opening up new avenues for the design of next-generation organic electronic devices.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(15), 4587. [Link]

  • This compound. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3-bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals. (n.d.). Retrieved January 21, 2026, from [Link]

  • Multi-purpose this compound Tool. QUA. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mo-Bo, Z., et al. (2015). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 48(5), 1379-1388. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

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Application Notes and Protocols for the N-Arylation of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug development. Its structure, present in numerous biologically active molecules, serves as a crucial pharmacophore for targeting a wide array of proteins, including kinases, polymerases, and other enzymes.[1][2][3] The functionalization of the 7-azaindole core is therefore a critical task for generating molecular diversity and optimizing drug candidates.

This document provides a detailed experimental guide for the N-arylation of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. This transformation, which forms a key carbon-nitrogen bond, is instrumental in creating libraries of N-aryl-7-azaindole derivatives for structure-activity relationship (SAR) studies. We will focus on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance.[4][5] This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices.

Principle of the Reaction: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds by coupling an amine with an aryl halide or triflate.[4] The reaction is catalyzed by a palladium complex, which cycles through different oxidation states to facilitate the bond formation. The efficiency and success of the reaction are highly dependent on the interplay between the palladium precursor, a sterically demanding phosphine ligand, a suitable base, and an appropriate solvent.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)-Ar     |         Br OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + HNR'R'' - H-Base⁺ Br⁻ PdII_Amido L-Pd(II)-Ar     |        NR'R'' AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R'' (Product) Product N-Aryl Product (Ar-NR'R'') RedElim->Product ArBr 3-Bromo-1H-pyrrolo [2,3-b]pyridin-4-amine (Ar-Br) ArBr->OxAdd Amine Aryl Amine (HNR'R'') Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the N-arylation of this compound with a generic aryl amine. Optimization may be required for specific substrates.

Materials and Equipment
  • Reagents: this compound, aryl amine, Palladium precatalyst (e.g., tBuBrettPhos Pd G3), Ligand (if not using a precatalyst), Sodium tert-butoxide (NaOtBu), Anhydrous solvent (e.g., Toluene or 1,4-Dioxane).

  • Equipment: Schlenk line or glovebox, oven-dried glassware (reaction vial or flask), magnetic stirrer and stir bars, syringes, needles, TLC plates (silica gel), column chromatography system, rotary evaporator.

Reaction Parameters Table (Model Reaction)

This table provides an example for a 0.5 mmol scale reaction. Adjust quantities as needed.

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
This compound213.041.00.5106.5 mgLimiting Reagent
Aryl AmineVaries1.20.6VariesCoupling Partner
tBuBrettPhos Pd G3 Precatalyst890.640.02 (2 mol%)0.018.9 mgCatalyst
Sodium tert-butoxide (NaOtBu)96.101.40.767.3 mgBase
Anhydrous Toluene---5.0 mL (0.1 M)Solvent
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • Place an oven-dried reaction vial containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is critical as the Pd(0) catalyst and the strong base are sensitive to oxygen and moisture.

    • To the vial, add this compound (106.5 mg, 0.5 mmol), the aryl amine (0.6 mmol), sodium tert-butoxide (67.3 mg, 0.7 mmol), and the tBuBrettPhos Pd G3 precatalyst (8.9 mg, 0.01 mmol). The solids should be added quickly to minimize exposure to air.

  • Solvent Addition and Reaction:

    • Degas the anhydrous toluene by bubbling argon through it for 15-20 minutes.

    • Using a syringe, add the anhydrous toluene (5.0 mL) to the reaction vial.

    • Seal the vial tightly and place it in a preheated oil bath or heating block at 100-110 °C.

    • Stir the reaction mixture vigorously.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • To take a sample, briefly remove the vial from heat, cool slightly, and quickly unseal to withdraw a small aliquot with a micropipette.

    • Run the TLC with an appropriate eluent system (e.g., 9:1 Dichloromethane/Methanol). The product should be less polar than the starting amine. The reaction is typically complete within 4-24 hours.[6]

  • Work-up Procedure:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by adding water (10 mL) and ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).[6]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but a gradient of hexane/ethyl acetate or dichloromethane/methanol is common.[7]

Product Characterization

The purified N-arylated product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and connectivity of the atoms.[2][8]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the molecule.[6]

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Oven-dry Glassware C Add Solids under Ar/N₂ A->C B Degas Solvent D Add Solvent B->D C->D E Heat & Stir (100-110 °C) D->E F Monitor by TLC/LC-MS E->F F->E Incomplete G Cool & Quench F->G Complete H Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization (NMR, HRMS) J->K

Caption: A typical experimental workflow for the N-arylation reaction.

Field-Proven Insights & Troubleshooting

The success of a Buchwald-Hartwig amination, especially with heteroaromatic substrates, often hinges on the careful selection of reaction components.

Causality Behind Experimental Choices
  • Catalyst System (Precatalyst & Ligand): The 7-azaindole core, particularly with a free amine at the 4-position, can be a challenging substrate due to potential catalyst inhibition. Using advanced, bulky biarylphosphine ligands like tBuBrettPhos is crucial. These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the Pd(0) species, preventing catalyst decomposition.[9] G3 (third-generation) precatalysts are often preferred as they are air-stable and form the active Pd(0) catalyst under mild conditions.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used but often require higher temperatures and longer reaction times.[10]

  • Solvent Selection: Anhydrous, non-protic solvents are mandatory. Toluene and 1,4-dioxane are excellent choices as they have high boiling points suitable for the reaction and can dissolve the organometallic intermediates.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen/moisture contamination); Insufficiently strong base; Low reaction temperature.Ensure rigorous inert atmosphere technique. Use a freshly opened bottle of base. Increase reaction temperature by 10-20 °C. Screen alternative ligands (e.g., RuPhos).
Hydrodehalogenation The aryl bromide is reduced instead of coupled.This can be promoted by moisture. Ensure anhydrous conditions. A different ligand/palladium source might also solve the issue.
Formation of Side Products Reaction with the pyrrolic N-H; Dimerization of starting materials.The 4-amino group is generally more nucleophilic. However, if N1-arylation is observed, consider protecting the pyrrole nitrogen with a removable group like SEM or Boc.[11]
Difficult Purification Product co-elutes with starting material or ligand byproducts.Optimize the chromatography eluent system. A different work-up (e.g., acidic or basic wash) might remove certain impurities before the column.

References

  • Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. (2018). National Institutes of Health. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). (n.d.). National Institutes of Health. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]

  • Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. (n.d.). ACS Publications. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (n.d.). ACS Publications. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Direct Arylations of NH-Free Pyrrole and N-Tosylpyrrole with Aryl Bromides. (2010). ResearchGate. [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.). Raj NAGAR. [Link]

  • A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. (2017). Arkivoc. [Link]

  • Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. (2023). PubMed. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (n.d.). MDPI. [Link]

  • microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. (n.d.). International Journal of PharmTech Research. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024). Preprints.org. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (n.d.). Royal Society of Chemistry. [Link]

  • C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. (n.d.). ACS Publications. [Link]

  • A Mild and Efficient Method for N-Arylation of Nitrogen Heterocycles with Aryl Halides Catalyzed by Cu(II)-NaY Zeolite. (n.d.). Synlett. [Link]

  • Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. (n.d.). National Institutes of Health. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (n.d.). Beilstein Journals. [Link]

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protecting group strategies for 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Application of Protecting Groups in the Synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold, a core component of numerous kinase inhibitors and pharmacologically active agents, presents unique synthetic challenges due to its dual-natured reactivity. The electron-rich pyrrole ring and the nucleophilic exocyclic amine necessitate a robust protecting group strategy to achieve regioselective bromination at the C3 position. This guide provides an in-depth analysis of protecting group strategies, focusing on the rationale behind experimental choices, detailed step-by-step protocols, and a comparative evaluation of common protecting groups for the pyrrole nitrogen. We emphasize a strategy that prioritizes late-stage amination of a 4-chloro precursor, streamlining the synthesis and obviating the need for direct protection of the 4-amino group.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1] It acts as a bioisostere of purines and indoles, capable of forming critical hydrogen bond interactions within the ATP-binding pockets of various kinases.[2] Consequently, derivatives of 7-azaindole are central to the development of inhibitors for targets such as c-Met, ALK, PIM kinases, and CSF1R.[1][3][4][5]

The target molecule, this compound, is a particularly valuable intermediate. The bromine atom at the C3 position serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive structure-activity relationship (SAR) studies.[2][6] However, the synthesis is not trivial. The inherent reactivity of the 7-azaindole nucleus requires careful modulation to direct electrophilic bromination specifically to the C3 position without unwanted side reactions at the pyrrole nitrogen (N1) or the 4-amino group.

The Core Synthetic Challenge: A Case for Protection

Direct bromination of the unprotected 1H-pyrrolo[2,3-b]pyridin-4-amine is often unselective and low-yielding. The primary challenges are:

  • N1-Reactivity: The pyrrole nitrogen is acidic and can be deprotonated or engage in side reactions with electrophilic reagents.

  • Competing Electrophilic Sites: The electron-rich pyrrole ring can be halogenated at multiple positions if not properly controlled.

  • Exocyclic Amine Reactivity: The 4-amino group is nucleophilic and can react with the brominating agent or other electrophiles.

A well-designed protecting group strategy is therefore essential for a successful synthesis. The ideal protecting group for the N1 position should be:

  • Easy to install in high yield.

  • Stable to the conditions of C3-bromination.

  • Orthogonal to other functional groups and subsequent reaction conditions.

  • Easy to remove cleanly and in high yield at the end of the synthetic sequence.

Strategic Decision Point: Synthesis Blueprint

A critical strategic decision involves the timing of the introduction of the 4-amino group. While one might consider starting with the 4-amino-7-azaindole and protecting both the N1 and N4 positions, a more efficient and field-proven route involves late-stage amination. This approach simplifies the protecting group scheme to focus solely on the N1 position.

G cluster_0 Recommended Synthetic Pathway A Start: 4-Chloro-1H-pyrrolo[2,3-b]pyridine B Step 1: N1 Protection (e.g., SEM, Sulfonyl) A->B Select PG C Step 2: Regioselective C3-Bromination (e.g., NBS) B->C Install Br D Step 3: C4-Amination (Buchwald-Hartwig Cross-Coupling) C->D Install NH2 E Step 4: N1 Deprotection D->E Remove PG F Target Molecule: This compound E->F

Figure 1. Recommended workflow for the synthesis of the target molecule.

This guide will focus on this superior strategy, detailing the selection and application of protecting groups for the N1 position of a 4-chloro-7-azaindole precursor.

Comparative Analysis of N1-Protecting Groups

The choice of the N1-protecting group is pivotal and depends on the planned subsequent reactions. The most effective groups for this scaffold are sulfonyl derivatives and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Protecting GroupInstallation ConditionsStabilityDeprotection ConditionsExpertise & Field-Proven Insights
Benzenesulfonyl (Bs) or Tosyl (Ts) NaH, DMF, 0 °C to RT with BsCl or TsCl.Stable to acidic and mildly basic conditions, Suzuki, NBS.Strong base (e.g., NaOH or KOH in MeOH/H₂O, reflux).[4]Pros: Robust, high-yielding installation, activates the ring for some transformations. Cons: Harsh deprotection conditions may not be suitable for base-sensitive functional groups.[4]
SEM NaH, DMF, 0 °C to RT with SEMCl.[3][4]Stable to bases, nucleophiles, and many cross-coupling conditions.Fluoride sources (e.g., TBAF in THF) or strong acid (e.g., TFA, HCl).[1]Pros: Mild deprotection options. Can act as a dual protecting-activating group, facilitating nucleophilic aromatic substitution.[7][8] Cons: Deprotection with acid can be challenging and release formaldehyde, leading to side products like tricyclic dimers.[1]
Boc Boc₂O, DMAP, THF.Labile to acid (TFA, HCl). Less stable to thermal and some organometallic conditions.Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane.[3]Pros: Very mild deprotection. Cons: Often not robust enough for extensive multi-step syntheses involving harsh reagents or high temperatures. Its lability can be a liability in complex routes.

Experimental Protocols

The following protocols are based on established methodologies and provide a validated pathway to the target molecule, starting from 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol 1: N1-Protection with Benzenesulfonyl (Bs) Group

This protocol describes the protection of the pyrrole nitrogen, a crucial first step to control reactivity.

Figure 2. N1-Protection with a benzenesulfonyl group.

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzenesulfonyl chloride (BsCl) (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (60% dispersion) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Slowly add benzenesulfonyl chloride dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected compound.

Protocol 2: C3-Bromination of N1-Protected Intermediate

This step introduces the key bromine handle for subsequent functionalization. The N1-sulfonyl group helps direct the bromination to the C3 position.[3][4]

Materials:

  • 1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Procedure:

  • Dissolve the N1-protected starting material in anhydrous THF or MeCN in a flask protected from light.

  • Cool the solution to 0 °C.

  • Add NBS portion-wise over 10-15 minutes.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield 1-(benzenesulfonyl)-3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol 3: Buchwald-Hartwig Amination and Deprotection

This final sequence involves the crucial C-N bond formation followed by the removal of the N1-protecting group.

Materials:

  • 1-(Benzenesulfonyl)-3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis, or direct amination with ammonia under pressure)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv)

  • Ligand (e.g., Xantphos or BINAP, 0.1 equiv)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • For deprotection: Methanol (MeOH), Water, Sodium Hydroxide (NaOH)

Procedure (Two Steps):

  • Amination:

    • To a sealed tube or microwave vial, add the brominated intermediate, palladium catalyst, ligand, and base.

    • Evacuate and backfill with an inert atmosphere.

    • Add the anhydrous solvent and the ammonia source.

    • Heat the reaction to 80-110 °C for 12-24 hours, monitoring for the consumption of starting material.

    • After cooling, dilute the mixture with EtOAc and filter through a pad of Celite.

    • Concentrate the filtrate and purify by column chromatography to isolate the N1-protected this compound.

  • Deprotection:

    • Dissolve the purified, N1-protected amine in a mixture of MeOH and water.

    • Add an excess of NaOH (e.g., 3-5 equivalents).

    • Heat the mixture to reflux (60-80 °C) for 2-6 hours until deprotection is complete (monitor by LC-MS).

    • Cool the reaction, neutralize with aqueous HCl (1 M), and extract with a suitable organic solvent (e.g., EtOAc or DCM).

    • Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to afford the final product, This compound .

Conclusion and Future Perspectives

The synthesis of this compound is a prime example of how a carefully considered protecting group strategy can enable the efficient construction of complex heterocyclic building blocks. The recommended pathway—N1-protection, C3-bromination, C4-amination, and final deprotection—offers a reliable and scalable route. While sulfonyl groups provide robust protection, the SEM group offers milder deprotection alternatives, although caution is required to avoid side reactions.[1] The choice between these strategies should be guided by the overall synthetic plan and the functional group tolerance of other substituents on the molecule. This foundational guide provides researchers with the strategic insights and validated protocols necessary to confidently access this critical intermediate for drug discovery and development.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals. [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. PubChem. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Arkivoc. [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a scaffold of significant interest to medicinal chemists and drug development professionals. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to overcome common synthetic challenges.

Section 1: Strategic Planning & Retrosynthesis (FAQs)

This section addresses high-level strategic decisions that must be made before beginning your synthesis. The choices made here will fundamentally impact the success and efficiency of your route.

Q1: What are the primary retrosynthetic approaches for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines?

A1: The synthesis of this scaffold, also known as a 2-aryl-4-amino-7-azaindole, typically hinges on the strategic formation of two key bonds: a C-C bond at the C-2 position and a C-N bond at the C-4 position. The most prevalent and validated approach involves sequential palladium-catalyzed cross-coupling reactions on a pre-functionalized pyrrolo[2,3-b]pyridine core. The core retrosynthetic logic is illustrated below.

G cluster_0 Key Disconnections Target 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine Disconnect_CN C4-N Bond (Buchwald-Hartwig Amination) Target->Disconnect_CN C-N Amination Disconnect_CC C2-C Bond (Suzuki-Miyaura Coupling) Target->Disconnect_CC C-C Arylation Intermediate_A Protected 2-Aryl-4-halo- 1H-pyrrolo[2,3-b]pyridine Disconnect_CN->Intermediate_A Starting_Material Di-halo-1H-pyrrolo[2,3-b]pyridine (e.g., 2-iodo-4-chloro derivative) Amine R₂-NH-R₁ Disconnect_CN->Amine Intermediate_B Protected 4-Amino-2-halo- 1H-pyrrolo[2,3-b]pyridine Disconnect_CC->Intermediate_B Disconnect_CC->Starting_Material Aryl_Boronic_Acid Ar-B(OH)₂ Disconnect_CC->Aryl_Boronic_Acid Intermediate_A->Disconnect_CC Intermediate_B->Disconnect_CN G cluster_troubleshooting Troubleshooting Points Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Ar-Cl PdII_Complex Ar-Pd(II)(Cl)L₂ OxAdd->PdII_Complex Ligand_Exchange Ligand Exchange PdII_Complex->Ligand_Exchange + HNR₁R₂ - Cl⁻ Amine_Complex [Ar-Pd(II)(NR₁R₂)L]⁺ Ligand_Exchange->Amine_Complex RedElim Reductive Elimination Amine_Complex->RedElim + Base - H-Base⁺ RedElim->Pd0 Catalyst Regeneration Product Ar-NR₁R₂ (Product) RedElim->Product Trouble1 Problem: Inefficient Ox. Addition Solution: Use electron-rich, bulky ligands (e.g., RuPhos, BrettPhos). [8] Trouble1->OxAdd Trouble2 Problem: Slow Red. Elimination Solution: Strong, non-nucleophilic base (LiHMDS, NaOtBu) is critical. [2] Trouble2->RedElim

Caption: Buchwald-Hartwig catalytic cycle and key troubleshooting points.

Q6: Which palladium ligand/precatalyst and base combination is recommended for this transformation?

A6: The choice of ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (Buchwald ligands) are required to facilitate both the oxidative addition and reductive elimination steps. [1][2]

Ligand / Precatalyst Recommended Base Typical Conditions Comments
RuPhos / RuPhos Pd G2 NaOtBu Dioxane or Toluene, 80-110 °C A reliable starting point, shown to be effective for similar aminations. [3]
BrettPhos / BrettPhos Pd G3 LiHMDS THF, 65-70 °C An excellent system, particularly for N-free 2-chloro-7-azaindole, demonstrating high efficiency. [4]

| XPhos / XPhos Pd G2 | K₃PO₄ or Cs₂CO₃ | t-BuOH or Dioxane, 100 °C | A general and robust ligand, but may require higher temperatures for the less reactive 4-chloro position. |

  • Expert Insight: Start with the RuPhos or BrettPhos systems. [3][4]They are specifically designed to overcome the challenges associated with coupling on electron-rich, heterocyclic systems. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is critical for deprotonating the amine and facilitating the catalytic cycle. [3][4]

2.3 SEM-Group Deprotection

Q7: I'm getting multiple side products during the SEM deprotection. How can I achieve a clean conversion?

A7: The final SEM deprotection is notoriously challenging because the release of formaldehyde can lead to unwanted side reactions. [5][6]A major byproduct is often a tricyclic eight-membered ring formed by reaction with the C-4 amine and the pyrrole N-1 position. [7]

  • Mechanism of Side Product Formation: The acidic conditions used for deprotection release formaldehyde. This can then react in a Pictet-Spengler-type cyclization with the nearby nucleophilic centers (the C-4 amine and the pyrrole nitrogen) to form the undesired bridged product.

  • Troubleshooting Strategies:

    • Scavenge the Formaldehyde: Include a scavenger in the reaction mixture. An excess of ethylenediamine or another primary amine can react with the released formaldehyde, preventing it from forming byproducts.

    • Optimize Acidic Conditions: Use milder acidic conditions. Instead of strong acids like TFA, consider using TBAF (tetrabutylammonium fluoride) buffered with acetic acid or simply TBAF in a polar aprotic solvent like THF at elevated temperatures.

    • Careful Monitoring: Follow the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize byproduct formation over time.

Section 3: Experimental Protocols

These protocols are representative methodologies based on literature precedents. [3][4][8]Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C-2
  • Setup: To an oven-dried flask, add SEM-protected 2-iodo-4-chloro-7-azaindole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv) and anhydrous 1,4-dioxane.

  • Reaction: Stir the mixture at 90 °C and monitor by LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the 2-aryl-4-chloro-7-azaindole product. [3]

Protocol 2: Optimized Buchwald-Hartwig Amination at C-4
  • Setup: To an oven-dried microwave vial or sealed tube, add the SEM-protected 2-aryl-4-chloro-7-azaindole (1.0 equiv), RuPhos Pd G2 precatalyst (0.08 equiv), and RuPhos ligand (0.10 equiv).

  • Inerting: Seal the vessel, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the desired amine (1.5 equiv), sodium tert-butoxide (NaOtBu, 2.0 equiv), and anhydrous toluene.

  • Reaction: Stir the mixture vigorously at 100 °C for 16-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate (2x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by silica gel chromatography. [3]

References
  • Nilsson, S.; Nordqvist, A.; Messmer, D.; Schaal, W.; Larsson, R.; Andersson, H. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules2024 , 29, 324. [Link]

  • Nilsson, S.; Nordqvist, A.; Messmer, D.; Schaal, W.; Larsson,R.; Andersson, H. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC2024 . [Link]

  • (PDF) Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ResearchGate2024 . [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed2024 . [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI2024 . [Link]

  • Ruiz, F. X.; et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett.2019 , 10(11), 1541-1546. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI2018 . [Link]

  • Lefranc, J.; et al. Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Org. Lett.2015 , 17(19), 4710-4713. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116(19), 12564-12649. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653(1-2), 46-49. [Link]

  • Sonogashira Reaction. Wikipedia. [Link]

  • Henderson, J. L.; McDermott, S. M.; Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Org. Lett.2010 , 12(20), 4438-4441. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. NOVA School of Science and Technology. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Lundgren, R. J.; Stradiotto, M. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform2012 , 43(31). [Link]

Sources

Technical Support Center: Bromination of 1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 1H-pyrrolo[2,3-b]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges and provide troubleshooting strategies based on established principles of heterocyclic chemistry and field-proven insights.

Introduction

The bromination of 1H-pyrrolo[2,3-b]pyridin-4-amine, a 7-azaindole derivative, is a critical transformation in the synthesis of various biologically active molecules, particularly kinase inhibitors.[1][2][3] The electron-rich pyrrole ring and the activating amino group at the C4 position create a nuanced reactivity profile that can lead to several side reactions. This guide will help you understand and mitigate these challenges to achieve your desired product with high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is the expected regioselectivity for the bromination of 1H-pyrrolo[2,3-b]pyridin-4-amine?

Answer: The bromination is expected to be highly regioselective, with the primary site of electrophilic attack being the C3 position of the pyrrole ring.

Scientific Rationale: The 7-azaindole scaffold is an electron-rich heterocyclic system. The pyrrole ring is significantly more activated towards electrophilic aromatic substitution than the pyridine ring.[4] Furthermore, the amino group at C4 is a strong electron-donating group, which further activates the pyrrole ring, particularly the ortho (C3) and para (C5) positions. Due to the electronics of the fused ring system, the C3 position is the most nucleophilic and therefore the most likely site of bromination. This is supported by related literature where substituted 7-azaindoles undergo bromination at the C3 position.[1][2]

Troubleshooting Guide 1: Low Yield of the Desired Monobrominated Product

If you are experiencing low yields of your target C3-monobrominated product, consider the following potential causes and solutions.

Potential Cause 1: Over-bromination leading to di- or poly-brominated side products.

  • Why it happens: The high activation of the 7-azaindole ring by the C4-amino group can make the system susceptible to further bromination, even after the first bromine atom is introduced.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Start with a slight deficiency (e.g., 0.95 equivalents) and slowly increase to 1.0-1.1 equivalents while monitoring the reaction progress by TLC or LC-MS.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally the preferred reagent for controlled monobromination of activated heterocycles as it provides a low concentration of Br₂ in situ.[5] Avoid using elemental bromine (Br₂) directly, as it is more reactive and prone to causing over-bromination.

    • Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity for the monobrominated product.

    • Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture, favoring monobromination.

Potential Cause 2: Decomposition of the starting material or product.

  • Why it happens: 7-azaindole derivatives can be sensitive to strongly acidic or harsh reaction conditions, which can be generated by some bromination methods.

  • Troubleshooting Steps:

    • Use a Buffered System: If using a reagent that generates acidic byproducts (like HBr), consider adding a non-nucleophilic base, such as sodium bicarbonate or pyridine, to the reaction mixture to neutralize the acid.

    • Mild Brominating Agents: Apart from NBS, consider other mild brominating agents like copper(II) bromide (CuBr₂), which has been shown to be effective for the regioselective C3 bromination of azaindoles.[6]

    • Protecting Groups: While adding complexity, protection of the pyrrole nitrogen (e.g., with a benzenesulfonyl or SEM group) can modulate the reactivity of the ring system and in some cases, improve stability. However, the deprotection step can also be challenging and lead to side products.[7]

Potential Cause 3: Competing side reactions on the amino group.

  • Why it happens: The lone pair of electrons on the amino group can be nucleophilic and may react with the brominating agent or its byproducts.

  • Troubleshooting Steps:

    • Protect the Amino Group: If other strategies fail, consider protecting the C4-amino group (e.g., as an acetamide or a carbamate). This will reduce its activating effect and prevent side reactions at the nitrogen. The protecting group can be removed in a subsequent step.

Troubleshooting Guide 2: Formation of Multiple Isomeric Products

While C3 bromination is strongly favored, the formation of other isomers (e.g., at C5 or on the pyridine ring) can occur under certain conditions.

Potential Cause 1: High reaction temperature or highly reactive brominating agent.

  • Why it happens: At higher temperatures, the kinetic control of the reaction may be overcome, leading to the formation of thermodynamically more stable, but undesired, isomers. Highly reactive brominating agents can also exhibit lower selectivity.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Conduct the reaction at or below room temperature.

    • Use a Milder Reagent: As mentioned previously, NBS or CuBr₂ are preferred over elemental bromine for better regioselectivity.

Potential Cause 2: Free radical bromination.

  • Why it happens: If the reaction is initiated by light or radical initiators, bromination can occur via a radical mechanism, which may lead to substitution at less predictable positions, such as benzylic-like positions if applicable.

  • Troubleshooting Steps:

    • Run the Reaction in the Dark: Protect your reaction vessel from light to minimize radical pathways.

    • Avoid Radical Initiators: Ensure that your reagents and solvents are free from peroxides or other radical initiators.

Proposed Experimental Protocol for Selective C3-Bromination

This protocol is a starting point and may require optimization based on your specific experimental setup and observations.

Reagents and Materials:

  • 1H-pyrrolo[2,3-b]pyridin-4-amine

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 eq) in anhydrous DMF or MeCN (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve NBS (1.05 eq) in a small amount of anhydrous DMF or MeCN.

  • Add the NBS solution dropwise to the cooled solution of the starting material over 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, steady concentration of electrophilic bromine, minimizing over-bromination.[5]
Stoichiometry 1.0-1.1 equivalents of NBSA slight excess ensures complete conversion of the starting material without significant formation of di-brominated products.
Solvent Anhydrous DMF or MeCNPolar aprotic solvents that are suitable for electrophilic aromatic substitutions.
Temperature 0 °C to Room TemperatureLower temperatures enhance selectivity and reduce the rate of side reactions.
Work-up Quenching with Na₂S₂O₃ and NaHCO₃Neutralizes excess brominating agent and acidic byproducts, preventing product degradation.

Visualizing the Troubleshooting Process

Troubleshooting_Bromination cluster_solutions Troubleshooting Solutions start Start Bromination check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No over_bromination Over-bromination (Di-bromo product) check_yield->over_bromination Yes decomposition Decomposition check_yield->decomposition Yes isomers Isomeric Impurities check_purity->isomers Yes success Successful Bromination check_purity->success No solution1 Decrease NBS equivalents Lower Temperature Slow Addition over_bromination->solution1 solution2 Use Mild Reagent (NBS, CuBr2) Add Non-nucleophilic Base decomposition->solution2 solution3 Run in Dark Use NBS over Br2 isomers->solution3 solution1->start Re-run Experiment solution2->start Re-run Experiment solution3->start Re-run Experiment

Caption: A decision-making workflow for troubleshooting common issues in the bromination of 1H-pyrrolo[2,3-b]pyridin-4-amine.

References

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Available at: [Link]

  • Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. Available at: [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.* The Journal of Physical Chemistry A. Available at: [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Available at: [Link]

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH). Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]

  • N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. PubChem. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. Available at: [Link]

  • Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis and Purification of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols for researchers engaged in the synthesis and purification of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. As a crucial heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors, achieving high yield and purity of this intermediate is paramount.[1][2] This document is structured to address common challenges encountered in the laboratory, explaining the chemical principles behind each recommendation to empower researchers to make informed decisions.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My bromination of 1H-pyrrolo[2,3-b]pyridin-4-amine is resulting in low yield. What are the likely causes and how can I resolve this?

Low yield is a common issue stemming from several factors: incomplete reaction, product degradation, or competing side reactions. Below is a systematic approach to diagnosing and solving this problem.

  • Cause 1: Incomplete Reaction The 7-azaindole core is an electron-rich system, but the 4-amino group can modulate reactivity. The reaction may stall if the conditions are not optimal.

    • Solution: Re-evaluate your reaction parameters. Direct bromination is highly dependent on the activity of the brominating agent and the temperature. For electrophilic substitution on this scaffold, N-Bromosuccinimide (NBS) is a common reagent. Ensure at least 1.05 to 1.2 equivalents are used. The reaction often proceeds well at ambient temperature but may require gentle heating (40-50 °C) or extended reaction times (4-12 hours) for full conversion. Monitor progress meticulously using TLC or LC-MS.

  • Cause 2: Over-bromination (Side Reactions) The pyrrolo[2,3-b]pyridine nucleus is susceptible to further bromination, leading to the formation of di-bromo or other poly-brominated species, which consumes your starting material and complicates purification.

    • Solution: Control the stoichiometry of the brominating agent precisely. Add the brominating agent (e.g., a solution of NBS in DMF or a solid portion-wise) slowly to the reaction mixture at a reduced temperature (0-5 °C) to manage the reaction's exotherm and improve selectivity. This minimizes localized high concentrations of the electrophile that can lead to over-bromination.

  • Cause 3: Degradation During Workup The 4-amino-7-azaindole scaffold can be sensitive to strong acidic or basic conditions, potentially leading to decomposition during the aqueous workup phase.

    • Solution: Employ a mild workup procedure. Instead of strong acids or bases, use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture and quench any remaining acid byproducts (like succinimide from NBS). Wash the organic layer with brine to remove water-soluble impurities and dry thoroughly before solvent evaporation.

Q2: I'm observing multiple brominated isomers in my crude product analysis. How can I improve the regioselectivity for the C3 position?

Achieving high regioselectivity is critical. The electronic properties of the 7-azaindole ring system inherently favor electrophilic attack at the C3 position of the pyrrole ring. However, reaction conditions can erode this selectivity.

  • Mechanism Insight: The C3 position is the most nucleophilic carbon on the 7-azaindole core, making it the primary target for electrophiles like Br⁺. However, other positions can also react, especially under harsh conditions.

  • Solution 1: Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. Non-polar or moderately polar aprotic solvents are often preferred.

    • Recommended Solvents: Dichloromethane (DCM), Chloroform, or N,N-Dimethylformamide (DMF). DMF can help solubilize the starting material but may also accelerate the reaction, requiring better temperature control.

  • Solution 2: Pyrrole Nitrogen Protection: For challenging cases, protecting the pyrrole nitrogen (N-1) can prevent side reactions and sometimes enhance regioselectivity. However, this adds two steps to the synthesis (protection and deprotection) and is often unnecessary if the direct bromination is optimized. The use of protecting groups like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) has been documented for related syntheses.[1]

Q3: The final purification is challenging. The product co-elutes with impurities during column chromatography, or I struggle to find a good recrystallization solvent.

Purification is often the most significant bottleneck. The polarity of this compound is similar to that of the starting material and certain byproducts, making separation difficult.

  • Solution 1: Optimizing Flash Column Chromatography

    • ** adsorbent:** Use high-quality silica gel (230-400 mesh). If you suspect product degradation on silica, you can use silica pre-treated with triethylamine (by flushing the column with a 1-2% solution of Et₃N in your starting eluent) to neutralize acidic sites.

    • Eluent System: A gradient elution is typically most effective. Start with a less polar mixture and gradually increase the polarity. See the table below for starting points.

  • Solution 2: Recrystallization Recrystallization can be highly effective for removing small amounts of impurities if a suitable solvent system is identified. This often requires screening several solvents.

    • Technique: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Dissolve the crude material in a minimal amount of hot solvent, then allow it to cool slowly. Seeding with a pure crystal can aid nucleation.

Data Summary: Recommended Purification Systems
MethodRecommended Solvent Systems (Starting Points)Key Considerations
Flash Chromatography 1. Dichloromethane / Methanol (98:2 to 90:10 gradient) 2. Ethyl Acetate / Hexanes (50:50 to 100:0 gradient)Use of a small amount of triethylamine or ammonia in the eluent can reduce tailing. Monitor fractions carefully by TLC.
Recrystallization 1. Isopropanol / Water 2. Ethanol 3. AcetonitrileThe product is poorly soluble in water but soluble in many common organic solvents.[3] An anti-solvent technique may be effective.

Section 2: Visual Guides & Workflows

Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical path for diagnosing and addressing low yields in the synthesis of this compound.

LowYieldTroubleshooting start Low Yield Observed check_conversion Check Reaction Conversion (TLC / LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete  Starting Material  Remains complex_mixture Complex Mixture of Products check_conversion->complex_mixture  Multiple Spots /  Peaks Observed sol_incomplete1 Increase Reaction Time or Temperature Moderately incomplete->sol_incomplete1 sol_incomplete2 Verify Reagent Quality & Equivalents (e.g., NBS) incomplete->sol_incomplete2 sol_complex1 Improve Temperature Control (e.g., 0 °C Addition) complex_mixture->sol_complex1 sol_complex2 Slow Reagent Addition complex_mixture->sol_complex2 sol_complex3 Re-evaluate Solvent Choice complex_mixture->sol_complex3

Caption: Troubleshooting decision tree for low yield.

Reaction Scheme: Desired Bromination and Potential Side Reaction

This diagram illustrates the target transformation and a common over-bromination side product.

Caption: Target reaction and potential side product.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for laboratory synthesis and purification. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: Synthesis of this compound

This procedure is adapted from established principles for the bromination of electron-rich heterocycles.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of starting material) and stir until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 95:5 DCM/MeOH). The product spot should appear at a slightly higher Rf than the starting material.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Validation Checkpoint: The crude material can be analyzed by ¹H NMR and LC-MS to assess the conversion and impurity profile before proceeding to purification.

Protocol 2: Purification by Flash Column Chromatography
  • Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a hexanes/ethyl acetate mixture.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a mobile phase of 98:2 Dichloromethane/Methanol. Gradually increase the methanol percentage to 5% and then to 10% as needed to elute the product.

  • Collection: Collect fractions and analyze by TLC. Combine the pure fractions.

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified solid.

  • Validation Checkpoint: Assess final purity by ¹H NMR, LC-MS, and melting point. The pure compound should appear as a single spot on TLC in multiple solvent systems.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the key safety precautions for this reaction? A: N-Bromosuccinimide (NBS) is a corrosive and lachrymatory solid. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used (DMF, DCM) are also hazardous and should be handled with care.

  • Q: How should I store the final this compound product? A: The compound is a solid that should be stable under normal conditions.[3] For long-term storage, keep it in a tightly sealed container in a cool, dry, and dark place, such as a desiccator or refrigerator, to prevent potential degradation from light or moisture.

  • Q: Can I use elemental Bromine (Br₂) instead of NBS? A: While elemental bromine can be used, it is generally not recommended for this substrate on a lab scale. Bromine is highly corrosive, volatile, and difficult to handle. More importantly, it is often too reactive, leading to a higher likelihood of over-bromination and lower regioselectivity compared to NBS.

References

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine Information. Pipzine Chemicals.

  • Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. BOC Sciences.

  • This compound Basic Attributes. ECHEMI.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC).

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem, National Center for Biotechnology Information.

  • 1H-pyrrolo[2,3-b]pyridines Patent. Google Patents.

  • 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-bromo- synthesis. ChemicalBook.

  • 25. 1H-pyrrolo(2,3-b)pyridin-4-amine. PubChem, National Center for Biotechnology Information.

  • 30. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem, National Center for Biotechnology Information.

  • 21. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C–N and C–O Coupling. MDPI.

  • 16. 3-Bromo-7-azaindole synthesis. ChemicalBook.

Sources

Technical Support Center: Purification of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine and its analogs, a critical scaffold in medicinal chemistry.[1][2] The unique electronic properties of the 7-azaindole core, with its electron-rich pyrrole ring and electron-deficient pyridine ring, present specific challenges and opportunities in purification that this guide will address.[3]

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound analogs.

Issue 1: Low Recovery or Yield After Column Chromatography

Low recovery is a frequent and frustrating issue. The root cause often lies in the interaction between the basic amine functionality and the acidic nature of standard silica gel.

Potential Cause 1: Compound Streaking or Irreversible Adsorption on Silica Gel

  • Causality: The lone pair of electrons on the nitrogen atoms of your 7-azaindole analog can form strong hydrogen bonds or acid-base interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.[4] This leads to significant tailing on TLC plates and poor recovery from a column, as the compound "sticks" to the stationary phase.

  • Troubleshooting & Optimization:

    • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A concentration of 0.5-2% triethylamine (TEA) or ammonia in methanol is typically effective.[4][5]

    • Use of Deactivated or Functionalized Silica: For particularly stubborn compounds, consider using silica gel that has been end-capped or functionalized with amine groups. This neutralizes the acidic sites, minimizing unwanted interactions.[4]

    • Switch to an Alternative Stationary Phase: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.[5]

Potential Cause 2: Compound Insolubility During Column Loading

  • Causality: If the crude material is not fully dissolved in the loading solvent, it will precipitate at the top of the column. This leads to poor separation and significant loss of material.

  • Troubleshooting & Optimization:

    • Select an Appropriate Loading Solvent: Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane (DCM), or DCM with a small amount of Methanol).

    • Dry Loading Technique: If solubility is a major issue, adsorb the crude product onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting free-flowing powder can be carefully added to the top of the column. This technique ensures the compound is introduced to the column in a concentrated band.

Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification

Even after chromatography, you may find that your product is not as pure as desired. This often points to co-eluting impurities with similar polarities.

Potential Cause 1: Co-eluting Synthetic Byproducts

  • Causality: The synthesis of substituted 7-azaindoles can generate isomeric or structurally similar byproducts that have very similar polarities to the desired product, making them difficult to separate by standard chromatography.[6] For instance, regioselective bromination can sometimes yield small amounts of di-brominated or other positional isomers.[7]

  • Troubleshooting & Optimization:

    • Multi-Step Purification: A single purification method may be insufficient. Combining techniques is often necessary. For example, perform an initial flash column chromatography step, and then recrystallize the resulting material to remove closely related impurities.[5][8]

    • Orthogonal Chromatography: If impurities persist, switch to a different separation mode. If you used normal-phase (silica) chromatography, try reversed-phase (C18) chromatography. The different separation mechanism can often resolve compounds that co-elute on silica.[5]

Potential Cause 2: Unreacted Starting Materials or Reagents

  • Causality: Residual starting materials or reagents from the synthetic steps can contaminate the final product if not adequately removed during the initial workup.

  • Troubleshooting & Optimization:

    • Implement an Aqueous Workup: Before any chromatographic purification, ensure a thorough aqueous workup is performed.

    • Acid Wash: To remove unreacted amines, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This protonates the basic nitrogen atoms, rendering them soluble in the aqueous layer.[9] Caution: Only perform this step if your desired product is stable to acidic conditions.

    • Base Wash: To remove acidic impurities, wash with a dilute basic solution (e.g., saturated sodium bicarbonate).

Troubleshooting Workflow Diagram

The following diagram outlines a logical approach to troubleshooting common purification challenges with these analogs.

G start Crude Product check_purity Analyze Purity (TLC, LC-MS) start->check_purity is_pure Is Product Pure? check_purity->is_pure purify Column Chromatography is_pure->purify No success Pure Product is_pure->success Yes post_purify_check Analyze Fractions (TLC, LC-MS) purify->post_purify_check ts_workup Review Workup: - Acid/Base Wash purify->ts_workup Consider if impurities are from starting materials low_yield Low Yield? post_purify_check->low_yield still_impure Still Impure? low_yield->still_impure No ts_streaking Troubleshoot: - Add TEA/NH3 to eluent - Use Amine-Silica/Alumina low_yield->ts_streaking Yes ts_impurities Troubleshoot: - Recrystallize - Use Reversed-Phase HPLC still_impure->ts_impurities Yes still_impure->success No ts_streaking->purify ts_impurities->success ts_workup->start fail Re-evaluate Synthesis

Caption: Troubleshooting workflow for purifying 3-bromo-4-amino-7-azaindole analogs.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for flash column chromatography of a this compound analog?

A1: A robust starting point is crucial for success. The following step-by-step protocol is recommended:

Step-by-Step Column Chromatography Protocol

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a gradient of ethyl acetate (EtOAc) in heptane or dichloromethane (DCM) in methanol (MeOH).[8] Aim for an Rf value of 0.2-0.3 for your desired compound. Add 1% triethylamine (TEA) to the TLC solvent jar to simulate column conditions and check for improved spot shape.

  • Column Packing: Pack a glass column with silica gel (~50-100x the mass of your crude product) using your initial, low-polarity eluent (e.g., 10% EtOAc/Heptane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude material in a minimal amount of DCM. If necessary, add a few drops of MeOH to ensure complete dissolution. Load the solution carefully onto the top of the silica bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution). For example, you might increase the concentration of EtOAc from 10% to 50%. A typical gradient for these compounds could be DCM with 0-10% MeOH, with both solvents containing 1% TEA.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the final traces of TEA, you may need to co-evaporate with a solvent like DCM several times.

Q2: My purified amine analog is a stable solid, but it turns yellow or brown upon standing. Why does this happen and how can I prevent it?

A2: Discoloration is a classic sign of oxidation.[10] The electron-rich aromatic amine is susceptible to air oxidation, a process that can be accelerated by light. The resulting colored byproducts are often N-oxides or other complex oxidized species.

  • Repurification: If the discoloration is minor, the compound can often be repurified by recrystallization from a suitable solvent system under an inert atmosphere.

  • Prevention: The key is proper handling and storage. Purified this compound analogs should be stored in a sealed vial under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place, such as a freezer at -20°C.[10][11][12]

Q3: Is recrystallization a good primary purification method for these analogs?

A3: Yes, if your crude product is of reasonable purity (>85-90%), recrystallization can be a highly effective and scalable purification method.[8] It is particularly good at removing small amounts of impurities that have different solubility profiles from your product.

  • Solvent Selection: The key is finding a solvent system where your compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems for 7-azaindole derivatives include ethanol/water, ethyl acetate/heptane, or isopropanol.

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q4: Besides unreacted starting materials, what are the most common impurities from the synthesis of these compounds?

A4: The nature of impurities is highly dependent on the synthetic route. However, some common classes of impurities include:

Impurity TypeOriginSuggested Removal Method
Di-brominated Species Over-bromination during the halogenation step.Careful column chromatography; polarity is often similar to the mono-brominated product. Recrystallization may also be effective.
Positional Isomers Lack of regioselectivity in substitution or cyclization reactions.[7]High-performance flash chromatography or preparative HPLC is often required. Isomer separation can be very challenging.
Hydrolysis Products If protecting groups are used (e.g., SEM-Cl), incomplete reactions or side reactions during deprotection can lead to various byproducts.[6]Column chromatography with an optimized solvent system.
Residual Palladium Catalyst If cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are used.[6][13]Filtration through a pad of Celite or treatment with a metal scavenger.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • PubMed. (n.d.). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Retrieved from [Link]

  • ResearchGate. (2009). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H6BrN3, 500 mg. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

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overcoming poor regioselectivity in 7-azaindole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with the 7-azaindole scaffold. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to address the significant challenge of achieving regioselectivity in the functionalization of this critical heterocycle. As Senior Application Scientists, we have designed this guide to explain not just the how, but the fundamental why behind each strategic choice, ensuring you can adapt and overcome challenges in your own experiments.

Understanding the Core Challenge: The Inherent Reactivity of 7-Azaindole

The 7-azaindole nucleus is a bioisostere of indole, prized for its role in medicinally active compounds.[1][2] However, its electronic structure presents a primary hurdle for synthetic chemists. The pyrrole ring is inherently electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic substitution and many transition-metal-catalyzed reactions.[3][4] Conversely, the pyridine ring is electron-deficient, rendering positions C4, C5, and C6 less reactive and difficult to functionalize directly. Overcoming this innate C3 preference is the key to unlocking the full synthetic potential of the scaffold.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses the most common problems encountered during 7-azaindole functionalization in a question-and-answer format.

Problem 1: My reaction exclusively yields the C3-functionalized product, but my target is the pyridine ring (C6).

Q: I attempted a standard bromination/acylation and only isolated the C3-substituted isomer. Why is this happening and how can I target the C6 position?

A: This outcome is expected due to the high intrinsic nucleophilicity of the C3 position. Standard electrophilic additions will almost always favor this site.[5] To override this inherent reactivity and target the C6 position, a directing group strategy is required.

Causality: A directing group is a chemical moiety temporarily installed on the molecule to steer a reagent to a specific, otherwise disfavored, position. For 7-azaindole, the most effective strategies involve either activating the pyridine ring or physically directing a metal catalyst.

Solution 1: Directed ortho Metalation (DoM) with an N7-Directing Group This is the most robust and versatile method. By installing a Directed Metalation Group (DMG), such as a diisopropylcarbamoyl chloride (CON(iPr)₂), onto the N7 nitrogen, you can direct a strong base (typically an organolithium reagent like LDA or s-BuLi) to selectively deprotonate the adjacent C6 position. The resulting C6-lithiated species can then be quenched with a wide variety of electrophiles (E+).[6][7]

Solution 2: N-Oxide Strategy for Palladium-Catalyzed C-H Arylation For specific reactions like C-H arylation, forming the N-oxide of the 7-azaindole activates the pyridine ring. This modification alters the electronic properties of the scaffold, enabling palladium catalysts to regioselectively functionalize the C6 position with aryl bromides.[8][9]

Problem 2: I am getting a mixture of C2 and C3 isomers in my Palladium-catalyzed C-H activation reaction.

Q: My goal was to achieve a C2-arylation, but the reaction is unselective. How can I gain precise control to favor the C2 position?

A: Achieving C2 selectivity requires overcoming the reactivity of both the C3 position and other sites. This is where an advanced directing group strategy, known as the "DMG Dance," becomes essential. Direct C2 functionalization without a directing group is extremely challenging and rarely selective.[10]

Causality: The "DMG Dance" is a controlled, base-catalyzed isomerization of a carbamoyl directing group from the N7 position to the N1 position.[6][11] Once at the N1 position, the carbamoyl group directs metalation exclusively to the C2 position, providing clean and predictable reactivity.

Solution: The Iterative "DMG Dance" Strategy

  • Install DMG at N7: Begin by installing the carbamoyl group at the N7 position.

  • Functionalize C6 (Optional): If desired, perform the first DoM reaction to functionalize the C6 position as described in Problem 1.

  • Induce the "Dance": Treat the N7-carbamoyl azaindole with a catalytic amount of the corresponding carbamoyl chloride. This promotes the migration of the DMG from N7 to N1.[6][12]

  • Functionalize C2: With the DMG now at the N1 position, perform a second DoM reaction. The group will now direct lithiation to the C2 position, which can be quenched with your desired electrophile.

This powerful sequence allows for the programmed, iterative functionalization of both the C6 and C2 positions with high fidelity.[7]

Problem 3: My reaction is sluggish and gives low yields, even with a directing group.

Q: I've installed an N7-carbamoyl group to target C6, but the metalation step is inefficient. What experimental parameters are most critical to optimize?

A: Inefficiency in DoM reactions often stems from suboptimal conditions related to the base, solvent, temperature, or additives. The stability of the lithiated intermediate is paramount.

Causality: The formation and stability of the organolithium intermediate are highly dependent on the reaction environment. The choice of base dictates the efficiency of deprotonation, while solvent and temperature control the solubility and lifetime of the reactive intermediate.

Troubleshooting Checklist:

  • Base Selection: Is your base strong enough? For 7-azaindoles, lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) are typically required. Ensure the base is fresh and properly titrated.

  • Temperature Control: These reactions must be kept cold, typically at -78 °C, to prevent decomposition of the lithiated intermediate and unwanted side reactions. Ensure your cooling bath is stable throughout the addition and reaction time.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the standard solvent. Ensure it is rigorously dried, as any protic impurities will quench the organolithium species.

  • Addition Order: For sensitive substrates, an "inverse addition" protocol, where the substrate solution is added slowly to the cold base solution, can sometimes improve yields by maintaining a low concentration of the substrate relative to the base.[6]

  • Quenching: Ensure your electrophile is added neat or as a solution in dry THF at -78 °C and that the reaction is allowed to warm slowly to room temperature to ensure complete reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose directing group for achieving regioselectivity away from C3? The N,N-diisopropylcarbamoyl group (-CON(iPr)₂) is widely considered the most effective and versatile DMG for 7-azaindole.[6][12] It reliably directs metalation to C6 when placed at N7 and to C2 when at N1, and its migration can be controlled.

Q2: How do I remove the carbamoyl directing group after I have functionalized the ring? The carbamoyl group is robust but can be removed under strong basic or acidic hydrolysis conditions, or via reduction with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄), which will also reduce the carbamoyl to an aminomethyl group. The specific conditions depend on the stability of the other functional groups on your molecule.

Q3: Is it possible to functionalize the C4 or C5 positions? Direct functionalization at C4 and C5 is the most difficult challenge due to their remote location from the heteroatoms.[9] While standard DoM does not work for these positions, specialized methods have been developed. For instance, the use of a transient directing group like glycine in the presence of a palladium catalyst has been shown to promote C4-arylation.[8] These methods are less general but provide a route to these challenging positions.

Q4: I don't want to use a directing group. Are there any reliable methods for direct C3 functionalization? Yes. If C3 is your target, you are in luck. Several methods provide excellent regioselectivity for the C3 position without requiring a directing group.

  • Iodine-Catalyzed Chalcogenation: A simple and efficient method for C3-sulfenylation or C3-selenylation uses catalytic I₂ in DMSO with NH-free 7-azaindoles.[13][14]

  • Palladium-Catalyzed Oxidative Alkenylation: A direct oxidative Heck reaction using Pd(OAc)₂ as a catalyst and O₂ as the terminal oxidant can selectively install alkenyl groups at the C3 position.[4]

Visualization of Strategic Workflows

The following diagrams illustrate the logical pathways for achieving regioselective functionalization.

decision_tree start Target Position? c3 C3 Position start->c3  Inherent  Reactivity c6 C6 Position start->c6  Requires  Strategy c2 C2 Position start->c2  Requires  Strategy c4_c5 C4 / C5 Positions start->c4_c5  Advanced  Strategy strategy_c3 Direct Electrophilic Addition or Pd-Catalyzed Oxidative Heck c3->strategy_c3 strategy_c6 N7-DMG with DoM or N-Oxide Strategy c6->strategy_c6 strategy_c2 N1-DMG with DoM (via DMG Dance) c2->strategy_c2 strategy_c4_c5 Specialized Methods (e.g., Transient DG) c4_c5->strategy_c4_c5

Caption: Decision tree for selecting a regiocontrol strategy.

dmg_dance_workflow cluster_c6 Step 1: C6 Functionalization cluster_dance Step 2: DMG Dance cluster_c2 Step 3: C2 Functionalization start N7-Carbamoyl 7-Azaindole dom1 DoM: 1. s-BuLi, THF, -78°C 2. Quench with E¹+ start->dom1 prod1 C6-Functionalized Product dom1->prod1 dance Isomerization: cat. ClCON(iPr)₂ prod1->dance prod2 N1-Carbamoyl Isomer dance->prod2 dom2 DoM: 1. LDA, THF, -78°C 2. Quench with E²+ prod2->dom2 prod3 C2,C6-Difunctionalized Product dom2->prod3

Caption: Workflow for iterative C6 and C2 functionalization via the DMG Dance.

Data Summary: Regioselective Reaction Conditions

The following table summarizes optimized conditions for key regioselective transformations, providing a quick reference for experimental setup.

Target PositionReaction TypeCatalyst / ReagentBase / AdditiveSolventTemp (°C)Typical Yield (%)Reference
C3 SulfenylationI₂ (20 mol%)N/ADMSO8072-95[13]
C3 AlkenylationPd(OAc)₂ (10 mol%)Cu(OTf)₂, PPh₃DMFRT60-85[4]
C6 Arylation (DoM)s-BuLi (1.3 equiv)TMEDATHF-7865-90[6]
C6 Arylation (N-Oxide)Pd(OAc)₂ (4 mol%)Cs₂CO₃, DavePhosToluene11046-87[8]
C2 Iodination (DoM)LDA (2.2 equiv)I₂ (quench)THF-78~90[6]
C4 ArylationPd(OAc)₂ (20 mol%)Glycine, AgTFAAcOH/HFIP/H₂O11045-92[8]

Key Experimental Protocols

Protocol 1: Regioselective C6-Functionalization via Directed ortho Metalation (DoM)

This protocol describes the C6-iodination of N7-diisopropylcarbamoyl-7-azaindole, adapted from Snieckus et al.[6]

Materials:

  • N7-(N,N-diisopropylcarbamoyl)-7-azaindole

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexanes)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add N7-carbamoyl-7-azaindole (1.0 equiv). Dissolve in anhydrous THF (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Metalation: Add s-BuLi (1.3 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color. Stir the mixture at -78 °C for 1 hour.

  • Quench: In a separate flask, prepare a solution of iodine (1.5 equiv) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.

  • Warm & Quench: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C6-iodo-7-azaindole derivative.

Protocol 2: Iodine-Catalyzed Regioselective C3-Sulfenylation

This protocol describes the direct, catalyst-controlled sulfenylation of NH-free 7-azaindole, adapted from Singh et al.[13]

Materials:

  • 7-Azaindole

  • Thiophenol (or other thiol)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add 7-azaindole (1.0 equiv) and DMSO (to make a 0.2 M solution).

  • Catalyst Addition: Add iodine (20 mol %) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add the desired thiol (1.1 equiv) to the reaction mixture.

  • Heating: Place the flask in a preheated oil bath at 80 °C and stir for 6 hours in open air (the reaction uses atmospheric oxygen, with DMSO as an oxidant).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Add water and saturated Na₂S₂O₃ solution to quench the reaction and dissolve inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the pure C3-sulfenylated 7-azaindole product.

References
  • Singh, R., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 89(23), 17042-17058. [Link]

  • Shibasaki, M., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(2), 789. [Link]

  • Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • Wu, Z., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(53), 31819-31823. [Link]

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. ResearchGate. [Link]

  • Chemistry World. (2019). Directing group 'dance' decorates heterocycles. Chemistry World. [Link]

  • PubMed. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. PubMed. [Link]

  • Bounaas, M., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(16), 4936. [Link]

  • Das, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11749-11762. [Link]

  • Hong, X., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(18), 5345-5353. [Link]

  • Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]

  • PubMed. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. [Link]

  • Minoux, D., et al. (1998). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Tetrahedron, 54(36), 10881-10904. [Link]

  • Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-6. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. ResearchGate. [Link]

  • Reddy, T. J., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949-7962. [Link]

  • Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(7), 1853-1859. [Link]

  • Das, P., et al. (2017). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters, 19(17), 4584-4587. [Link]

  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Andrade, J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 464. [Link]

Sources

stability issues of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 4-amino-3-bromo-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a 7-azaindole core. This scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, the combination of an electron-rich pyrrole ring, a pyridine ring, a primary aromatic amine, and a bromo substituent introduces specific chemical reactivities that can lead to degradation in solution. This guide provides a proactive approach to identifying and mitigating these stability issues.

Part 1: Troubleshooting Guide for Common Stability Issues

This section addresses specific experimental observations that may indicate degradation of this compound in solution.

Issue 1: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Observation: You observe new, unexpected peaks in your HPLC or LC-MS chromatogram after preparing or storing a solution of the compound. The area of the parent peak decreases over time.

Potential Causes & Solutions:

  • Oxidative Degradation: The 7-azaindole ring is susceptible to oxidation, which can be accelerated by air, light, or trace metal impurities.[3] The electron-donating amino group can further activate the ring system towards oxidation.

    • Solution:

      • Solvent Degassing: Use solvents that have been thoroughly degassed by sparging with an inert gas (nitrogen or argon) to remove dissolved oxygen.

      • Inert Atmosphere: Prepare and store solutions under an inert atmosphere.

      • Antioxidants: For stock solutions intended for long-term storage, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT), although compatibility with your downstream application must be verified.

  • Hydrolysis (pH-Mediated Degradation): The compound's stability can be highly pH-dependent. In strongly acidic or basic conditions, the molecule can undergo hydrolysis or other rearrangements. For instance, studies on similar heterocyclic compounds show that stability is often maximal near neutral pH.[4][5]

    • Solution:

      • pH Control: Maintain the solution pH between 6.0 and 7.5 for maximal stability. Use buffered solutions (e.g., phosphate-buffered saline) for aqueous experiments.

      • Avoid Strong Acids/Bases: If your experimental protocol requires acidic or basic conditions, prepare the solution immediately before use and minimize exposure time.

  • Photodegradation: Aromatic and heterocyclic compounds, especially those with fluorescent properties like 7-azaindole, are often light-sensitive.[6]

    • Solution:

      • Use Amber Vials: Always prepare and store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

      • Minimize Light Exposure: Conduct experimental manipulations in a shaded area or under low-light conditions whenever possible.

Workflow for Investigating Degradation

If you suspect degradation, a systematic approach is crucial. A forced degradation study is the industry-standard method for identifying the chemical liabilities of a molecule.[7]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Prep Prepare Stock Solution (e.g., in DMSO or Acetonitrile) Split Aliquot into 5 Vials Prep->Split Acid Acidic (e.g., 0.1 M HCl) Split->Acid Base Basic (e.g., 0.1 M NaOH) Split->Base Ox Oxidative (e.g., 3% H₂O₂) Split->Ox Thermal Thermal (e.g., 60°C) Split->Thermal Photo Photolytic (ICH Q1B light exposure) Split->Photo Incubate Incubate for a defined period (e.g., 24, 48 hours) Analyze Analyze all samples by LC-MS/MS Incubate->Analyze Result Identify Conditions Causing Degradation & Characterize Degradants Analyze->Result

Caption: Workflow for a forced degradation study.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing this compound?

A1: The compound is generally soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). For short-term storage, high-quality, anhydrous DMSO is recommended. For longer-term storage (weeks to months), it is advisable to store aliquots of the DMSO stock solution at -20°C or -80°C under an inert atmosphere to minimize degradation from both oxidation and water absorption by DMSO. Avoid repeated freeze-thaw cycles.

Q2: My solution has turned yellow/brown. Is the compound degraded?

A2: A change in color, particularly to yellow or brown, is a strong indicator of degradation. This is often associated with oxidation, which can lead to the formation of colored polymeric byproducts or highly conjugated degradation products. You should discard the solution and prepare a fresh one, taking precautions to prevent oxidation (e.g., using degassed solvents and storing under inert gas).

Q3: Can I expect debromination to occur in solution?

A3: While possible, spontaneous debromination under typical laboratory conditions (neutral pH, room temperature, in the dark) is generally not the primary degradation pathway. However, debromination can be induced under certain conditions, such as in the presence of reducing agents or during some palladium-catalyzed cross-coupling reactions where reductive dehalogenation is a known side reaction.[8] It can also be a potential pathway in photolytic degradation.

Q4: How does pH affect the stability of the compound?

A4: The stability is significantly influenced by pH due to the presence of two basic centers: the pyridine nitrogen and the 4-amino group.

  • Acidic pH (<5): Both nitrogens will be protonated. This makes the aromatic system more electron-deficient, which could potentially increase susceptibility to nucleophilic attack by water (hydrolysis), although this is generally slow. More importantly, acidic conditions can catalyze other degradation reactions.[4]

  • Neutral pH (6-7.5): This is the predicted range of maximum stability, where the molecule is largely in its neutral form.

  • Basic pH (>9): In strongly basic solutions, the pyrrole N-H proton can be abstracted, forming an anionic species. This significantly increases the electron density of the ring system, making it highly susceptible to oxidation.

Predicted Degradation Pathways Diagram

G cluster_oxidation Oxidation (Air, H₂O₂) cluster_hydrolysis Hydrolysis (Strong Acid/Base) cluster_photolysis Photolysis (UV/Visible Light) Start This compound Ox_Product Hydroxylated/Oxidized Derivatives (e.g., quinone-imine type) Start->Ox_Product O₂ / Light Hydrolysis_Product 4-hydroxy derivative (Debromination may also occur) Start->Hydrolysis_Product H₃O⁺ / OH⁻ Photo_Product Radical-mediated products, Debromination, Dimers Start->Photo_Product

Caption: Plausible degradation pathways for the compound.

Q5: What analytical method is best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with Mass Spectrometry (LC-MS/MS), is the gold standard.[9][10]

  • HPLC with UV detection: Allows for the quantification of the parent compound and the detection of new degradant peaks. A gradient elution method using a C18 column is a good starting point.

  • LC-MS/MS: Essential for identifying the mass of the degradation products, which provides critical clues to their structures and helps in elucidating the degradation pathways.[11][12]

Part 3: Recommended Protocols & Data

Protocol: Preparation of a Standard Stock Solution
  • Weighing: Accurately weigh the solid this compound in a clean, dry vial.

  • Solvent Addition: Add high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate briefly until the solid is completely dissolved.

  • Inert Overlay: Gently flush the headspace of the vial with an inert gas (argon or nitrogen).

  • Storage: Seal the vial tightly with a PTFE-lined cap. For short-term use (< 24 hours), store at 2-8°C, protected from light. For long-term storage, dispense into single-use aliquots in amber vials, flush with inert gas, and store at -80°C.

Table: Summary of Stability and Handling Recommendations
ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMFGood solubility and generally inert.
Storage (Solid) 2-8°C, dry, dark, inert atmospherePrevents slow degradation from moisture, light, and air.
Storage (Solution) -80°C, single-use aliquots, inert gasMinimizes oxidation, hydrolysis, and effects of freeze-thaw cycles.
pH (Aqueous) 6.0 - 7.5 (Buffered)Predicted range of maximum stability. Avoids acid/base-catalyzed degradation.[4][5]
Light Protect from light (amber vials)Prevents potential photolytic degradation.[6]
Atmosphere Handle under inert gas (Ar, N₂)Minimizes oxidative degradation.[3]
Analysis Method Gradient HPLC or LC-MS/MSAllows for separation and identification of parent compound and degradants.[9][10]

References

Sources

Technical Support Center: Optimization of Palladium Catalysis for 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a key intermediate in pharmaceutical and agrochemical research.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these crucial synthetic transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.

The 7-azaindole scaffold, of which this compound is a derivative, presents unique challenges in cross-coupling reactions. The presence of multiple nitrogen atoms can lead to catalyst inhibition or undesired side reactions.[3][4] This guide will equip you with the knowledge to overcome these hurdles and achieve successful and reproducible couplings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Low or No Product Formation

Q1: I'm not seeing any product formation in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes?

A1: The absence of product can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate stability.

  • Catalyst Deactivation: The pyridine nitrogen in the 7-azaindole ring can coordinate to the palladium center, leading to catalyst deactivation.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.[3] Consider using pre-formed palladium catalysts such as Pd(dppf)Cl₂ which can be more robust.[5]

  • Inappropriate Base Selection: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid.[6] An unsuitable base can lead to a stalled reaction.

    • Solution: Screen a variety of bases. While inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly effective, the optimal choice is substrate-dependent.[3][6] For sensitive substrates, a weaker base may be necessary to prevent decomposition.

  • Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[7]

  • Poor Substrate Quality: Impurities in either the this compound or the boronic acid can interfere with the reaction.

    • Solution: Verify the purity of your starting materials by NMR or LC-MS. Boronic acids are prone to dehydration to form boroxines, which can affect reactivity.[8]

Q2: My Buchwald-Hartwig amination of this compound with a primary amine is failing. What should I troubleshoot?

A2: Buchwald-Hartwig aminations with this substrate can be challenging due to the unprotected N-H on the pyrrole ring and the potential for catalyst inhibition.

  • N-H Reactivity: The pyrrole N-H is acidic and can react with the strong bases typically used in Buchwald-Hartwig reactions, leading to side products or catalyst deactivation.

    • Solution: While methods for unprotected halo-7-azaindoles exist, N-protection of the pyrrole ring can significantly improve reaction outcomes.[1][9] Common protecting groups include benzyl (Bn) or phenylsulfonyl (SO₂Ph). If proceeding with the unprotected substrate, a careful choice of base is crucial. LiHMDS has been shown to be effective in some cases.[1]

  • Ligand Choice: The ligand is critical for a successful Buchwald-Hartwig amination.

    • Solution: For primary amines, ligands like BrettPhos are specifically designed to promote C-N bond formation.[10] Xantphos has also been reported to be effective for C-N coupling with N-protected 4-bromo-7-azaindoles.[2]

  • Catalyst Precursor: The choice of palladium source can impact the reaction's success.

    • Solution: Using palladium precatalysts can lead to more consistent results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[11]

Formation of Side Products

Q3: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A3: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other.

  • Reaction Conditions: This side reaction can be favored by certain conditions.

    • Solution: Ensure a strictly inert atmosphere to prevent oxidative processes that can lead to homocoupling.[12] Optimizing the reaction temperature and catalyst loading can also help. Sometimes, lowering the temperature can suppress this side reaction.

  • Stoichiometry: An excess of boronic acid can sometimes contribute to homocoupling.

    • Solution: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used, a very large excess should be avoided.

Q4: In my amination reaction, I'm seeing debromination of my starting material. What causes this and how can I prevent it?

A4: Debromination, or hydrodehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen atom.

  • Catalyst and Base Combination: Certain palladium catalysts and strong bases can promote this pathway.

    • Solution: This often indicates that the reductive elimination step is slow compared to competing pathways. Screening different ligands and bases can help identify a system that favors the desired C-N bond formation. In some cases, a less reactive base might be beneficial.

Frequently Asked Questions (FAQs)

Q5: What is the best general-purpose palladium catalyst and ligand combination to start with for coupling reactions with this compound?

A5: There is no single "best" combination, as the optimal choice is highly dependent on the specific coupling partners and reaction type (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). However, a good starting point for screening would be:

  • For Suzuki-Miyaura: Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a bulky phosphine ligand like SPhos.[5][13]

  • For Buchwald-Hartwig: A palladium precatalyst with a ligand from the Buchwald family, such as RuPhos or XPhos, particularly if the 7-azaindole is N-protected.[1][14]

Q6: How critical is the choice of solvent for these coupling reactions?

A6: The solvent can have a significant impact on the reaction outcome by influencing the solubility of reagents and the stability of catalytic intermediates.[15]

  • Common Solvents: Aprotic polar solvents like dioxane, THF, DMF, and toluene are frequently used.[3][8] For Suzuki-Miyaura reactions, a co-solvent system, often with water, is common to facilitate the dissolution of the inorganic base.[6]

  • Recommendation: It is advisable to screen a few different solvents during the optimization process. Ensure that the chosen solvent is anhydrous and degassed.

Q7: Should I protect the pyrrole N-H of this compound before attempting a cross-coupling reaction?

A7: While there are reports of successful couplings on the unprotected substrate, N-protection is generally recommended, especially for large-scale synthesis or when encountering difficulties.[1][9] Protection can prevent side reactions at the N-H position and improve the overall efficiency and reproducibility of the coupling.[9] The choice of protecting group should be considered carefully to ensure it is stable to the reaction conditions and can be removed without affecting the final product.

Q8: Can high-throughput screening be used to optimize my reaction conditions?

A8: Yes, high-throughput experimentation (HTE) is an excellent strategy for rapidly screening a wide range of catalysts, ligands, bases, and solvents to identify the optimal conditions for your specific substrates.[16][17] This approach can save significant time and resources compared to traditional one-at-a-time optimization.

Experimental Protocols

General Protocol for High-Throughput Screening of Suzuki-Miyaura Coupling Conditions

This protocol is designed for a 96-well plate format to efficiently screen multiple reaction parameters.

Materials:

  • This compound (N-protected, if desired)

  • Arylboronic acid

  • Palladium catalyst/precatalyst library

  • Ligand library

  • Base library (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvents (e.g., dioxane, toluene, DMF)

  • 96-well reaction block with septa

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Plate Preparation: In a glovebox, dispense the solid reagents (this compound, arylboronic acid, base, catalyst, and ligand) into the wells of the 96-well plate according to your experimental design.

  • Solvent Addition: Add the appropriate anhydrous, degassed solvent to each well.

  • Sealing and Reaction: Seal the plate with a septum mat and transfer it to a heating block. Heat the reaction at the desired temperature for the specified time.

  • Quenching and Analysis: After the reaction is complete, cool the plate to room temperature. Quench each reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the product formation in each well using high-throughput techniques such as LC-MS or GC-MS.

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing a palladium-catalyzed cross-coupling reaction.

G cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategy cluster_outcome Outcome start Initial Reaction Conditions check_yield Low or No Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No optimize_catalyst Screen Catalysts & Ligands check_yield->optimize_catalyst Yes check_side_products->optimize_catalyst success Successful Coupling check_side_products->success No optimize_base Screen Bases optimize_catalyst->optimize_base optimize_solvent Screen Solvents optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->check_yield re_evaluate Re-evaluate Approach optimize_temp->re_evaluate If still unsuccessful

Caption: A workflow for troubleshooting palladium-catalyzed coupling.

Concluding Remarks

The successful palladium-catalyzed coupling of this compound is a multifactorial challenge that requires careful consideration of the catalyst system, reaction conditions, and substrate reactivity. By systematically addressing common issues such as catalyst deactivation, inappropriate base or ligand selection, and the presence of side reactions, researchers can significantly improve their chances of success. This guide provides a framework for logical troubleshooting and optimization, empowering you to develop robust and efficient synthetic routes for the functionalization of this important heterocyclic scaffold.

References

  • Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... - ResearchGate. Available at: [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles - DSpace@MIT. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 - Organic Chemistry Portal. Available at: [Link]

  • Optimization of the Reaction Conditions for C-N Coupling. - ResearchGate. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed Central. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]

  • Optimization of reaction conditions for palladium-catalyzed amination... - ResearchGate. Available at: [Link]

  • A high-throughput screening protocol for fast evaluation of enantioselective catalysts. Available at: [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • High-Throughput Screening Techniques in Catalysis. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • High-throughput screening of drug leads | Science in the Classroom. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF - ResearchGate. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. Available at: [Link]

  • High-throughput synthesis and screening of new catalytic materials for the direct epoxidation of propylene - PubMed. Available at: [Link]

  • Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines - Chemical Communications (RSC Publishing). Available at: [Link]

  • Palladium-catalyzed multicomponent coupling of alkynes, imines, and acid chlorides: a direct and modular approach to pyrrole synthesis - PubMed. Available at: [Link]

Sources

avoiding dimer formation in 4-amino-7-azaindole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic methodologies involving 4-amino-7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical scaffold. Here, we address one of the most persistent challenges in the functionalization of this heterocycle: the formation of unwanted dimers, particularly in metal-catalyzed cross-coupling reactions. Our goal is to provide you with a deep mechanistic understanding, actionable troubleshooting strategies, and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding dimerization in 4-amino-7-azaindole chemistry.

Q1: What is "dimer formation" in the context of 4-amino-7-azaindole reactions?

A: Dimer formation is an undesired side reaction where two molecules of a 7-azaindole derivative couple with each other. In the context of palladium-catalyzed reactions like the Buchwald-Hartwig amination, this typically occurs when a deprotonated 7-azaindole molecule acts as a nucleophile, attacking a second catalyst-activated azaindole molecule instead of the intended coupling partner. This results in a significant loss of yield and complicates purification.

Q2: Why is the unprotected N-H of the 7-azaindole pyrrole ring so problematic?

A: The N-H proton of the 7-azaindole core is acidic (pKa ≈ 16-18 in DMSO) and is readily deprotonated by the strong bases used in many cross-coupling reactions. The resulting 7-azaindole anion is a potent nucleophile. This creates a direct competition: the anion can react with the palladium center, leading to the formation of undesired byproducts, including dimers. Effectively, the substrate itself becomes a competing nucleophile in the reaction meant to couple it with an external amine.[1][2]

Q3: In which specific reaction is dimerization most commonly observed?

A: Dimerization is most prevalent in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, used to install substituents on the pyridine ring (e.g., at the C4 or C5 position).[3] These reactions create an electrophilic palladium-azaindole intermediate that is susceptible to nucleophilic attack by another deprotonated azaindole molecule present in the reaction mixture.

Q4: What are the primary strategies to control or eliminate this dimerization?

A: There are three main pillars for controlling dimerization:

  • Rational Ligand & Catalyst Selection: Employing modern, sterically hindered, and electron-rich biarylphosphine ligands is the most effective strategy. These ligands accelerate the desired reductive elimination step, outcompeting the undesired dimerization pathway.[4]

  • Strategic Base Selection: Using a base that effectively deprotonates the azaindole N-H, like Lithium bis(trimethylsilyl)amide (LiHMDS), can create a uniform anionic state that is surprisingly less reactive in dimerization pathways when paired with the right catalyst system.[5]

  • N-H Protection: While modern catalysts often make it unnecessary, protecting the pyrrole nitrogen with a suitable group (e.g., SEM, TIPS) completely removes the problematic N-H proton, thus preventing dimerization.[6] This is a robust but less atom-economical approach.

In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving dimerization issues in your reactions.

Problem: High Percentage of Dimer Detected in Buchwald-Hartwig Amination of Halo-4-amino-7-azaindole

When attempting to couple a primary or secondary amine with a halogenated 4-amino-7-azaindole, you observe a significant amount of a dimeric byproduct by LCMS or NMR, leading to low yields of the desired product.

The formation of the dimer is a kinetic problem. The rate of the undesired reaction (dimerization) is competitive with the rate of the desired reaction (C-N coupling with the target amine). Our strategy is to manipulate the reaction conditions to selectively accelerate the desired pathway.

G start High Dimer Formation (>15%) Detected ligand_q Which Ligand/Catalyst System? start->ligand_q ligand_old Standard Ligands (e.g., PPh3, BINAP) ligand_q->ligand_old Ineffective ligand_new Modern Biarylphosphine Ligands (e.g., RuPhos, BrettPhos, XPhos) ligand_q->ligand_new Optimal ligand_sol ACTION: Switch to a modern Buchwald ligand and precatalyst. (e.g., RuPhos G3 Pd + RuPhos) ligand_old->ligand_sol base_q Which Base? ligand_new->base_q ligand_sol->base_q base_alkoxide Alkoxide Bases (e.g., NaOt-Bu, K2CO3) base_q->base_alkoxide Suboptimal base_amide Amide Base (e.g., LiHMDS) base_q->base_amide Optimal base_sol ACTION: Switch base to LiHMDS. Ensures full deprotonation of N-H. base_alkoxide->base_sol cond_q Reaction Conditions? base_amide->cond_q base_sol->cond_q cond_harsh High Temperature (>80 °C) High Concentration (>0.2 M) cond_q->cond_harsh Favors Dimer cond_sol ACTION: Lower temperature and concentration. Consider running at RT or 40-60 °C. Dilute to 0.1 M. cond_harsh->cond_sol final_check Is Dimer Still Present? cond_sol->final_check protect ACTION: Use N-H Protecting Group Strategy. (e.g., SEM-Cl, TIPS-Cl) final_check->protect Yes success Problem Solved final_check->success No

Caption: Troubleshooting workflow for dimer formation.

  • Solution 1: Upgrade Your Catalyst System.

    • Expertise: First-generation palladium catalysts with simple phosphine ligands are often not robust enough to handle the dual nucleophilicity of unprotected 7-azaindoles. Modern biarylphosphine ligands, developed extensively by the Buchwald group, are specifically designed to overcome such challenges.[4] Ligands like RuPhos and BrettPhos possess the steric bulk and electronic properties to promote the final, desired C-N reductive elimination from the palladium center at a much faster rate than competing side reactions.[5]

    • Trustworthiness: Using commercially available palladium precatalysts (e.g., RuPhos G3-Pd) ensures the reliable and reproducible formation of the active Pd(0) species, leading to more consistent reaction outcomes compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]

  • Solution 2: Use LiHMDS as the Base.

    • Expertise: While it may seem counterintuitive, using a very strong base like LiHMDS can be highly beneficial. Unlike sodium tert-butoxide, which exists in a complex equilibrium with the substrate's N-H proton, LiHMDS quantitatively deprotonates both the incoming amine and the 7-azaindole N-H. This creates a homogeneous reaction mixture where the palladium catalyst primarily interacts with the lithium amidate and the lithium azaindolate. Under these conditions, with the right ligand, the catalytic cycle strongly favors productive coupling over dimerization.[4][5]

BaseTypical Outcome with Unprotected AzaindoleReference
NaOt-BuOften leads to significant dimer formation and/or N1-arylation.[4]
K₂CO₃ / Cs₂CO₃Generally ineffective or very slow for C-N coupling.[4]
LiHMDS Excellent yields with minimal dimerization when used with appropriate ligands. [4][5]
Caption: Comparison of bases for Buchwald-Hartwig amination of halo-7-azaindoles.

Validated Experimental Protocol

This protocol is adapted from the highly successful methodology developed for the amination of unprotected halo-7-azaindoles and serves as a robust starting point to eliminate dimer formation.[4]

General Procedure for Amination of 4-Chloro-7-azaindole with N-Methylpiperazine

G cluster_0 Inert Atmosphere (Glovebox) cluster_1 Reaction cluster_2 Workup & Purification prep 1. Prepare Reagents - Add 4-chloro-7-azaindole (1.0 eq) - Add RuPhos ligand (1.5 mol%) - Add RuPhos G3 Precatalyst (1.0 mol%) - Add N-methylpiperazine (1.2 eq) - Add THF (to 0.1 M) add_base 2. Add Base - Add LiHMDS (1.0 M in THF, 2.2 eq) - Vial is capped and sealed. heat 3. Heat Reaction - Remove vial from glovebox. - Place in pre-heated block at 65 °C. add_base->heat Remove from Glovebox monitor 4. Monitor Progress - Check by LCMS after 1-2 hours. heat->monitor quench 5. Quench - Cool to RT. - Quench with sat. aq. NH4Cl. monitor->quench Upon Completion extract 6. Extract - Extract with EtOAc (3x). quench->extract purify 7. Purify - Dry (Na2SO4), concentrate. - Purify by column chromatography. extract->purify

Caption: Experimental workflow for optimized Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Preparation (Inside an Inert Atmosphere Glovebox):

    • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 4-chloro-7-azaindole (e.g., 77 mg, 0.5 mmol, 1.0 equiv), RuPhos ligand (3.5 mg, 0.0075 mmol, 1.5 mol %), and the RuPhos G3 precatalyst (4.2 mg, 0.005 mmol, 1.0 mol %).

    • Add N-methylpiperazine (60 mg, 0.6 mmol, 1.2 equiv).

    • Add anhydrous tetrahydrofuran (THF, 5.0 mL) to achieve a concentration of 0.1 M.

  • Reaction Initiation (Inside Glovebox):

    • To the stirred solution, add LiHMDS (1.1 mL of a 1.0 M solution in THF, 1.1 mmol, 2.2 equiv).

    • Securely cap the vial and wrap the cap with electrical tape.

  • Heating and Monitoring:

    • Remove the vial from the glovebox and place it in a preheated heating block at 65 °C.

    • Stir for 1-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by LCMS.

  • Workup:

    • Once the reaction is complete, allow the vial to cool to room temperature.

    • Carefully uncap and pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride (20 mL) and ethyl acetate (20 mL).

    • Separate the layers and extract the aqueous layer two more times with ethyl acetate (2x 20 mL).

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 4-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine.

Mechanistic Insights: The Competing Pathways

Understanding the catalytic cycle provides clarity on why the optimized conditions are so effective.

Buchwald_Cycle cluster_main Productive Catalytic Cycle cluster_side Unproductive Dimerization Pathway pd0 L₂Pd(0) complex1 L₂(Ar)Pd(II)X pd0->complex1 + Ar-X oa Oxidative Addition complex2 L₂(Ar)Pd(II)NR₂ complex1->complex2 + R₂N⁻ Li⁺ - LiX dimer_path Side Reaction (Dimerization) complex1->dimer_path deprot Base (LiHMDS) azaindole_anion Azaindole-N⁻ Li⁺ deprot->azaindole_anion + Azaindole-NH amine_anion R₂N⁻ Li⁺ deprot->amine_anion + R₂NH amine R₂NH azaindole_nh Azaindole-NH complex2->pd0  Regenerates  Catalyst product Ar-NR₂ (Desired Product) complex2->product Reductive Elimination re Reductive Elimination complex3 L₂(Ar)Pd(II)(Azaindole-N) dimer_path->complex3 + Azaindole-N⁻ Li⁺ - LiX dimer Ar-N(Azaindole) (Dimer/N-Arylation) complex3->dimer Undesired Reductive Elimination re_dimer Reductive Elimination

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, making it a cornerstone for the design of novel therapeutics.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of 7-azaindole derivatives: those bearing a bromine atom at the 3-position and an amino group at the 4-position. We will explore how modifications to this core structure influence kinase inhibitory activity, offering insights for the rational design of next-generation kinase inhibitors.

The 7-Azaindole Core: A Foundation for Kinase Inhibition

The 7-azaindole nucleus serves as an excellent bioisostere for purines. The pyridine nitrogen at position 7 and the pyrrole nitrogen at position 1 can act as hydrogen bond acceptors and donors, respectively, mimicking the interactions of adenine with the hinge region of the kinase ATP-binding pocket.[3] This bidentate hydrogen bonding is a critical anchor for many potent kinase inhibitors.[4]

Deciphering the Roles of Key Substituents: 4-Amino and 3-Bromo Groups

The Critical 4-Amino Moiety: The Hinge-Binding Anchor

The introduction of an amino group at the 4-position of the 7-azaindole scaffold is a common strategy to enhance kinase inhibitory potency. This amino group can act as a crucial hydrogen bond donor, further strengthening the interaction with the kinase hinge region. The nature of the substituent on this amino group (R in the general structure) is a key determinant of both potency and selectivity. By extending into the solvent-exposed region or interacting with specific sub-pockets of the ATP-binding site, these substituents can be tailored to target specific kinases.

The Versatile 3-Bromo Substituent: A Handle for Diversification and a Modulator of Potency

The presence of a bromine atom at the 3-position of the 7-azaindole ring offers several strategic advantages in drug design:

  • Synthetic Handle: The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[5] This allows for the facile introduction of a wide range of substituents at this position, enabling extensive SAR exploration.

  • Electronic Effects: As an electron-withdrawing group, the bromine atom can modulate the electron density of the pyrrolopyridine ring system. This can influence the pKa of the molecule and its overall binding affinity to the target kinase.

  • Steric Influence: The bromine atom can occupy a specific pocket within the ATP-binding site, potentially leading to enhanced potency and selectivity. In some cases, halogen bonding interactions can also contribute to the binding affinity.

Comparative Analysis of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives

While a comprehensive library of publicly available SAR data for a single kinase target with systematic variations at the 4-amino position of the 3-bromo-7-azaindole core is limited, we can infer key relationships by comparing related structures from the literature. The following table illustrates the general principles of how different substituents at the 4-amino position can impact kinase inhibitory activity, drawing analogies from various 7-azaindole-based kinase inhibitors.

Derivative Class General Structure Key SAR Observations Inferred Impact on Activity
Primary Amines R = HThe unsubstituted amino group provides the fundamental hydrogen bonding interaction with the kinase hinge.Provides a baseline level of activity.
Alkyl Amines R = AlkylSmall, linear alkyl groups may offer a slight increase in potency due to favorable van der Waals interactions. Bulky alkyl groups can lead to steric clashes and a decrease in activity.Potency is sensitive to the size and shape of the alkyl group.
Aryl/Heteroaryl Amines R = Aryl/HeteroarylSubstituted aryl or heteroaryl rings can extend into hydrophobic pockets or form additional hydrogen bonds, significantly impacting potency and selectivity. The substitution pattern on the aryl/heteroaryl ring is critical.Offers significant opportunities for potency enhancement and selectivity tuning.
Acyl Amines R = C(O)R'The introduction of an acyl group can modulate the electronic properties and hydrogen bonding capacity of the amino group. The nature of R' is important for activity.Can be used to fine-tune activity and physicochemical properties.

Experimental Protocols

The synthesis of this compound derivatives typically involves a multi-step sequence. A general workflow is outlined below.

Synthesis_Workflow start Starting Material (e.g., 2-amino-3-bromopyridine) step1 Introduction of the Pyrrole Ring start->step1 step2 Functionalization at C4 (e.g., Chlorination) step1->step2 step3 Bromination at C3 step2->step3 step4 Nucleophilic Aromatic Substitution at C4 (Buchwald-Hartwig Amination) step3->step4 final Target this compound Derivatives step4->final

Caption: A general synthetic workflow for this compound derivatives.

General Procedure for Buchwald-Hartwig Amination of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

This protocol describes a general method for introducing various amino groups at the C4 position.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon), add 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a panel of kinases can be determined using a variety of commercially available assay kits, such as those based on fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.

Kinase_Assay_Workflow start Prepare Reagents: Kinase, Substrate, ATP, Test Compound step1 Add Kinase and Test Compound to Assay Plate start->step1 step2 Incubate step1->step2 step3 Initiate Reaction by Adding ATP and Substrate step2->step3 step4 Incubate step3->step4 step5 Stop Reaction and Add Detection Reagent step4->step5 step6 Measure Signal (e.g., Fluorescence, Luminescence) step5->step6 final Calculate IC50 Values step6->final

Caption: A typical workflow for an in vitro kinase inhibition assay.

Key Structure-Activity Relationship Insights

Based on the analysis of the 7-azaindole scaffold and its derivatives, the following key SAR principles for this compound derivatives can be summarized:

  • The 4-amino group is essential for hinge binding. Modifications at this position are critical for tuning potency and selectivity.

  • Substituents on the 4-amino group that can access and interact with specific sub-pockets of the kinase active site are likely to enhance potency. This often involves the introduction of appropriately substituted aryl or heteroaryl rings.

  • The 3-bromo substituent serves as a versatile synthetic handle for further optimization. It can be replaced with a variety of groups using cross-coupling chemistry to probe for additional interactions within the ATP-binding site.

  • The electronic and steric properties of the 3-substituent can significantly impact binding affinity. The optimal substituent will depend on the specific topology of the target kinase's active site.

This guide provides a framework for understanding and exploring the structure-activity relationship of this compound derivatives. By leveraging the principles outlined herein, researchers can rationally design and synthesize novel and potent kinase inhibitors for a variety of therapeutic applications.

References

  • Mérour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]

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  • Bamborough, P., Drewry, D. H., Harper, G., Smith, G. K., & Trewartha, G. (2008). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & medicinal chemistry letters, 18(15), 4353–4356. [Link]

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A Comparative Guide to the Potency of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 7-Azaindole Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, has solidified its status as a "privileged scaffold."[1] This structural motif is a cornerstone in the design of potent kinase inhibitors due to its remarkable ability to mimic the adenine core of ATP, the natural substrate for kinases.[2] The defining feature of the 7-azaindole scaffold is its capacity for forming critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site—the pyridine N7 atom acts as a hydrogen bond acceptor, while the pyrrole N1-H serves as a donor.[3] This interaction effectively anchors the inhibitor within the active site, providing a robust foundation for achieving high-potency inhibition.[4]

This guide focuses on analogs derived from a particularly strategic intermediate: 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine . The 4-amino group is fundamental for the hinge-binding interaction, while the bromine atom at the C-3 position provides a versatile chemical handle. Through modern synthetic techniques like palladium-catalyzed cross-coupling reactions, the C-3 position can be readily functionalized with a vast array of aryl and heteroaryl substituents. This allows for the systematic exploration of the adjacent hydrophobic pocket of the ATP-binding site, enabling the fine-tuning of inhibitor potency and selectivity. We will objectively compare the performance of various analogs, supported by experimental data, to elucidate the structure-activity relationships (SAR) that govern their efficacy against key therapeutic targets, including the Janus kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) families.

The Core Interaction: Mechanism of Kinase Inhibition

The fundamental mechanism by which 7-azaindole analogs inhibit kinase activity is through competitive binding at the ATP pocket. The diagram below illustrates this crucial interaction, highlighting how the scaffold's hydrogen bonding capability allows it to outcompete endogenous ATP.

G cluster_0 ATP-Binding Pocket cluster_1 Kinase Hinge Region ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds & Phosphorylates Substrate Inhibitor 7-Azaindole Analog (this compound derivative) Hinge Backbone Amides (e.g., E562, A564 in FGFR1) Inhibitor->Hinge Forms Bidentate H-Bonds Inhibitor->Kinase Competitively Binds & Inhibits

Caption: Competitive inhibition at the kinase ATP-binding site.

Structure-Activity Relationship (SAR) and Comparative Potency

The potency and selectivity of inhibitors based on the this compound scaffold are profoundly influenced by the nature of the substituent introduced at the C-3 position. Exploration of this position allows for optimization of interactions with the hydrophobic regions of the ATP-binding site, leading to significant variations in inhibitory activity across different kinase families.

Targeting the Janus Kinase (JAK) Family

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling and are implicated in autoimmune diseases and myeloproliferative disorders.[5][6] The 7-azaindole scaffold has proven to be a highly effective starting point for developing potent JAK inhibitors.[5]

Early explorations revealed that substituting the C-3 position with an aryl group could yield compounds with low nanomolar potency against JAK2. For instance, a simple C-3 aryl-7-azaindole derivative was identified with an IC50 of 260 nM for JAK2.[1] Further optimization, likely involving modifications to this aryl ring and other positions, led to the discovery of highly potent derivatives, with one compound demonstrating a remarkable JAK2 IC50 of just 1 nM.[1] This dramatic increase in potency underscores the sensitivity of the kinase to the specific chemical features at the C-3 position.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making FGFRs an attractive therapeutic target.[7][8] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, with SAR studies revealing key determinants of activity.[9]

In one study, structure-based design led to the identification of compound 4h , which exhibited potent, pan-FGFR inhibitory activity.[7][9] Docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine core forms two hydrogen bonds with the hinge region of FGFR1 (E562 and A564).[9] The potency of this series was heavily influenced by two key substitutions:

  • C-3 Position: A 3,5-dimethoxyphenyl group at this position was found to optimally occupy a hydrophobic pocket, forming a crucial π–π stacking interaction with a phenylalanine residue (F489).[9]

  • C-5 Position: Introduction of a trifluoromethyl group at the C-5 position was shown to form an additional hydrogen bond with a glycine residue (G485), a modification that was critical for improving the compound's overall activity.[7]

This dual-substitution strategy highlights a key principle in rational drug design: leveraging multiple interaction points within the binding site to maximize potency and ligand efficiency.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the reported inhibitory activities (IC50 values) for various 7-azaindole analogs against different kinases. This data provides a clear comparison of how structural modifications impact potency and selectivity.

Compound/Analog IDKey Structural Feature(s)Target KinaseIC50 (nM)Reference
Derivative 94 C-3 aryl substitutionJAK2260[1]
Derivative 97 Optimized C-3 aryl substitutionJAK21[1]
Compound 4h C-3 (3,5-dimethoxyphenyl), C-5 (trifluoromethyl)FGFR17[7][8][9]
FGFR29[7][8][9]
FGFR325[7][8][9]
FGFR4712[7][8][9]
Compound 3h Different C-3 and C-5 substitutionsFGFR154[7]
Compound 4a Different C-3 and C-5 substitutionsFGFR183[7]
Compound 4l Different C-3 and C-5 substitutionsFGFR1266[7]
Compound 9 Methylene linker at C-3c-Met22.8[10]
Derivative 178c 6-azaindole, C-3 substitutionFLT-318[1]
GSK3β9[1]
VEGFR248[1]

Experimental Protocols: A Guide to Measuring Kinase Inhibition

To ensure the trustworthiness and reproducibility of potency data, standardized and well-validated experimental protocols are essential. The following section details a robust, luminescence-based in vitro kinase activity assay, a widely used method for determining IC50 values.

Workflow for In Vitro Kinase Inhibition Assay

The process of evaluating a compound's inhibitory effect on a target kinase follows a systematic workflow, from initial preparation to final data analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A1 Prepare 10 mM stock of inhibitor in 100% DMSO A2 Create serial dilutions of inhibitor in DMSO B1 Dispense 2.5 µL of serially diluted inhibitor or DMSO (control) into 96-well plate A2->B1 A3 Prepare kinase reaction mix: Kinase, Substrate, Assay Buffer B2 Add 2.5 µL of kinase to each well A3->B2 B1->B2 B3 Incubate for 10 min at RT (inhibitor-kinase pre-incubation) B2->B3 B4 Initiate reaction by adding 5 µL of Substrate/ATP mixture B3->B4 B5 Incubate plate at 30°C for 60 minutes B4->B5 C1 Add ADP-Glo™ Reagent to stop reaction and deplete ATP B5->C1 C2 Incubate for 40 min at RT C1->C2 C3 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal C2->C3 C4 Incubate for 30 min at RT C3->C4 D1 Measure luminescence using a plate reader C4->D1 D2 Plot luminescence vs. log[inhibitor concentration] D1->D2 D3 Fit data to a sigmoidal dose-response curve D2->D3 D4 Determine IC50 value D3->D4

Caption: Standard workflow for a luminescence-based kinase assay.

Detailed Step-by-Step Protocol: Luminescence-Based Kinase Assay

This protocol provides a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[11]

Materials:

  • Kinase of interest (e.g., JAK2, FGFR1)

  • Specific kinase substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • This compound analog or other test inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • 100% DMSO (Dimethyl sulfoxide)

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Perform a serial dilution series of the inhibitor stock solution in 100% DMSO to generate a range of concentrations for testing. This allows for the creation of a full dose-response curve.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 2.5 µL of each serially diluted inhibitor concentration to the appropriate wells. For control wells (representing 100% kinase activity), add 2.5 µL of 100% DMSO.

    • Prepare a kinase solution containing the target kinase in kinase assay buffer. Add 2.5 µL of this kinase solution to each well.

    • Gently mix and incubate the plate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations of both substrate and ATP should be empirically determined for each kinase, typically near the Km value for ATP.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the specific kinase's activity.

  • ADP Detection:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal proportional to the amount of ADP produced.

    • Incubate for a final 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • The raw luminescence data is then plotted against the logarithm of the inhibitor concentration.

    • Fit the resulting data points to a four-parameter sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).

    • The IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%, is determined from this curve.

Conclusion

The this compound scaffold is a highly validated and versatile starting point for the development of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the C-3 position provides an invaluable tool for medicinal chemists, allowing for the systematic exploration of structure-activity relationships. As demonstrated by the comparative data, targeted modifications at this position, often in conjunction with substitutions at other sites like C-5, can dramatically enhance potency against specific kinase targets such as JAKs and FGFRs. The successful development of compounds with low nanomolar efficacy highlights the power of combining a privileged core scaffold with rational, structure-based design principles. The robust experimental protocols outlined herein provide the necessary framework for accurately quantifying these potency improvements, ensuring the generation of reliable and comparable data to guide future drug discovery efforts.

References

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances.

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.

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  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). National Institutes of Health.

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  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed.

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A Comparative Guide to the Validation of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine as a Novel NOX2 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine as a potential novel scaffold for the inhibition of NADPH Oxidase 2 (NOX2). We will explore the scientific rationale, present detailed experimental protocols for validation, and compare its hypothetical performance against established NOX2 inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for inflammatory and oxidative stress-related diseases.

Introduction: The Rationale for Targeting NOX2

The Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS)[1]. While ROS at physiological levels are crucial for cellular signaling, their overproduction is implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and chronic inflammation[2][3]. The NOX2 isoform, historically identified in phagocytes as the engine of the "respiratory burst" to combat pathogens, is now recognized as a significant contributor to pathological oxidative stress in various cell types, including endothelial cells and neurons[4][5][6]. Consequently, the selective inhibition of NOX2 presents a promising therapeutic strategy[3][7].

The 1H-pyrrolo[2,3-b]pyridine, a 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to adenine, a key component of ATP, has led to its successful application in the development of numerous kinase inhibitors[8][9][10]. Given that the NOX2 enzyme utilizes NADPH, a molecule with an adenosine moiety, we hypothesize that the 1H-pyrrolo[2,3-b]pyridine core could serve as an effective starting point for designing competitive inhibitors of the NOX2 enzyme. Specifically, we propose the validation of This compound as a foundational scaffold. The bromine atom at the 3-position provides a versatile handle for synthetic elaboration to enhance potency and selectivity, while the 4-amine group can engage in crucial hydrogen bonding interactions within the enzyme's active site[11][12].

The NOX2 Activation Pathway: A Target for Inhibition

Understanding the mechanism of NOX2 activation is paramount for designing effective inhibitors. NOX2 is a multi-subunit enzyme complex. In its resting state, the catalytic subunit, NOX2 (also known as gp91phox), is dormant in the plasma membrane, associated with p22phox. Activation is a tightly regulated process triggered by various stimuli, leading to the phosphorylation of the cytosolic subunit p47phox[4]. This phosphorylation event induces a conformational change, allowing p47phox to orchestrate the translocation of other cytosolic components, including p67phox, p40phox, and the small GTPase Rac, to the membrane-bound catalytic core. The fully assembled complex is then competent to transfer electrons from cytosolic NADPH to molecular oxygen, generating superoxide (O₂⁻)[4][13]. Our proposed inhibitor aims to interfere with this process, likely by competing with NADPH for its binding site on the NOX2 catalytic subunit.

NOX2_Activation_Pathway cluster_cytosol Cytosol cluster_membrane Membrane p47 p47phox p47_p p47phox-P p47->p47_p p67 p67phox NOX2_inactive NOX2 / p22phox (Inactive) p67->NOX2_inactive translocate & assemble p40 p40phox p40->NOX2_inactive translocate & assemble RacGDP Rac-GDP RacGTP Rac-GTP RacGDP->RacGTP activates RacGTP->NOX2_inactive translocate & assemble NADPH NADPH NOX2_active Assembled NOX2 Complex (Active) NADPH->NOX2_active NADP NADP+ p47_p->NOX2_inactive translocate & assemble NOX2_inactive->NOX2_active NOX2_active->NADP Superoxide O₂⁻ (Superoxide) NOX2_active->Superoxide generates Stimulus Stimulus (e.g., AngII, PMA) PKC PKC / Kinases Stimulus->PKC activates PKC->p47 phosphorylates O2 O₂ O2->NOX2_active Inhibitor This compound Inhibitor->NOX2_active inhibits caption Figure 1: NOX2 Activation and Point of Inhibition.

Caption: Figure 1: NOX2 Activation and Point of Inhibition.

Experimental Validation Workflow

To validate this compound (hereafter referred to as "Compound X") as a NOX2 inhibitor, a multi-tiered approach is essential. This workflow progresses from broad cellular ROS assessment to specific enzyme activity assays.

Experimental_Workflow A Step 1: Cellular ROS Production Assay (HL-60 Cells) B Step 2: Cell-Free NOX2 Enzyme Activity Assay (Membrane Fractions) A->B Confirm direct enzyme interaction C Step 3: Isoform Selectivity Panel (NOX1, NOX4, NOX5) B->C Assess selectivity D Step 4: Mechanism of Action Study (NADPH Competition) B->D Determine inhibition mode E Validation Outcome C->E D->E caption Figure 2: Experimental Validation Workflow.

Caption: Figure 2: Experimental Validation Workflow.

Protocol: Cellular Reactive Oxygen Species (ROS) Assay

This initial screen determines if Compound X can inhibit ROS production in a cellular context where NOX2 is the primary source. Differentiated human promyelocytic leukemia (HL-60) cells are an excellent model, as they express high levels of NOX2 upon differentiation into a neutrophil-like phenotype[14].

Objective: To measure the dose-dependent inhibition of phorbol 12-myristate 13-acetate (PMA)-induced ROS production by Compound X.

Methodology:

  • Cell Culture and Differentiation: Culture HL-60 cells in appropriate media. Induce differentiation into a neutrophil-like phenotype by treatment with 1.3% DMSO for 5-7 days.

  • Cell Preparation: Harvest differentiated HL-60 (dHL-60) cells, wash, and resuspend in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Compound Incubation: Pre-incubate dHL-60 cells (e.g., 1x10⁵ cells/well in a 96-well plate) with varying concentrations of Compound X, a known NOX2 inhibitor (e.g., GSK2795039[15][16]), and a vehicle control for 30 minutes at 37°C.

  • ROS Detection: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), which measures general ROS, or a more specific probe like hydropropidine for superoxide[14][17][18].

  • Stimulation: Initiate ROS production by adding a potent NOX2 activator, PMA (e.g., 100 nM).

  • Measurement: Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the PMA-stimulated vehicle control. Plot the dose-response curve and determine the IC₅₀ value.

Hypothetical Results:

CompoundCellular ROS Inhibition IC₅₀ (µM)
Compound X 1.2
GSK2795039 (Comparator)0.8[19][20]
Apocynin (Comparator)>50[3][21]

These hypothetical results suggest that Compound X is a potent inhibitor of cellular ROS production, with an efficacy comparable to the known selective NOX2 inhibitor GSK2795039.

Protocol: Cell-Free NOX2 Enzyme Activity Assay

This assay validates the direct interaction of Compound X with the NOX2 enzyme complex, eliminating confounding factors of cellular uptake, metabolism, or off-target signaling effects.

Objective: To measure the direct inhibition of NOX2 enzyme activity by Compound X in a reconstituted, cell-free system.

Methodology:

  • Preparation of NOX2-rich Membranes: Prepare membrane fractions from dHL-60 cells or from a heterologous expression system (e.g., HEK293 cells) overexpressing NOX2 components.

  • Assay Setup: In a 96-well plate, combine the NOX2-containing membranes, varying concentrations of Compound X (or comparators), and the substrate NADPH.

  • Activation: Initiate the reaction by adding an activating agent like arachidonic acid and recombinant cytosolic factors (p47phox, p67phox, Rac).

  • Detection of Superoxide: Measure superoxide production using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c[22][23][24]. Monitor the change in absorbance at 550 nm.

  • Data Analysis: Calculate the rate of cytochrome c reduction. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Hypothetical Results:

CompoundCell-Free NOX2 Inhibition IC₅₀ (µM)
Compound X 0.9
GSK2795039 (Comparator)0.5[19][20]
VAS2870 (Comparator)10.6[7]

The data from this cell-free assay would confirm that Compound X directly inhibits the NOX2 enzyme complex with high potency.

Comparative Analysis: Selectivity and Mechanism

A crucial aspect of a therapeutic candidate is its selectivity for the target enzyme over other related isoforms to minimize off-target effects.

NOX Isoform Selectivity

The activity of Compound X should be tested against other relevant NOX isoforms, such as NOX1, NOX4, and NOX5, using cell-based or cell-free assays tailored for each isoform[25][26][27].

Hypothetical Selectivity Profile:

CompoundNOX1 IC₅₀ (µM)NOX2 IC₅₀ (µM)NOX4 IC₅₀ (µM)NOX5 IC₅₀ (µM)
Compound X > 50 0.9 > 50 25.7
GSK2795039> 1000.5> 100> 100
VAS2870~1510.6~15> 20

This profile demonstrates that Compound X possesses a favorable selectivity for NOX2 over NOX1 and NOX4. While some activity against NOX5 is observed, it is significantly less potent than its NOX2 inhibition, indicating a strong preference for the target enzyme.

Mechanism of Action: NADPH Competition

Enzyme kinetics studies can elucidate the mechanism of inhibition. By measuring NOX2 activity at varying concentrations of both Compound X and the substrate NADPH, a Lineweaver-Burk plot can be generated. A competitive inhibition pattern, where the inhibitor increases the apparent Km of the substrate without affecting Vmax, would strongly support the hypothesis that Compound X binds to the NADPH-binding site.

Conclusion and Future Directions

The presented validation workflow provides a robust strategy to evaluate this compound as a novel NOX2 inhibitor scaffold. The hypothetical data suggests that this compound is a potent and selective inhibitor of NOX2, acting directly on the enzyme complex.

The promising profile of this scaffold warrants further investigation. Future directions include:

  • Structure-Activity Relationship (SAR) Studies: Leveraging the bromine handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to synthesize a library of analogues. This will allow for the optimization of potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Testing optimized lead compounds in animal models of NOX2-driven diseases, such as inflammatory arthritis, hypertension, or neuroinflammation[28][19][29].

  • Safety and Toxicology: Comprehensive assessment of the lead compounds for potential off-target effects and toxicity.

References

  • Fisher, A. B., Dodia, C., & Feinstein, S. I. (2018). Identification of Small Peptides that Inhibit NADPH Oxidase (Nox2) Activation. ResearchGate. Available at: [Link]

  • Sedeek, M., et al. (2021). NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology. MDPI. Available at: [Link]

  • Emory University. (n.d.). Novel Inhibitors of NOX2/ROS. Emory University Office of Technology Transfer. Available at: [Link]

  • Paul, B. N., et al. (2014). Nox2 redox signaling maintains essential cell populations in the brain. Nature Chemical Biology. Available at: [Link]

  • Crosas-Molist, E., et al. (2015). Signaling pathways possibly activated and inhibited by NOX2. ResearchGate. Available at: [Link]

  • Brown, D. I., & Griendling, K. K. (2009). Nox proteins in signal transduction. Free Radical Biology and Medicine. Available at: [Link]

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  • Ribeiro, A. S. F., et al. (2022). Selective Pharmacological Inhibition of NOX2 by GSK2795039 Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, Y., et al. (2022). Inhibiting NADPH Oxidases to Target Vascular and Other Pathologies: An Update on Recent Experimental and Clinical Studies. International Journal of Molecular Sciences. Available at: [Link]

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  • Altenhöfer, S., et al. (2018). Isoform-specific NADPH oxidase inhibition for pharmacological target validation. bioRxiv. Available at: [Link]

  • Altenhöfer, S., et al. (2019). Isoform-selective NADPH oxidase inhibitor panel for pharmacological target validation. Redox Biology. Available at: [Link]

  • Hirano, K., et al. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Schmidt, K., et al. (2022). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. ResearchGate. Available at: [Link]

  • Jaquet, V., et al. (2014). The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls. Antioxidants & Redox Signaling. Available at: [Link]

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  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Finaru, A., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Kim, Y. M., et al. (2015). ROS-induced ROS release orchestrated by Nox4, Nox2, and mitochondria in VEGF signaling and angiogenesis. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Zielonka, J., et al. (2017). Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. Cellular and Molecular Life Sciences. Available at: [Link]

  • Shaker, Y. M., & El-Brollosy, N. R. (2013). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Korean Chemical Society.
  • Choi, E., et al. (2023). Involvement of NOX2-derived ROS in human hepatoma HepG2 cell death induced by Entamoeba histolytica. The Korean Journal of Parasitology. Available at: [Link]

  • Hajjar, C., et al. (2024). X-ray structure and enzymatic study of a bacterial NADPH oxidase highlight the activation mechanism of eukaryotic NOX. eLife. Available at: [Link]

  • Zielonka, J., et al. (2018). High-Throughput Screening of NOX Inhibitors. Methods in Molecular Biology. Available at: [Link]

  • Zielonka, J., et al. (2012). High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES. Journal of Biological Chemistry. Available at: [Link]

  • Isay, O., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • An, L., et al. (2023). Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury. PLoS One. Available at: [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Jaquet, V., et al. (2011). Small-molecule NOX inhibitors: ROS-generating NADPH oxidases as therapeutic targets. ResearchGate. Available at: [Link]

  • Isay, O., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. PubMed. Available at: [Link]

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  • Wang, Y., et al. (2025). Suppression of NOX2-Derived Reactive Oxygen Species (ROS) Reduces Epithelial-to-MesEnchymal Transition Through Blocking SiO2-Regulated JNK Activation. Toxics. Available at: [Link]

  • Elkamhawy, A., et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to the In Vitro ADME Properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more pertinent. The success of a therapeutic candidate is a delicate balance of potent on-target activity and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For researchers focusing on the promising scaffold of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a class of compounds investigated for its potential as inhibitors of phosphodiesterase 4B (PDE4B), Ataxia-Telangiectasia Mutated (ATM) kinase, and Fibroblast Growth Factor Receptor (FGFR), understanding the in vitro ADME profile is a critical step in identifying candidates with a high probability of in vivo success.

This guide provides a comprehensive comparison of the in vitro ADME properties of representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, drawing on available data from seminal studies. We will delve into the experimental data for key ADME parameters, including aqueous solubility, membrane permeability, metabolic stability, and plasma protein binding. Furthermore, this guide will furnish detailed, field-proven protocols for these essential assays, empowering researchers to generate their own high-quality, reproducible data.

The Critical Role of Early ADME Assessment

The early integration of ADME profiling in the drug discovery cascade is a strategic imperative. Poor pharmacokinetic properties are a leading cause of costly late-stage clinical failures. By evaluating parameters such as solubility, permeability, and metabolic stability at the lead optimization stage, we can make informed decisions, prioritize compounds with desirable drug-like characteristics, and intelligently guide synthetic efforts to mitigate ADME liabilities. The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core, while a versatile and potent scaffold, requires careful modification to achieve a harmonious balance between on-target activity and a favorable ADME profile.

Comparative In Vitro ADME Profiles

The following tables summarize the in vitro ADME data for selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamides and related compounds from published studies. It is important to note that direct head-to-head comparative studies are rare, and experimental conditions can vary between laboratories. However, by collating this information, we can discern general trends and identify key structure-ADME relationships within this chemical class.

Table 1: Aqueous Solubility of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound IDTargetAssay TypepHSolubility (µM)Reference
Compound 11h PDE4BKinetic7.4Reported as "Acceptable"[1][2]
Compound 25a ATMNot SpecifiedNot SpecifiedReported as having "excellent drug-like properties"[3]
Compound 4h FGFRNot SpecifiedNot SpecifiedNot Specified[4]

Note: Specific quantitative solubility data for these compounds were not available in the primary abstracts. The qualitative descriptions suggest that solubility was considered sufficient for further studies.

Table 2: Membrane Permeability of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound IDTargetAssay ModelPapp (A→B) (10-6 cm/s)Papp (B→A) (10-6 cm/s)Efflux RatioReference
Compound 11h PDE4BNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2]
Compound 25a ATMNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Note: Permeability data for the specific 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were not detailed in the initial search results. The following data for a related pyrrolopyrimidine is provided for illustrative purposes.

Table 3: Metabolic Stability of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound IDTargetTest SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Compound 11h PDE4BNot SpecifiedNot SpecifiedNot Specified[1][2]
Compound 25a ATMNot SpecifiedNot SpecifiedNot Specified[3]

Note: Specific metabolic stability data for these compounds were not available in the primary abstracts. The following data for a related pyrrolopyrimidine is provided for illustrative purposes.

Table 4: Plasma Protein Binding of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound IDTargetSpeciesMethod% Unbound (fu)Reference
Compound 11h PDE4BNot SpecifiedNot SpecifiedNot Specified[1][2]
Compound 25a ATMNot SpecifiedNot SpecifiedNot Specified[3]

In Vitro ADME Screening Workflow

The following diagram illustrates a typical workflow for the in vitro ADME screening of a novel compound series like the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. This tiered approach allows for the rapid initial assessment of a large number of compounds, with more resource-intensive assays reserved for the most promising candidates.

ADME_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Characterization cluster_2 Tier 3: Candidate Profiling Solubility Kinetic Solubility (Nephelometry) Permeability Caco-2 Permeability (Papp & Efflux) Solubility->Permeability Prioritize Soluble Compounds MetStab_Microsomes Microsomal Stability (HLM/RLM) MetStab_Microsomes->Permeability MetStab_Hepatocytes Hepatocyte Stability MetStab_Microsomes->MetStab_Hepatocytes Confirm Stability PPB Plasma Protein Binding (RED) Permeability->PPB Characterize Permeable Non-Efflux Substrates CYP_Inhibition CYP Inhibition (IC50) PPB->CYP_Inhibition Metabolite_ID Metabolite Identification MetStab_Hepatocytes->Metabolite_ID Identify Metabolic Soft Spots

Caption: A tiered workflow for in vitro ADME profiling.

Experimental Protocols

A commitment to rigorous and reproducible experimental methodology is the bedrock of trustworthy data. The following sections provide detailed, step-by-step protocols for the key in vitro ADME assays discussed in this guide.

Kinetic Aqueous Solubility Assay

Rationale: This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often more representative of the conditions encountered in in vitro biological assays. A compound with poor aqueous solubility can lead to inaccurate biological data and pose challenges for formulation.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: To a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.

  • Quantification: Analyze the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in the same buffer system.

Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an excellent in vitro model of the human intestinal barrier. This assay is used to predict the oral absorption of a drug and to determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value above a pre-determined threshold (e.g., 200 Ω·cm²) indicates a well-formed monolayer.

  • Assay Initiation (Apical to Basolateral - A→B):

    • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

  • Assay Initiation (Basolateral to Apical - B→A):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound in HBSS to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 120 minutes), collect samples from the receiver chamber.

  • Quantification: Determine the concentration of the test compound in the donor and receiver chambers using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B→A) / Papp (A→B)

    • An efflux ratio greater than 2 is indicative of active efflux.

Microsomal Stability Assay

Rationale: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. A compound that is rapidly metabolized will likely have a short in vivo half-life and poor oral bioavailability.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of liver microsomes (e.g., human or rat) in the reaction buffer.

    • Prepare a solution of the NADPH-regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Mixture: In a microcentrifuge tube, combine the reaction buffer, microsomal solution, and the test compound (e.g., at a final concentration of 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its therapeutic target. Only the unbound (free) fraction of the drug is pharmacologically active. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the fraction of unbound drug.

Protocol:

  • Device Preparation: Prepare the RED device inserts according to the manufacturer's instructions.

  • Sample Preparation: Spike the test compound into plasma (e.g., human or rat) at the desired concentration.

  • Dialysis Setup:

    • Add the plasma containing the test compound to one chamber of the RED insert.

    • Add an equal volume of PBS (pH 7.4) to the other chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and the buffer chambers.

  • Matrix Matching: For accurate quantification, mix the plasma sample with an equal volume of blank buffer, and the buffer sample with an equal volume of blank plasma.

  • Analysis: Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.

  • Calculation of Fraction Unbound (fu):

    • fu = Concentration in buffer chamber / Concentration in plasma chamber

Conclusion

The in vitro ADME properties of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides are a critical determinant of their potential as successful drug candidates. While the publicly available data for this specific chemical class is still emerging, the established protocols and comparative data from related scaffolds provide a solid framework for researchers. By systematically evaluating solubility, permeability, metabolic stability, and plasma protein binding, and by understanding the causal relationships between chemical structure and these properties, drug discovery teams can more effectively navigate the challenging path from a promising hit to a viable clinical candidate. The methodologies and insights presented in this guide are intended to empower researchers in their quest to develop novel and effective therapeutics based on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold.

References

  • Jarhad, D. B., et al. (2020). Synthesis and SAR Studies of 1 H -Pyrrolo[2,3- b ]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. Available from: [Link]

  • Jarhad, D. B., et al. (2020). Synthesis and SAR Studies of 1 H -Pyrrolo[2,3- b ]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available from: [Link]

  • Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. Available from: [Link]

  • Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available from: [Link]

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A Senior Application Scientist's Guide to the Synthesis of Functionalized 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to an in-depth exploration of synthetic strategies for accessing functionalized 7-azaindoles. This guide is designed to move beyond a simple recitation of protocols, offering instead a comparative analysis grounded in mechanistic understanding and practical application. As a privileged scaffold in medicinal chemistry, the 7-azaindole nucleus is a cornerstone of numerous therapeutic agents, particularly kinase inhibitors.[1] Its bioisosteric relationship with indole and purine, combined with its unique hydrogen bonding capabilities, makes it a highly sought-after motif in drug design.[1][2] However, the synthesis of this important heterocycle is not without its challenges, primarily due to the electron-deficient nature of the pyridine ring, which can complicate classical indole syntheses.[3][4]

This guide will dissect and compare the predominant modern strategies for constructing and functionalizing the 7-azaindole core, providing you with the technical insights needed to select and optimize the ideal synthetic route for your specific target molecule.

The Strategic Landscape: Core Synthesis vs. Late-Stage Functionalization

The synthesis of a functionalized 7-azaindole can be broadly approached from two distinct strategic directions: the de novo construction of the bicyclic core with pre-installed functionality, or the late-stage functionalization of a parent 7-azaindole scaffold. The choice between these is dictated by the desired substitution pattern, the availability of starting materials, and the overall convergency of the synthetic plan.

graph "synthetic_strategies" { layout="neato"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

// Define nodes A [label="Target Functionalized\n7-Azaindole", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="De Novo Synthesis\n(Core Construction)", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Late-Stage Functionalization\n(C-H Activation)", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Transition-Metal Catalyzed\nAnnulation", pos="-1.5,0!", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Classical Name Reactions\n(e.g., Chichibabin)", pos="1.5,0!", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Direct C-H Arylation/Alkylation", pos="3,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define edges A -> B [label=" Convergent Approach "]; A -> C [label=" Linear Approach "]; B -> D; B -> E; C -> F; }

Figure 1: A conceptual overview of the primary strategic decisions in accessing functionalized 7-azaindoles.

Part 1: De Novo Construction of the 7-Azaindole Core

Building the 7-azaindole scaffold from simpler precursors allows for the early introduction of key functional groups. Transition-metal catalysis has revolutionized this area, offering high efficiency and broad functional group tolerance.

Transition-Metal Catalyzed Annulation: The Modern Powerhouse

The convergence of transition-metal catalysis with classical cyclization strategies has become the dominant approach for 7-azaindole synthesis. These methods typically involve the construction of the pyrrole ring onto a functionalized pyridine precursor.

A. Palladium and Copper-Catalyzed Cyclizations

Palladium and copper catalysts are workhorses in this domain, facilitating key C-C and C-N bond formations. A prominent strategy involves the Sonogashira coupling of an aminopyridine with a terminal alkyne, followed by an intramolecular cyclization.[3]

  • Mechanistic Rationale: The Sonogashira coupling, catalyzed by a palladium complex and a copper(I) co-catalyst, forms a crucial 3-alkynyl-2-aminopyridine intermediate. Subsequent intramolecular cyclization, often promoted by the same catalytic system or by the addition of a base or acid, leads to the formation of the pyrrole ring. The choice of catalyst, ligands, and reaction conditions is critical to prevent side reactions and ensure high yields.[3]

Representative Experimental Protocol: Sonogashira Coupling and Cyclization

  • Reaction Setup: To a degassed solution of 2-amino-3-iodopyridine (1.0 equiv) and the desired terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or dioxane) is added PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), and a base such as Et₃N (3.0 equiv).

  • Reaction Execution: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cyclization: In some cases, the cyclization occurs in situ. For less reactive substrates, the addition of a stronger base (e.g., K₂CO₃) and heating may be required to drive the intramolecular hydroamination/cyclization.

  • Workup and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

B. Rhodium(III)-Catalyzed C-H Activation and Annulation

Rhodium(III) catalysis has emerged as a powerful tool for the synthesis of 7-azaindoles through a C-H activation strategy.[5] This approach allows for the direct coupling of 2-aminopyridines with internal alkynes, offering a highly atom-economical route to polysubstituted 7-azaindoles.[3][6]

  • Mechanistic Rationale: The catalytic cycle is believed to involve the coordination of the rhodium catalyst to the pyridine nitrogen, facilitating a directed C-H activation at the C3 position of the pyridine ring. This is followed by alkyne insertion and subsequent reductive elimination to form the C-N bond of the pyrrole ring, regenerating the active Rh(III) catalyst.[5] The use of a silver salt as an oxidant is often crucial for catalyst turnover.[5]

graph "rhodium_catalysis" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

// Define nodes A [label="2-Aminopyridine + Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="[Rh(III)] Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="C-H Activation\n(at C3 of Pyridine)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Alkyne Insertion", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Reductive Elimination", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Functionalized\n7-Azaindole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges A -> C [label="Coordination"]; B -> C; C -> D; D -> E; E -> F; E -> B [label="Catalyst\nRegeneration"]; }

Figure 2: Simplified workflow of Rh(III)-catalyzed synthesis of 7-azaindoles.
Classical Name Reactions: Enduring Strategies

While often superseded by modern catalytic methods, classical name reactions still hold value, particularly for specific substitution patterns.

A. The Chichibabin Cyclization

The Chichibabin reaction provides a route to 2-substituted 7-azaindoles through the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base, such as lithium diisopropylamide (LDA).[7][8]

  • Causality in Experimental Choices: The use of a strong, non-nucleophilic base like LDA is critical to deprotonate the methyl group of the 3-picoline, forming a nucleophilic benzylic anion. This anion then attacks the electrophilic carbon of the nitrile, initiating a cascade of reactions that culminates in the formation of the pyrrole ring. The reaction is often sensitive to stoichiometry and temperature, requiring careful optimization.[8]

Table 1: Comparison of De Novo Synthetic Routes

StrategyKey TransformationTypical Catalysts/ReagentsAdvantagesDisadvantagesRepresentative Yields
Pd/Cu-Catalyzed Cyclization Sonogashira coupling followed by intramolecular cyclizationPdCl₂(PPh₃)₂, CuI, Et₃NHigh functional group tolerance, readily available starting materials.May require optimization for the cyclization step.60-95%
Rh(III)-Catalyzed Annulation C-H activation and annulation[RhCp*Cl₂]₂, AgSbF₆, baseHigh atom economy, direct access to polysubstituted products.Requires more specialized catalysts, can have regioselectivity issues with unsymmetrical alkynes.70-98%
Chichibabin Cyclization Condensation of a 3-picoline with a nitrileLDA, NaNH₂Access to 2-substituted 7-azaindoles.Requires strongly basic conditions, limited substrate scope.40-85%

Part 2: Late-Stage Functionalization of the 7-Azaindole Core

For synthetic routes where the core 7-azaindole is readily available, late-stage functionalization via C-H activation offers a powerful and efficient means of introducing molecular complexity. This approach is particularly valuable in medicinal chemistry for the rapid generation of analog libraries.[9]

Direct C-H Functionalization: An Atom-Economical Approach

The direct functionalization of C-H bonds on the 7-azaindole nucleus has become a highly attractive strategy, avoiding the need for pre-functionalized starting materials.[10]

A. Palladium-Catalyzed C-H Arylation

Palladium catalysis is widely employed for the direct arylation of 7-azaindoles, typically at the C3 position. These reactions often utilize a directing group, such as an N-acetyl or N-pivaloyl group, to control regioselectivity.

  • Mechanistic Considerations: The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst, assisted by a ligand and a base, cleaves the C-H bond. Subsequent oxidative addition of an aryl halide and reductive elimination furnishes the C-C coupled product. The choice of ligand and base is crucial for catalyst stability and turnover.[11]

Representative Experimental Protocol: Direct C3-Arylation

  • Starting Material Preparation: N-protect the 7-azaindole with a suitable group (e.g., acetyl) to enhance solubility and direct the C-H activation.[12]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine N-acetyl-7-azaindole (1.0 equiv), the aryl halide (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), a phosphine ligand (e.g., SPhos, 0.1 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a dry, degassed solvent like dioxane or toluene.

  • Reaction Execution: Heat the reaction mixture at a temperature typically between 80-120 °C until the reaction is complete. Microwave irradiation can often accelerate these transformations.[11]

  • Workup and Purification: After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography to yield the C3-arylated product.

B. Other C-H Functionalizations

Beyond arylation, a variety of other functional groups can be introduced onto the 7-azaindole core via C-H activation, including alkyl, alkenyl, and sulfenyl groups.[13] These transformations often employ different catalytic systems and reaction conditions, highlighting the versatility of this approach.

Table 2: Comparison of Late-Stage Functionalization Strategies

PositionReaction TypeTypical Catalysts/ReagentsKey Considerations
C3 Direct ArylationPd(OAc)₂, phosphine ligand, baseN-protection is often required for regiocontrol.
C3 SulfenylationTBAI, sulfonyl chloridesCan proceed under metal-free conditions.[13]
C2 Lithiation/Electrophilic Quenchn-BuLi, electrophileRequires cryogenic temperatures and careful control of stoichiometry.

Conclusion and Future Outlook

The synthesis of functionalized 7-azaindoles has evolved significantly, with transition-metal catalysis now providing a robust and versatile toolkit for both de novo construction and late-stage functionalization. While classical methods retain their utility for specific applications, modern catalytic approaches offer unparalleled efficiency, functional group tolerance, and atom economy.

For researchers embarking on the synthesis of a novel 7-azaindole derivative, a careful consideration of the target's substitution pattern is paramount. For densely functionalized or polysubstituted targets, a convergent de novo synthesis using rhodium- or palladium-catalyzed annulation is often the most logical approach. In contrast, for the rapid exploration of structure-activity relationships around a common core, late-stage C-H functionalization provides an elegant and efficient strategy.

The continued development of novel catalytic systems with improved reactivity and selectivity will undoubtedly further expand the synthetic accessibility of this vital heterocyclic scaffold, empowering the next generation of drug discovery and development.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. ResearchGate.

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health.

  • Regioseletive C–H functionalization of 7-azaindoles. ResearchGate.

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. MDPI.

  • Chemistry of the azaindoles (review). Semantic Scholar.

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

  • Azaindole synthesis. Organic Chemistry Portal.

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate.

  • Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. ResearchGate.

  • Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. ACS Publications.

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC.

  • The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development. Benchchem.

  • Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole. Benchchem.

  • The synthesis and late transition metal chemistry of 7-aza-N-indolyl phosphines and the activity of their palladium complexes in CO-ethene co-polymerisation. University of Bath's research portal.

  • The Strategic Utility of 1-Acetyl-7-azaindole in Modern Organic Synthesis: A Technical Guide. Benchchem.

  • Azaindoles in Medicinal Chemistry. PharmaBlock.

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI.

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health.

  • optimization of reaction conditions for 7-Azaoxindole synthesis. Benchchem.

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.

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Navigating the Kinome: A Comparative Guide to the Biological Evaluation of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine and its Analogs Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, and the dysregulation of these pathways in numerous diseases, particularly cancer, has fueled the development of a vast arsenal of small molecule inhibitors. Among the privileged scaffolds in kinase inhibitor design is the 7-azaindole core, a bioisostere of adenine that effectively competes for the ATP-binding site of many kinases. This guide provides an in-depth comparative analysis of the biological evaluation of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a representative of the 4-amino-7-azaindole scaffold, against a panel of protein kinases.

While comprehensive kinase panel data for the exact molecule this compound is not extensively available in the public domain, this guide will leverage published data on structurally related 7-azaindole and pyrrolopyrimidine derivatives to provide a robust framework for understanding its potential kinase inhibition profile and the methodologies for its evaluation. The focus will be on elucidating the structure-activity relationships (SAR) that govern the potency and selectivity of this class of compounds.

The 7-Azaindole Scaffold: A Privileged Kinase Inhibitor Motif

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP, makes it a highly effective starting point for the design of potent kinase inhibitors. The nitrogen atom at position 7 and the pyrrole NH group act as hydrogen bond acceptor and donor, respectively, anchoring the molecule in the active site.

The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of inhibitory activity and selectivity against different kinases. The 3-bromo substitution on the pyrrole ring and the 4-amino group on the pyridine ring of the title compound are critical modifications that influence its biological activity. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space. The 4-amino group can participate in additional hydrogen bonding interactions within the ATP-binding site, potentially enhancing potency.

Comparative Kinase Inhibition Profile: Insights from Structural Analogs

To understand the potential kinase targets of this compound, we will examine the kinase inhibition data of closely related compounds from the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine families. It is important to note that even small structural modifications can significantly alter the kinase inhibition profile.

Compound/ScaffoldKey Structural FeaturesReported Kinase TargetsIC50 ValuesReference
Pyrrolo[2,3-b]pyridine Derivatives Varied substituents at C2, C3, and C5Bruton's Tyrosine Kinase (BTK)Several compounds with IC50 < 10 nM[1]
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines Aryl group at C2, amino group at C4Colony-Stimulating Factor 1 Receptor (CSF1R)IC50 = 105 nM (at high ATP concentration)[2]
1H-pyrrolo[2,3-b]pyridine Derivatives Varied substituentsFibroblast Growth Factor Receptors (FGFR1, 2, 3)Compound 4h showed IC50s of 7, 9, and 25 nM for FGFR1, 2, and 3 respectively[3]
Pyrrolo[2,3-d]pyrimidine Derivatives 4-amino-(3'-bromophenyl) substitutionEpidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor β (PDGFR-β)Varied, with some compounds in the single-digit micromolar range for EGFR[4]
4-Amino-pyrrolo[2,3-d]pyrimidine Derivatives Piperidine-4-carboxamide at N1Protein Kinase B (PKB/Akt)Nanomolar inhibitors with selectivity over PKA[5][6]

Analysis of Structure-Activity Relationships (SAR):

The data from these analogs suggest that the 4-amino-pyrrolo[2,3-b]pyridine scaffold is a versatile kinase inhibitor platform. The specific kinase targets and potencies are heavily influenced by the nature of the substituents. For instance, the work on BTK inhibitors highlights the importance of the groups attached to the core scaffold in achieving high potency[1]. Similarly, the development of FGFR inhibitors from the 1H-pyrrolo[2,3-b]pyridine series demonstrates that modifications can lead to potent and selective compounds[3]. The comparison with pyrrolo[2,3-d]pyrimidine analogs, which are also potent kinase inhibitors, underscores the significance of the nitrogen placement in the six-membered ring for modulating activity against specific kinases like EGFR and PKB[4][5][6].

For this compound, the presence of the 3-bromo substituent could be a key determinant of its activity and selectivity profile. This halogen atom can influence the electronic properties of the ring system and provide a vector for further chemical exploration.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the kinase inhibition profile of a compound like this compound, a robust and reliable in vitro kinase assay is essential. Below is a detailed, step-by-step methodology for a representative radiometric kinase inhibition assay, a gold-standard method for its direct measurement of enzymatic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Purified recombinant protein kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • ATP solution

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Stop solution (e.g., phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the IC50 curve (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add the following components in order:

      • Kinase reaction buffer.

      • Test compound at various concentrations (or DMSO for control wells).

      • Specific substrate for the kinase being tested.

      • Purified recombinant kinase.

    • Pre-incubate the mixture at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP to each well. The final ATP concentration should be close to the Michaelis-Menten constant (Km) of the kinase for ATP to ensure competitive inhibition can be accurately measured.

  • Incubation:

    • Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination of Reaction and Substrate Capture:

    • Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

    • Transfer the reaction mixture to a 96-well filter plate that binds the phosphorylated substrate.

    • Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification of Phosphorylation:

    • Add scintillation cocktail to each well of the dried filter plate.

    • Measure the amount of radioactivity incorporated into the substrate using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices:

  • Radiometric Assay: This method is chosen for its high sensitivity and direct measurement of phosphate transfer, which reduces the likelihood of false positives from compound interference with detection systems.

  • ATP Concentration near Km: This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • Serial Dilutions: A wide range of compound concentrations is necessary to accurately determine the full dose-response curve and the IC50 value.

  • Filter Plate-Based Separation: This is an efficient method for separating the phosphorylated substrate from the unreacted radiolabeled ATP, which is crucial for accurate quantification.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To better illustrate the experimental process and the potential biological context of inhibiting a kinase, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Reaction_Setup Combine Kinase, Substrate, and Compound in Plate Compound_Prep->Reaction_Setup Reagent_Prep Kinase, Substrate, Buffer Prep Reagent_Prep->Reaction_Setup Initiation Add ATP/[γ-³²P]ATP Mix Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction & Transfer to Filter Plate Incubation->Termination Washing Wash to Remove Unincorporated ATP Termination->Washing Quantification Measure Radioactivity (Scintillation Counting) Washing->Quantification IC50_Calc Calculate % Inhibition and Determine IC50 Quantification->IC50_Calc

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Given that many 7-azaindole derivatives target kinases involved in cell proliferation and survival, a simplified representation of a generic kinase signaling pathway is shown below.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Downstream_Kinase1 Downstream Kinase 1 (e.g., PI3K) RTK->Downstream_Kinase1 Downstream_Kinase2 Downstream Kinase 2 (e.g., Akt/PKB) Downstream_Kinase1->Downstream_Kinase2 Effector Effector Proteins Downstream_Kinase2->Effector Response Cellular Response (Proliferation, Survival) Effector->Response Inhibitor This compound Inhibitor->RTK Inhibition Inhibitor->Downstream_Kinase2 Inhibition

Caption: A generic receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The 7-azaindole scaffold, represented here by this compound, holds significant promise for the development of novel kinase inhibitors. While direct, comprehensive biological data for this specific compound is limited in publicly accessible literature, analysis of its structural analogs provides a strong rationale for its potential as a kinase inhibitor. The comparative data presented herein suggests that this scaffold can be decorated to achieve potent and selective inhibition of various kinases, including those implicated in cancer and other diseases.

The detailed experimental protocol for an in vitro kinase assay provides a clear roadmap for researchers to evaluate the biological activity of this and similar compounds. Future work should focus on a broad kinase panel screening of this compound to precisely identify its primary targets and off-targets. Subsequent structure-based drug design, aided by co-crystallography of the compound with its target kinases, will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics.

References

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A Head-to-Head Comparison of 7-Azaindole and Pyrrolopyrimidine Cores in CSF1R Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology and immunology, the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical therapeutic target. Its role in modulating the tumor microenvironment, primarily through the regulation of tumor-associated macrophages (TAMs), has spurred the development of numerous small molecule inhibitors. Among the heterocyclic scaffolds that have shown promise, the 7-azaindole and pyrrolopyrimidine cores have been extensively explored. This guide provides an in-depth, head-to-head comparison of these two privileged scaffolds in the context of CSF1R inhibition, offering insights for researchers, scientists, and drug development professionals.

The Central Role of CSF1R Signaling

The CSF1R signaling pathway is a pivotal regulator of the survival, proliferation, and differentiation of myeloid cells, including macrophages.[1] In the tumor microenvironment, cancer cells often secrete CSF1, which recruits and polarizes macrophages towards an immunosuppressive M2 phenotype. These M2-like TAMs contribute to tumor progression, angiogenesis, and metastasis while dampening the anti-tumor immune response.[2] Therefore, inhibiting CSF1R presents a compelling strategy to reprogram the tumor microenvironment and enhance the efficacy of other cancer therapies.

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF1/IL-34 CSF1R CSF1R CSF1->CSF1R Binding Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Activation PI3K PI3K Dimerization->PI3K ERK ERK Dimerization->ERK STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT3->Differentiation

Caption: The CSF1/CSF1R signaling pathway, a key regulator of macrophage function.

The 7-Azaindole Core: A Privileged Scaffold in Kinase Inhibition

The 7-azaindole scaffold is a bioisostere of indole and has been successfully incorporated into numerous kinase inhibitors.[3] Its ability to act as a hinge-binder, forming critical hydrogen bonds with the kinase backbone, makes it a highly attractive starting point for inhibitor design.

Pexidartinib (PLX3397): A Case Study

Pexidartinib is an FDA-approved CSF1R inhibitor for the treatment of tenosynovial giant cell tumor (TGCT) and serves as a prime example of a 7-azaindole-based inhibitor.[4] It functions by stabilizing the autoinhibited conformation of CSF1R, preventing the binding of ATP and subsequent downstream signaling.[5]

The Pyrrolopyrimidine Core: A Versatile Alternative

The pyrrolopyrimidine scaffold has also emerged as a potent core for CSF1R inhibitors. This heterocyclic system offers multiple points for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

ARRY-382: A Representative Pyrrolopyrimidine Inhibitor

ARRY-382 is a potent and selective pyrrolopyrimidine-based CSF1R inhibitor that has been evaluated in clinical trials.[6] Preclinical studies have demonstrated its ability to deplete TAMs and reprogram macrophages to enhance anti-tumor immunity.[2]

Head-to-Head Comparison: 7-Azaindole vs. Pyrrolopyrimidine

To provide a clear comparison, we will analyze key drug discovery parameters for representative compounds from both series.

Binding Affinity and Potency

Both 7-azaindole and pyrrolopyrimidine cores can yield highly potent CSF1R inhibitors. The choice between the two often depends on the specific substitutions and the desired overall molecular properties.

Compound Core CSF1R IC50 (nM) Cellular Potency (Ba/F3-CSF1R) IC50 (nM)
Pexidartinib (PLX3397) 7-Azaindole~10-20~30
ARRY-382 Pyrrolopyrimidine~5-10~20
Compound 1 Pyrrolopyrimidine~1-
Compound 3c 7-Azaindole~5-

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[6][7][8][9]

A direct comparison of a specific 7-azaindole (3c) and a pyrrolopyrimidine (1) in a kinase assay showed that the pyrrolopyrimidine was slightly more potent.[8] However, extensive structure-activity relationship (SAR) studies on both scaffolds have generated compounds with sub-nanomolar potency.[10][11]

Kinase Selectivity

A critical aspect of kinase inhibitor development is selectivity, as off-target effects can lead to toxicity. Both scaffolds have been utilized to develop inhibitors with varying degrees of selectivity.

Compound Core KIT IC50 (nM) FLT3 IC50 (nM) PDGFRβ IC50 (nM)
Pexidartinib (PLX3397) 7-Azaindole~27~160>1000
ARRY-382 Pyrrolopyrimidine>1000>1000>1000
Compound 23 Pyrrolopyrimidine>1000>1000>1000

Data compiled from multiple sources.[9][12][13]

Generally, pyrrolopyrimidine-based inhibitors have been reported to exhibit excellent selectivity against closely related kinases like KIT and FLT3.[10][14] While Pexidartinib is also selective for CSF1R, it does show some activity against KIT.[9] The ability to modulate selectivity through substitutions on the pyrrolopyrimidine core appears to be a key advantage.

Pharmacokinetic Properties

Favorable pharmacokinetic (PK) properties are essential for a successful drug candidate. This includes parameters like solubility, permeability, metabolic stability, and oral bioavailability.

Parameter 7-Azaindole Core (General Trends) Pyrrolopyrimidine Core (General Trends)
Solubility Can be challenging, but amenable to optimization.Generally good, can be further improved with polar substitutions.
Metabolic Stability Can be susceptible to oxidation, but blocking metabolic hotspots is a common strategy.Generally more stable, but also requires optimization.
Oral Bioavailability Moderate to good.Good to excellent.
Half-life (t1/2) Variable, Pexidartinib has a t1/2 of ~11 hours.ARRY-382 has a t1/2 of ~18 hours.

Data compiled from multiple sources.[1][5][6]

The nitrogen atom in the 7-azaindole core can improve solubility and hydrogen bonding potential compared to an indole, which can positively impact bioavailability.[1] However, pyrrolopyrimidine-based inhibitors have also demonstrated excellent oral bioavailability and favorable half-lives in clinical studies.[6]

In Vivo Efficacy

The ultimate test of a drug candidate is its efficacy in relevant disease models. Both Pexidartinib and ARRY-382 have demonstrated significant in vivo activity.

  • Pexidartinib: In clinical trials for TGCT, Pexidartinib demonstrated a significant overall response rate and improvement in patient symptoms.[3][4]

  • ARRY-382: In preclinical cancer models, ARRY-382 has been shown to reduce the number of TAMs in the tumor microenvironment and enhance the efficacy of immunotherapy.[2] Clinical trials have also shown its activity in combination with other agents.[2]

Experimental Methodologies

To ensure the reproducibility and validity of the data presented, detailed experimental protocols are crucial.

Biochemical Kinase Assay: ADP-Glo™

The ADP-Glo™ kinase assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - CSF1R Enzyme - Substrate - ATP - Test Compound Start->Kinase_Reaction Add_ADP_Glo 2. Add ADP-Glo™ Reagent: - Terminates kinase reaction - Depletes remaining ATP Kinase_Reaction->Add_ADP_Glo Incubate Add_Kinase_Detection 3. Add Kinase Detection Reagent: - Converts ADP to ATP - Luciferase/Luciferin reaction Add_ADP_Glo->Add_Kinase_Detection Incubate Measure_Luminescence 4. Measure Luminescence Add_Kinase_Detection->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute CSF1R enzyme, substrate (e.g., poly-Glu,Tyr), and ATP in kinase assay buffer. Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 96-well plate, add the CSF1R enzyme, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Cellular Proliferation Assay: Ba/F3 Cells

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When transfected with a constitutively active form of a kinase like CSF1R, their proliferation becomes dependent on the activity of that kinase, making them an excellent tool for assessing the cellular potency of inhibitors.

Step-by-Step Protocol:

  • Cell Culture: Culture Ba/F3-CSF1R cells in appropriate media supplemented with the necessary growth factors (in the absence of IL-3).

  • Cell Plating: Seed the cells in a 96-well plate at a specific density.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., a known CSF1R inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance, which correlates with the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell proliferation.

Conclusion and Future Perspectives

Both the 7-azaindole and pyrrolopyrimidine cores have proven to be highly effective scaffolds for the development of potent and selective CSF1R inhibitors.

  • 7-Azaindole: This core offers a well-validated hinge-binding motif and has led to the clinically approved drug, Pexidartinib. The primary challenges often lie in optimizing solubility and mitigating potential off-target activities.

  • Pyrrolopyrimidine: This scaffold provides a high degree of synthetic tractability, allowing for extensive SAR exploration to fine-tune potency, selectivity, and pharmacokinetic properties. Several pyrrolopyrimidine-based inhibitors have demonstrated excellent preclinical and clinical profiles.

The choice between these two cores is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program. Factors such as the desired selectivity profile, target product profile, and the synthetic accessibility of analogs will all play a role.

Future research in this area will likely focus on developing next-generation inhibitors with even greater selectivity and improved safety profiles. Furthermore, the exploration of novel combinations of CSF1R inhibitors with other therapeutic modalities, such as immunotherapy, holds significant promise for the treatment of a wide range of cancers and inflammatory diseases.

References

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • ResearchGate. (n.d.). CSF1R inhibition (IC50 curves) for the 7-azaindole 3c (red squares),.... [Link]

  • PubMed Central. (n.d.). Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT. [Link]

  • NIH. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. [Link]

  • PubMed. (2024). Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). CSF-1R Inhibitors. [Link]

  • PubMed. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • PubMed Central. (n.d.). Identification of Selective Imidazopyridine CSF1R Inhibitors. [Link]

  • NIH. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. [Link]

  • NIH. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • SciSpace. (2012). Targeted kinase selectivity from kinase profiling data. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • NIH. (n.d.). ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study. [Link]

  • ResearchGate. (n.d.). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. [Link]

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A Comparative Guide to the Selectivity of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pursuit of selectivity remains a paramount challenge. The ability of a small molecule to potently inhibit its intended target while sparing other kinases is a critical determinant of its therapeutic window and potential for adverse effects. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in this endeavor, serving as a versatile template for the design of potent and selective kinase inhibitors.[1][2][3][4] This guide provides a comprehensive assessment of the selectivity of inhibitors based on the 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine core, offering a comparative analysis against established alternatives and detailing the experimental methodologies crucial for such evaluations.

The Strategic Advantage of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of adenine, the purine base in ATP, allowing it to effectively compete for the ATP-binding site of kinases.[5] Its unique arrangement of hydrogen bond donors and acceptors facilitates strong interactions with the kinase hinge region, a critical determinant of binding affinity.[3] The strategic placement of a bromine atom at the 3-position and an amine at the 4-position of this scaffold offers several advantages. The bromine atom can serve as a handle for further chemical modification through cross-coupling reactions, enabling the exploration of a diverse chemical space to fine-tune potency and selectivity. Furthermore, the 4-amine group provides a crucial interaction point within the ATP-binding pocket of many kinases.

While specific experimental data for inhibitors built on the precise this compound scaffold is limited in publicly available literature, we can draw valuable insights from closely related analogs and the broader class of 7-azaindole-based inhibitors targeting key kinases such as Janus Kinase 3 (JAK3), Rearranged during Transfection (RET) kinase, and Colony-Stimulating Factor 1 Receptor (CSF1R).

Assessing Selectivity: A Multi-faceted Approach

A thorough evaluation of inhibitor selectivity requires a combination of biochemical and cellular assays. This guide will focus on three cornerstone methodologies: broad-panel kinome screening, cellular target engagement assays, and traditional biochemical IC50 determinations.

Kinome Screening: A Global View of Selectivity

Broad-panel kinase screening, such as the KINOMEscan™ platform, provides a global assessment of an inhibitor's selectivity across the human kinome. This competition-based binding assay measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large number of kinases. The results are often visualized as a "TREEspot™" diagram, offering an intuitive representation of the inhibitor's selectivity profile.

Experimental Workflow: Kinome Profiling

G cluster_prep Sample Preparation cluster_assay KINOMEscan Assay cluster_analysis Data Analysis compound Test Inhibitor (e.g., this compound derivative) incubation Incubation compound->incubation dmso DMSO Control dmso->incubation kinase_panel Panel of Human Kinases (Immobilized on solid support) kinase_panel->incubation ligand Proprietary Ligand ligand->incubation washing Washing incubation->washing quantification Quantification of Bound Kinase washing->quantification calculation Calculation of % Inhibition quantification->calculation visualization Data Visualization (e.g., TREEspot™) calculation->visualization G cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells treatment Treat with Inhibitor or Vehicle (DMSO) cells->treatment heating Heat Cells to a Range of Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation detection Detection of Soluble Target Protein (e.g., Western Blot) centrifugation->detection plotting Plot Soluble Protein vs. Temperature detection->plotting

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Biochemical IC50 Assays: Quantifying Potency

Biochemical IC50 assays remain a fundamental tool for quantifying the potency of an inhibitor against its purified target kinase. These assays measure the concentration of an inhibitor required to reduce the activity of the kinase by 50%. While essential for determining potency, they do not provide a direct measure of selectivity across the kinome.

Comparative Analysis: this compound Derivatives vs. Alternatives

Here, we present a comparative analysis of hypothetical data for a this compound-based inhibitor against known alternatives for three key kinase targets. It is crucial to note that the data for the "Lead Compound" is illustrative, based on structure-activity relationships (SAR) from related 7-azaindole inhibitors, and serves to highlight the potential of this scaffold.

JAK3 Inhibition for Autoimmune Diseases

JAK3 is a critical mediator of cytokine signaling in immune cells, making it an attractive target for the treatment of autoimmune diseases like rheumatoid arthritis. [6]Selective inhibition of JAK3 over other JAK family members is desirable to minimize side effects.

Compound/InhibitorTarget KinaseIC50 (nM)Selectivity ProfileReference
Lead Compound (Hypothetical) JAK3 5 High selectivity over JAK1/2 and TYK2 N/A
TofacitinibJAK31Pan-JAK inhibitor (also inhibits JAK1 and JAK2)[4]
RitlecitinibJAK33Irreversible, selective JAK3 inhibitor[2]
DecernotinibJAK310Selective for JAK3 in biochemical assays[4]

The hypothetical lead compound, based on the 3-bromo-7-azaindole scaffold, is envisioned to possess high potency and, crucially, improved selectivity over pan-JAK inhibitors like Tofacitinib. The bromine at the 3-position could be further functionalized to enhance interactions within the JAK3 active site, potentially leading to even greater selectivity.

RET Kinase Inhibition in Cancer Therapy

Aberrant RET kinase activity is a driver in various cancers, including non-small cell lung cancer and thyroid carcinomas. [7]The development of selective RET inhibitors is a key strategy to overcome the limitations of multi-kinase inhibitors that also target VEGFR2, which can lead to off-target toxicities. [7][8]

Compound/Inhibitor Target Kinase IC50 (nM) Key Off-Targets Reference
Lead Compound (Hypothetical) RET 2 Low activity against VEGFR2 N/A
Selpercatinib RET 0.5 Highly selective for RET [9]
Pralsetinib RET 0.4 Highly selective for RET [9]

| Cabozantinib | RET | 5 | Multi-kinase inhibitor (VEGFR2, MET, AXL) | [8]|

A 3-bromo-7-azaindole-based RET inhibitor could offer a competitive profile to the highly selective approved drugs, Selpercatinib and Pralsetinib. The ability to modulate the substituent at the 3-position via the bromo group provides an avenue to optimize for potency while maintaining a clean off-target profile, particularly against VEGFR2.

CSF1R Inhibition in Oncology and Inflammatory Diseases

CSF1R plays a crucial role in the survival and differentiation of macrophages and is implicated in various cancers and inflammatory conditions. [10]Selective inhibition of CSF1R is sought to modulate the tumor microenvironment and reduce inflammation.

Compound/InhibitorTarget KinaseIC50 (nM)Key Off-TargetsReference
Lead Compound (Hypothetical) CSF1R 8 Selective over KIT and FLT3 N/A
PexidartinibCSF1R10Also inhibits KIT and FLT3[1]
A 2-aryl-7-azaindole analogCSF1R200Data for a closely related scaffold[10][11]
SotuletinibCSF1R1Highly selective for CSF1R[10]

While a reported 2-aryl-7-azaindole analog showed moderate CSF1R potency, the introduction of a 3-bromo substituent and further optimization of the 4-amine substitution on the hypothetical lead compound could significantly enhance potency and selectivity against other class III receptor tyrosine kinases like KIT and FLT3, a known liability of Pexidartinib. [1][10]

Detailed Experimental Protocols

To ensure the reproducibility and validity of selectivity assessments, standardized and detailed protocols are essential.

Protocol 1: Biochemical IC50 Determination for a Target Kinase

1. Reagent Preparation:

  • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  • Dilute the purified recombinant kinase to the desired concentration in assay buffer.
  • Prepare the substrate (e.g., a specific peptide) and ATP at concentrations optimized for the assay (typically at or near the Km for ATP).
  • Prepare a serial dilution of the test inhibitor (e.g., a this compound derivative) in DMSO, followed by a further dilution in assay buffer.

2. Assay Procedure:

  • Add the kinase solution to the wells of a microplate.
  • Add the inhibitor solution at various concentrations (and a DMSO control).
  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding the ATP/substrate mixture.
  • Incubate for a specific time at a controlled temperature (e.g., 30°C).
  • Stop the reaction (e.g., by adding a solution containing EDTA).

3. Detection and Data Analysis:

  • Quantify the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).
  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

1. Cell Culture and Treatment:

  • Culture the desired cell line to near confluency.
  • Treat the cells with the test inhibitor at the desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a suitable buffer.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the tubes to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

3. Protein Extraction and Analysis:

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.
  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
  • Collect the supernatant containing the soluble proteins.
  • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

4. Data Analysis:

  • Quantify the band intensities from the Western blot.
  • Plot the normalized band intensity against the temperature for both the inhibitor-treated and vehicle-treated samples.
  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of potent and selective kinase inhibitors. The strategic placement of the bromine atom offers a valuable tool for medicinal chemists to fine-tune the properties of these inhibitors through further chemical modifications. While direct and extensive experimental data for this specific scaffold remains to be broadly published, the analysis of related 7-azaindole inhibitors provides a strong rationale for its potential.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives against a broad panel of kinases. This will not only elucidate the structure-activity and structure-selectivity relationships for this scaffold but also potentially yield novel and highly selective inhibitors for a range of therapeutic targets. The rigorous application of the experimental protocols detailed in this guide will be crucial for generating high-quality, reproducible data to drive these discovery efforts forward.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. [Link]

  • A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Identification of Selective Imidazopyridine CSF1R Inhibitors. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Structure of the CSF1R inhibitor 1, the less active thienopyrimidine 2 and 7-azaindole analogue 3c. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]

  • Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]

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cross-reactivity studies of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of the selectivity of derivatives based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged structure in medicinal chemistry. While focusing on the principles applicable to substituted variants like 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, this document synthesizes data from across the 7-azaindole class to provide a framework for evaluating inhibitor selectivity. We will delve into supporting experimental data and the detailed methodologies essential for a robust assessment of on- and off-target activities.

The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and purine systems and has become a foundational scaffold in the design of kinase inhibitors.[1] Its defining feature is the ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[2] This inherent binding capability makes it a powerful starting point for developing potent inhibitors against a multitude of kinase targets, from receptor tyrosine kinases like FGFR and CSF1R to cytosolic kinases such as PI3Kγ and JAK2.[2][3][4]

However, the very feature that makes this scaffold so effective—its affinity for the highly conserved ATP pocket—also presents the greatest challenge: selectivity. With over 500 kinases in the human kinome sharing structural similarities in this region, the potential for off-target binding, or cross-reactivity, is significant.[5] Unintended inhibition of other kinases can lead to unexpected toxicities or side effects, confounding clinical development. Therefore, a rigorous and multi-faceted approach to profiling cross-reactivity is not just a regulatory hurdle but a fundamental aspect of rational drug design.

Comparative Selectivity Profiles of 7-Azaindole Derivatives

To illustrate the variance in selectivity within the 7-azaindole class, the following tables summarize publicly available inhibition data for several derivatives against their primary targets and a selection of off-targets. It is crucial to recognize that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as ATP concentration.[6]

Table 1: On-Target Potency and Off-Target Activity of Representative 7-Azaindole Kinase Inhibitors

Compound Class/DerivativePrimary Target(s)On-Target IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM) / ActivityReference
FGFR Inhibitor (Compound 4h) FGFR1, FGFR2, FGFR37, 9, 25FGFR4712[7]
PI3Kγ Inhibitor (Compound 28) PI3Kγ40 (cellular)PI3Kα, PI3Kβ, PI3Kδ>300-fold selectivity[3]
CSF1R Inhibitor (Pexidartinib) CSF1R13c-Kit, FLT3Potent inhibition[2]
JAK2 Inhibitor (Derivative 97) JAK21-Data not specified[4]
VEGFR2 Inhibitor (Derivative 178d) VEGFR237GSK3βInactive[4]

Note: IC50 values are highly dependent on assay conditions. This table is for illustrative comparison of selectivity principles.

The data reveals that even with a common core, substitutions on the 7-azaindole ring system drastically alter the selectivity profile. For instance, the FGFR inhibitor 4h shows excellent potency against FGFR1/2/3 but is significantly weaker against the closely related FGFR4, demonstrating intra-family selectivity.[7] Similarly, PI3Kγ inhibitors have been developed with over 300-fold selectivity against other Class I PI3K isoforms, a critical feature for minimizing off-target effects in immuno-oncology applications.[3] This underscores the necessity of comprehensive profiling to identify a compound's unique "fingerprint" of activity across the kinome.

Methodologies for Assessing Cross-Reactivity

A multi-pronged experimental approach is essential to build a complete picture of an inhibitor's selectivity. No single assay can fully capture the complexities of on-target and off-target interactions. The three pillars of modern selectivity profiling are large-panel biochemical screening, confirmation of target engagement in cells, and unbiased proteome-wide approaches.

High-Throughput Biochemical Kinase Profiling

The foundational method for assessing selectivity is to screen the inhibitor against a large, diverse panel of purified kinases.[5] This provides a broad, initial view of cross-reactivity based on direct enzymatic inhibition.

Causality Behind Experimental Choices:

  • Why a Large Panel? The human kinome is vast and interconnected. Screening against a panel representing all major kinase families is crucial to uncover unexpected off-target interactions that would be missed by testing only a few closely related kinases.[5]

  • Why Measure IC50? The half-maximal inhibitory concentration (IC50) provides a quantitative measure of potency, allowing for direct comparison of an inhibitor's activity against different kinases under identical assay conditions.[8]

  • Why Control ATP Concentration? Since these are ATP-competitive inhibitors, the concentration of ATP used in the assay significantly impacts the apparent IC50. Assays are often performed at or near the Michaelis constant (Km) of ATP for each specific kinase to standardize the results and reflect intrinsic affinity.[6]

Experimental Protocol: Biochemical Kinase Selectivity Panel

  • Assay Plate Preparation: Dispense a master mix containing buffer, cofactors (e.g., MgCl2, MnCl2), and a specific peptide or protein substrate into a multi-well assay plate (e.g., 384-well).

  • Compound Dispensing: Serially dilute the test inhibitor (e.g., this compound derivative) in DMSO and dispense into the assay wells to achieve a range of final concentrations (e.g., 10-point dose response from 10 µM to 0.5 nM). Include DMSO-only wells as a "no inhibition" control.

  • Kinase Addition: Add a specific, purified recombinant kinase from the panel to each designated well.

  • Initiation of Reaction: Initiate the phosphorylation reaction by adding an ATP solution. For radiolabeling assays, this will be [γ-³³P]ATP. The final ATP concentration should be standardized (e.g., 10 µM or at the known Km for each kinase).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination & Detection:

    • Radiometric Assay (e.g., FlashPlate): Stop the reaction by adding a wash buffer. The phosphorylated substrate binds to the plate surface, and unincorporated [γ-³³P]ATP is washed away. Kinase activity is quantified by measuring the incorporated radioactivity using a scintillation counter.[9]

    • Mobility Shift Assay (e.g., Caliper): Stop the reaction and measure the conversion of substrate to product based on the difference in their electrophoretic mobility.[9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the dose-response data to a sigmoidal curve to determine the IC50 value for each kinase in the panel.

Workflow for a typical biochemical kinase profiling assay.
Cellular Thermal Shift Assay (CETSA)

While biochemical assays are essential, they do not confirm that a compound can engage its target in the complex milieu of a living cell. CETSA is a powerful biophysical technique that directly measures target engagement in intact cells or cell lysates.[10]

Causality Behind Experimental Choices:

  • Why Heat? The core principle of CETSA is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand (i.e., the inhibitor).[11] This stabilization is a direct proxy for target binding.

  • Why Intact Cells? Performing CETSA in intact cells accounts for factors like cell permeability and intracellular competition from endogenous ligands like ATP, providing a more physiologically relevant measure of target engagement than a purified enzyme assay.[12]

  • Why Western Blot or MS? The amount of soluble protein remaining after heating must be quantified. Western blotting is used for specific, known targets, while mass spectrometry (MS-CETSA) can be used for proteome-wide, unbiased discovery of targets and off-targets.[12]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the test inhibitor at various concentrations (or a single high concentration) for a defined period (e.g., 1 hour). Include a vehicle-treated control (e.g., DMSO).

  • Harvesting: Harvest the cells and resuspend them in a buffer, typically PBS supplemented with protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at 4°C.

  • Cell Lysis: Lyse the cells to release the intracellular proteins. This is often achieved by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase. Use a secondary antibody for detection.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle- and inhibitor-treated samples. Plot the relative soluble protein amount against temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

CETSA_Workflow cluster_cell_culture Cellular Phase cluster_biophysical Biophysical Challenge cluster_analysis Analysis Phase Treat Treat Cells (Inhibitor vs. Vehicle) Harvest Harvest Cells Treat->Harvest Heat Heat Aliquots (Temperature Gradient) Harvest->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Separate Centrifuge (Separate Soluble Fraction) Lyse->Separate WB Western Blot for Target Separate->WB Analyze Quantify & Plot (Melting Curve Shift) WB->Analyze

Key steps in the Cellular Thermal Shift Assay (CETSA) workflow.
Chemical Proteomics (Kinobeads)

Chemical proteomics provides an unbiased, large-scale method to identify the cellular targets of an inhibitor directly from a native biological sample.[13] The "kinobeads" approach uses broad-spectrum kinase inhibitors immobilized on a solid support to capture a large portion of the cellular kinome.[14]

Causality Behind Experimental Choices:

  • Why Immobilized Inhibitors? The immobilized, non-selective inhibitors act as a "bait" to pull down a wide range of kinases from a cell lysate.[15]

  • Why Competition? The experiment is run in a competitive format. The lysate is pre-incubated with the soluble test inhibitor. If the test inhibitor binds strongly to a particular kinase, that kinase will no longer be captured by the beads.[14]

  • Why Mass Spectrometry? Quantitative mass spectrometry is used to identify and quantify the proteins that remain bound to the beads in the presence versus the absence of the test inhibitor. A reduction in the amount of a specific kinase pulled down by the beads indicates it is a target of the test inhibitor.[16] This method can identify both expected and completely novel off-targets in an unbiased manner.[14]

Experimental Protocol: Kinobeads Competition Assay

  • Cell Lysate Preparation: Prepare a large-scale protein lysate from cultured cells or tissues under native conditions to preserve protein folding and activity. Determine the total protein concentration.

  • Competitive Incubation: Aliquot the lysate. To each aliquot, add the test inhibitor at varying concentrations (e.g., from 10 µM down to low nM). Include a DMSO vehicle control. Incubate for a set time (e.g., 45 minutes at 4°C) to allow the inhibitor to bind to its targets.

  • Kinobeads Pulldown: Add the kinobeads slurry (a mixture of different immobilized inhibitors on sepharose beads) to each lysate and incubate (e.g., 30 minutes at 4°C) to capture the kinases that are not already bound by the soluble test inhibitor.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: For each identified kinase, compare its abundance in the inhibitor-treated samples to the DMSO control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that it is a target of the inhibitor. This data can be used to generate a comprehensive selectivity profile and calculate apparent dissociation constants (Kd).

Conclusion and Future Directions

The 7-azaindole scaffold, including variants like this compound, remains a highly valuable starting point for the development of targeted kinase inhibitors. However, its inherent affinity for the conserved ATP-binding site necessitates a rigorous and multi-faceted evaluation of cross-reactivity.

This guide has outlined the critical methodologies—biochemical profiling, cellular target engagement, and chemical proteomics—that form the bedrock of a modern selectivity assessment. By combining data from large-scale enzymatic panels, CETSA, and kinobeads, researchers can build a high-confidence profile of a compound's on- and off-target activities. This comprehensive understanding is essential not only for mitigating potential toxicity but also for uncovering novel therapeutic opportunities through polypharmacology. As drug discovery continues to evolve, the integration of these robust, evidence-based approaches will be crucial for translating promising chemical matter into safe and effective medicines.

References

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  • Wang, T., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. [Link]

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A Comparative Benchmarking Guide to Novel 7-Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 7-Azaindole Scaffold in Kinase Inhibition

In the landscape of modern oncology and drug discovery, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous diseases, particularly cancer, driving aberrant cell signaling, proliferation, and survival.[1] The pursuit of potent and selective kinase inhibitors has led to the identification of certain chemical scaffolds that are exceptionally effective. Among these, the 7-azaindole core has emerged as a "privileged structure," a testament to its remarkable utility in medicinal chemistry.[2][3]

The 7-azaindole framework, a bioisostere of both indole and the purine system of ATP, possesses a unique electronic and structural arrangement.[3][4] Its primary advantage lies in its ability to act as an excellent "hinge-binder."[5] The N1-H and N7 atoms of the 7-azaindole ring are perfectly positioned to form two critical hydrogen bonds with the backbone of the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain.[5] This bidentate interaction effectively mimics the binding of adenosine in ATP, allowing these molecules to function as potent ATP-competitive inhibitors.[3][4][5] The success of this scaffold is exemplified by Vemurafenib, an FDA-approved B-RAF inhibitor built upon a 7-azaindole core.[5]

This guide provides a comprehensive benchmark of new 7-azaindole derivatives against established inhibitors targeting several key oncogenic kinases: Aurora B, c-Met, and VEGFR-2. We will delve into the experimental data that underpins their performance, provide detailed protocols for their evaluation, and explain the scientific rationale behind these methodologies, offering researchers a robust framework for their own discovery programs.

Visualizing the Core Mechanism: 7-Azaindole Hinge Binding

To understand the comparative data, one must first appreciate the fundamental interaction that grants this scaffold its power. The following diagram illustrates the canonical hydrogen bonding pattern between the 7-azaindole core and the kinase hinge region.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Inhibitor hinge_NH Backbone N-H hinge_CO Backbone C=O azaindole Pyrrole Ring Pyridine Ring N1-H N7 azaindole:n7->hinge_NH H-Bond (Acceptor) azaindole:n1->hinge_CO

Caption: 7-Azaindole interaction with the kinase hinge.

Comparative Analysis: Novel Derivatives vs. Known Inhibitors

The true measure of a new inhibitor lies in its performance relative to established benchmarks. Here, we compare novel 7-azaindole derivatives against well-characterized inhibitors for three critical cancer targets.

Aurora B Kinase: Targeting Mitotic Progression

Aurora B kinase is a key regulator of mitosis, involved in chromosome condensation, alignment, and cytokinesis.[2][6] Its inhibition leads to failed cell division and, ultimately, apoptosis in cancer cells, making it an attractive therapeutic target.[6]

Benchmark Inhibitor: GSK1070916 GSK1070916 is a well-documented, potent, and selective 7-azaindole-based inhibitor of Aurora B and C kinases.[1][7][8]

Novel Derivative Example: Compound 30 (from Toum et al.) This derivative represents a newer class of 7-azaindole inhibitors designed for dual Aurora A/B activity.[1]

CompoundTargetIC50 (nM)Selectivity (Aurora A / Aurora B)Reference
GSK1070916 Aurora B3.2~344-fold (1100 nM / 3.2 nM)[1]
Compound 30 Aurora B510~12-fold (6200 nM / 510 nM)[1]

Analysis & Expertise: The data clearly positions GSK1070916 as a highly potent and selective Aurora B inhibitor. Its sub-nanomolar potency and over 300-fold selectivity for Aurora B over Aurora A underscore its efficacy as a benchmark compound.[1] Compound 30, while also a potent inhibitor, demonstrates a different profile. It is less potent against Aurora B and exhibits a much lower selectivity margin.[1] This highlights a critical concept in drug design: the trade-off between targeting a single isoform with high selectivity (GSK1070916) versus developing a dual inhibitor (Compound 30) that may offer broader pathway inhibition. The structural modifications leading to these distinct profiles provide valuable insights for future medicinal chemistry efforts.

c-Met Kinase: Inhibiting Invasion and Metastasis

The c-Met receptor tyrosine kinase and its ligand, HGF, play a crucial role in cell motility, invasion, and angiogenesis.[1] Overexpression of c-Met is linked to poor prognosis in many cancers, making it a validated target for anti-metastatic therapies.[1][9]

Benchmark Inhibitor: Crizotinib (Type I Inhibitor) Crizotinib is an FDA-approved inhibitor that targets ALK, ROS1, and c-Met, binding to the active "DFG-in" conformation of the kinase.[10]

Novel Derivative Example: Compound 68 (from Bristol-Myers Squibb) This novel 7-azaindole derivative was designed specifically for high-affinity c-Met inhibition.[1]

CompoundTargetIC50 (nM)Key InteractionsReference
Crizotinib c-Met~5Interacts with hinge residue Met1160[10]
Compound 68 c-Met2N1 and N7 form H-bonds with Met1160[1]

Analysis & Expertise: The novel derivative, Compound 68, demonstrates exceptional potency, surpassing the benchmark inhibitor Crizotinib with an IC50 of 2 nM.[1] The design rationale for Compound 68, as detailed in the source literature, focused on optimizing interactions within the ATP binding pocket. Its 7-azaindole core perfectly engages the hinge region's Met1160 via the canonical hydrogen bonds, while other substitutions are designed to occupy adjacent pockets, thereby increasing affinity.[1] This head-to-head comparison showcases a successful lead optimization campaign, resulting in a next-generation inhibitor with superior biochemical potency.

VEGFR-2: A Key Regulator of Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[11] Inhibiting VEGFR-2 is a clinically validated strategy to halt tumor angiogenesis, effectively starving tumors of their blood supply.[12][13]

Benchmark Inhibitor: Sorafenib Sorafenib is a multi-kinase inhibitor used in the treatment of several cancers, with VEGFR-2 being one of its key targets.

Novel Derivative Example: Compound 18b (from Youssif et al.) This compound is part of a series of new indole-based derivatives (structurally related to 7-azaindoles in their targeting strategy) designed and evaluated for VEGFR-2 inhibition.[12]

CompoundTargetIC50 (µM)Anti-proliferative ActivityReference
Sorafenib VEGFR-20.09Broad-spectrum[12]
Compound 18b VEGFR-20.07Broad-spectrum (active on 47 cell lines)[12]

Analysis & Expertise: The novel compound 18b exhibits slightly superior VEGFR-2 inhibitory activity compared to the established drug Sorafenib, with an IC50 of 0.07 µM.[12] Molecular docking studies for this series revealed that its potency is derived from strong hydrophobic interactions within the binding site and key hydrogen bonds with the critical amino acids Glu885 and Asp1046, a hallmark of potent VEGFR-2 inhibitors.[12] Furthermore, its broad-spectrum anti-proliferative activity across numerous cancer cell lines suggests that its potent enzymatic inhibition translates effectively into a cellular response.[12] This demonstrates the power of a structure-based design approach to create inhibitors that can outperform existing therapeutics at a biochemical level.

A Self-Validating Experimental Framework for Inhibitor Benchmarking

G cluster_workflow Inhibitor Benchmarking Workflow step1 Step 1: In Vitro Biochemical Potency Assay step2 Step 2: Kinase Selectivity Profiling step1->step2 Determine IC50 Value step3 Step 3: Cell-Based Functional Assays step2->step3 Assess Off-Target Effects & Selectivity conclusion Validate Cellular Efficacy (e.g., GI50) step3->conclusion

Caption: A logical workflow for benchmarking kinase inhibitors.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments cited in our comparative analysis.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Causality: The objective here is to determine the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (the IC50 value).[14] This is the fundamental measure of a compound's biochemical potency. We utilize a luminescence-based ATP detection assay, which measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and less inhibition.

Methodology (Based on ADP-Glo™ Kinase Assay Principles[15][16]):

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The buffer should contain the purified kinase enzyme and its specific peptide substrate.

    • Prepare a 2X ATP solution. The concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.[17]

    • Prepare serial dilutions of the 7-azaindole inhibitor compound in the reaction buffer. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended. Include a DMSO-only control (vehicle).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution or vehicle control to appropriate wells.

    • Initiate the reaction by adding 10 µL of the 2X kinase/substrate solution to all wells.

    • Add 10 µL of the 2X ATP solution to start the phosphorylation.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the newly generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.[18]

Protocol 2: Kinase Selectivity Profiling

Causality: A potent inhibitor is of little therapeutic value if it is not selective. High promiscuity can lead to off-target toxicities. This protocol's purpose is to assess the inhibitor's activity against a broad panel of kinases to understand its selectivity profile and identify potential liabilities early in development.[19]

Methodology (General Panel Screening[15][16][17]):

  • Compound Preparation: Prepare the test inhibitor at a standard screening concentration, typically 1 µM.

  • Panel Screening: Submit the compound to a commercial or in-house kinase profiling service (e.g., Promega, Reaction Biology). These services maintain large panels of purified, active kinases (e.g., >300 kinases).[15][17]

  • Assay Performance: The service will perform single-point inhibition assays, similar to the IC50 protocol described above, for each kinase in the panel using the fixed inhibitor concentration.

  • Data Analysis:

    • The primary data is typically reported as Percent Inhibition at the tested concentration (e.g., 1 µM).

    • Analyze the results to identify kinases that are significantly inhibited (e.g., >50% inhibition).

    • This "hit list" provides a clear picture of the compound's selectivity. A highly selective compound will inhibit only the intended target or a small number of closely related kinases.

Protocol 3: Cell-Based Anti-Proliferative Assay (GI50 Determination)

Causality: A compound's biochemical potency does not always translate to cellular efficacy due to factors like cell membrane permeability, efflux pumps, and intracellular metabolism.[20] This assay measures the inhibitor's ability to slow the growth of cancer cells, providing a more physiologically relevant assessment of its potential as a therapeutic agent.[21]

Methodology (Based on CCK-8 Assay Principles[22]):

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 lung cancer cells for an Aurora B inhibitor) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-azaindole inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include a vehicle-only control.

    • Incubate the plate for 72 hours in a standard cell culture incubator.

  • Viability Measurement:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. This solution contains a WST-8 tetrazolium salt, which is reduced by cellular dehydrogenases in viable cells to a colored formazan product.

    • Incubate the plate for 1-4 hours, until a visible color change occurs.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percent growth inhibition versus the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Outlook

This guide demonstrates that the 7-azaindole scaffold remains a highly productive starting point for the development of potent and selective kinase inhibitors. Through rigorous, side-by-side comparisons, we have shown how novel derivatives can be engineered to outperform established benchmarks like Sorafenib and Crizotinib in biochemical assays. The provided experimental framework, progressing from in vitro potency to broad selectivity profiling and finally to cell-based functional assays, represents a robust and logical pathway for validating new chemical entities.

The future of 7-azaindole inhibitor design will continue to rely on these foundational principles. The challenge for medicinal chemists is to build upon this privileged scaffold, fine-tuning substitutions to not only enhance on-target potency but also to engineer specific selectivity profiles—whether that means exquisite selectivity for a single kinase isoform or a rationally designed multi-targeted profile to combat resistance. By integrating structure-based design with the systematic benchmarking protocols outlined here, the research community can continue to translate the promise of the 7-azaindole core into the next generation of targeted cancer therapies.

References

  • Barlaam, B., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

  • Dayde-Cazals, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Hardy, A., et al. (2010). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research. [Link]

  • Youssif, B. G., et al. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Archiv der Pharmazie. [Link]

  • Wikipedia. (n.d.). c-Met inhibitor. Wikipedia. [Link]

  • Krayl, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Unzue, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

  • Adhikari, N., & Agarwal, N. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences. [Link]

  • Dar, A. C., et al. (2012). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. [Link]

  • Katsha, A., et al. (2011). Aurora kinase inhibitors: Progress towards the clinic. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • Norman, R. A., et al. (2015). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora B Inhibitors as Cancer Therapeutics. Molecules. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the target molecule. However, true scientific excellence extends beyond the reaction flask to encompass the entire lifecycle of a chemical, culminating in its safe and responsible disposal. Mishandling chemical waste is not merely a regulatory misstep; it is a breach of our duty to protect ourselves, our colleagues, and the environment. This guide provides a comprehensive, field-tested protocol for the disposal of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, grounding every procedural step in the principles of chemical safety and regulatory compliance.

Section 1: Hazard Profile and Inherent Risks

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally analogous compounds, such as other brominated pyridines and pyrrolopyridines, allow us to construct a reliable risk assessment. The presence of a halogen (bromine) on a heterocyclic amine core necessitates a conservative approach, treating the compound as hazardous until proven otherwise.

The primary hazards associated with this class of compounds are summarized below. These classifications are aggregated from data on similar molecules and represent the most probable GHS (Globally Harmonized System) designations.[1]

Hazard ClassCategoryGHS Hazard StatementCausality and Scientific Insight
Acute Toxicity (Oral) Category 3 / 4H301/H302: Toxic or Harmful if swallowed.[1][2]Heterocyclic amines can interfere with fundamental biological processes. The "4-amine" substitution, in particular, can mimic endogenous molecules, potentially leading to systemic toxicity upon ingestion.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2]Halogenated aromatic systems can be irritants. Prolonged contact can defat the skin, leading to redness, itching, and dermatitis.[3][4]
Serious Eye Damage/Irritation Category 1 / 2H318/H319: Causes serious eye damage or irritation.[1][2]The fine, crystalline nature of the solid and its chemical reactivity make it particularly hazardous to the sensitive tissues of the eye, potentially causing irreversible damage.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[1][2]Inhalation of airborne particles can irritate the mucous membranes and upper respiratory tract. Work should always be conducted in a certified chemical fume hood.
Long-term Aquatic Hazard Category 1H410: Very toxic to aquatic life with long lasting effects.Halogenated organic compounds are often persistent in the environment and can bioaccumulate. Improper disposal poses a significant threat to aquatic ecosystems.

Section 2: Pre-Disposal Operations: Spill Management and Decontamination

Effective disposal begins with rigorous containment and cleanup procedures. Accidental releases must be managed immediately to prevent personnel exposure and environmental contamination.

Emergency Spill Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.

  • Don Personal Protective Equipment (PPE): Before re-entering the area, don the appropriate PPE:

    • Nitrile gloves (double-gloving is recommended)

    • Chemical splash goggles and a face shield

    • A laboratory coat

    • For significant spills, a respirator with appropriate cartridges for organic vapors and particulates is necessary.[5]

  • Contain the Spill: Prevent the spread of the solid material. Use an inert absorbent material like sand, vermiculite, or a commercial chemical spill pillow to cover and contain the spill.[3] Do NOT use combustible materials like paper towels for the initial absorption.

  • Collection: Carefully sweep or scoop the absorbed material and spilled compound into a designated, sealable waste container.[5] Use non-sparking tools to avoid ignition sources.[3][6]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, cloths) are now considered hazardous waste and must be placed in the same sealed container.

  • Label and Dispose: Securely close the waste container, label it clearly as "Hazardous Waste: this compound spill debris," and follow the core disposal protocol in Section 3.

Section 3: The Core Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, culminating in safe, compliant disposal.

Step 1: Waste Characterization

The first and most critical step is correctly identifying the waste stream. Based on its chemical structure, this compound must be classified as:

  • A Halogenated Organic Solid: The presence of the carbon-bromine bond is the key determinant.[7] This classification is crucial because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of hazardous byproducts like dioxins or hydrogen bromide gas.[8]

  • Toxic/Hazardous Waste: Based on the GHS profile (Section 1), it meets the criteria for toxicity.[9]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste would likely fall under the "F-List" of hazardous wastes from non-specific sources if it were part of a spent solvent mixture (e.g., F002).[10][11] As a pure, discarded commercial chemical product, it could potentially be classified under the "U-List" for toxic wastes.[9][12] Always consult your institution's Environmental Health & Safety (EHS) department for the precise waste codes.

Step 2: Segregation and Containerization

Proper segregation is essential for both safety and cost-effectiveness.

  • Segregate Halogenated Waste: Keep this compound and any materials contaminated with it separate from non-halogenated chemical waste.[13][14] Mixing them increases the volume of the more expensive halogenated waste stream.

  • Use Compatible Containers: Collect all solid waste in a dedicated, leak-proof container with a tight-fitting screw-top lid.[15] The container must be made of a material compatible with the chemical (e.g., HDPE - High-Density Polyethylene). The original product container is often the best choice for storing the waste.[14]

  • Avoid Overfilling: Never fill a waste container more than 90% of its capacity to allow for expansion and prevent spills.[13]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Primary Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE."

  • Content Identification: List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

  • Hazard Identification: Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").

Step 4: Storage and Final Disposal

  • Safe Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the lab personnel, away from drains, and in a location that minimizes the risk of a spill.

  • Professional Disposal: This chemical waste must not be disposed of down the drain or in the regular trash.[3][16] The only acceptable method of disposal is through your institution's licensed hazardous waste management program. Contact your EHS department to schedule a pickup. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for proper handling, which will likely involve high-temperature incineration in a unit equipped with scrubbers to neutralize acidic gases like HBr.[3]

Section 4: Visual Workflow for Disposal Decision-Making

The following diagram outlines the critical decision points and workflow for the proper disposal of this compound.

G Workflow for Disposal of this compound start Waste Generated (e.g., unused chemical, spill debris) characterize Step 1: Characterize Waste Is it a Halogenated Organic Compound? start->characterize segregate Step 2: Segregate Waste Place in dedicated HALOGENATED solid waste container. characterize->segregate  Yes   improper IMPROPER DISPOSAL (Drain/Trash) STOP! Severe Safety & Regulatory Violation. characterize->improper  No (Incorrect Assessment) container Step 3: Container Management - Use compatible, sealed container. - Fill < 90% full. segregate->container label Step 4: Label Container - 'HAZARDOUS WASTE' - Full Chemical Name - Hazards (Toxic, Irritant) - Date container->label store Step 5: Store Safely Place in designated Satellite Accumulation Area (SAA). label->store contact_ehs Step 6: Arrange Disposal Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end Waste Removed by Licensed Professional for Incineration contact_ehs->end

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Safety Data Sheet for 5-Bromo-1H-pyrrolo[2,3-b]pyridine. TCI America.

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet for 4-Bromoaniline. Sigma-Aldrich.

  • Other Disposal Guidance: Brominated Flame Retardants. U.S. Environmental Protection Agency (EPA).

  • Laboratory chemical waste disposal guidelines. University of Otago.

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet for 3-Bromo-1-propanol. Fisher Scientific.

  • Safety Data Sheet for 3-Bromopyridine. Fisher Scientific.

  • 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Appendix III to Part 268 -- List of Halogenated Organic Compounds. eCFR, U.S. Government Publishing Office.

  • Waste Management. The University of Edinburgh.

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety.

  • Environmental Fact Sheet, Organobromine Production Waste Listing. U.S. Environmental Protection Agency (EPA).

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA).

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro.

  • Safety Data Sheet for Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. BLD Pharmatech.

  • Safety Data Sheet of (4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-acetic acid methyl ester. Capot Chemical.

  • Safety Data Sheet for 3-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine. BLD Pharmatech.

  • Federal Register, Volume 63 Issue 85. GovInfo, U.S. Government Publishing Office.

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA).

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. BLD Pharmatech.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA).

  • Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.

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Personal protective equipment for handling 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a specialized heterocyclic compound, its unique structure necessitates a cautious and well-informed approach. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally related compounds to establish a robust safety framework. The protocols herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Analysis: A Proactive Assessment

Given its structure—a brominated 7-azaindole core with an amine substituent—this compound is presumed to possess significant biological activity and potential toxicity. Analysis of analogous compounds, such as 3-Bromopyridine[1][2], various brominated pyrrolopyridines[3][4], and aminopyridines[5], indicates a probable hazard profile that includes:

  • Acute Toxicity: Likely toxic if swallowed, inhaled, or absorbed through the skin. A structurally similar compound, Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, is classified as toxic (Category 3) via oral, dermal, and inhalation routes[3]. An isomer, 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, is listed as harmful if swallowed or inhaled (H302, H332)[6].

  • Skin and Eye Irritation: Assumed to be a significant skin and eye irritant. Related compounds consistently carry classifications for causing skin irritation (H315) and serious eye irritation (H319)[2][5][6].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation (H335)[2][5][6].

This proactive hazard assessment mandates the stringent personal protective equipment (PPE) and handling protocols detailed below. Every experimental choice is grounded in the principle of minimizing exposure.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to create a reliable barrier against exposure. The following equipment is mandatory for all personnel handling this compound.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical splash goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield must be worn over goggles when handling solutions or performing operations with a splash risk.[5][7][8]The amine and brominated pyridine moieties suggest a high potential for severe eye irritation. A face shield provides a secondary barrier against splashes that could bypass goggles.[2][9]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Neoprene). Double-gloving is strongly recommended.Protects against dermal absorption, a likely route of toxic exposure[3]. Always inspect gloves for integrity before use. Use proper glove removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately as hazardous waste.[7][10]
Body Protection A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or high-risk procedures, a chemical-protective suit is required.[3][9]Prevents incidental skin contact with the compound. Clothing should be dedicated to the laboratory environment and laundered separately.
Respiratory Protection A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[7] A full-face particle respirator (N100 or P3 type) is appropriate for handling the solid powder.[3]The compound is assumed to be toxic if inhaled. Engineering controls (fume hood) are the primary defense. Respirators are a critical backup and are mandatory for weighing or transferring the solid compound outside of a containment system.

Operational Plan: From Receipt to Disposal

A self-validating system of protocols ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Verification: Upon receipt, confirm the container's integrity.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area designated for toxic chemicals[1][4][11]. The storage location should be locked and accessible only to authorized personnel[3]. Store away from strong oxidizing agents and strong acids[1].

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area (preferably a certified chemical fume hood) is clean and uncluttered. Verify that an emergency eye wash station and safety shower are immediately accessible.[5]

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Conduct all manipulations of the solid compound within a chemical fume hood or a glove box to prevent inhalation of dust.

    • Use dedicated, spark-proof tools for transfers.[1]

    • When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Reaction Setup:

    • Ensure all glassware is free of defects.

    • Perform reactions in a well-ventilated fume hood.

    • If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Post-Handling:

    • Wash hands and forearms thoroughly with soap and water after removing gloves.[3]

    • Decontaminate the work surface and any equipment used.

Spill Management
  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Control: Increase ventilation in the area.

  • Containment: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[11] For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand) and collect into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including excess compound, contaminated PPE, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Do not release into the environment.[11] Dispose of all waste through a licensed hazardous waste disposal contractor, adhering to all local, state, and federal regulations.[9]

Emergency First Aid Procedures

Immediate and correct first aid is critical in the event of an exposure.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS or container label to the physician.[1][9]

Workflow Visualization

The following diagram illustrates the logical flow of operations for safely handling this compound.

Caption: Workflow for Safe Handling of this compound.

References

  • Combi-Blocks, Inc. (2023). JQ-5587 - Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Thermo Fisher Scientific. (2025). 3-Bromopyridine - Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate - Safety Data Sheet.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • TCI AMERICA. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine - Safety Data Sheet.
  • Echemi. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-4-amine, acetate (1:1) Safety Data Sheets.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • SynQuest Laboratories, Inc. (n.d.). 1-Amino-1H-pyrrolo[2,3-b]pyridine - Safety Data Sheet.
  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381.
  • A-LOK. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Jubilant Ingrevia Limited. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • BLDpharm. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

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